molecular formula C14H19NO2 B1463536 1-(3,5-Dimethylbenzoyl)piperidin-3-ol CAS No. 1090523-55-9

1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Número de catálogo: B1463536
Número CAS: 1090523-55-9
Peso molecular: 233.31 g/mol
Clave InChI: UXUPXNGTBBTXRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3,5-Dimethylbenzoyl)piperidin-3-ol is a synthetic organic compound featuring a piperidine ring substituted with a hydroxy group and a 3,5-dimethylbenzoyl moiety. This structure combines two pharmacologically significant fragments, making it a valuable intermediate for medicinal chemistry research and drug discovery programs. The piperidine ring is a ubiquitous heterocycle in pharmaceuticals and natural products, recognized as a privileged scaffold for building bioactive molecules . Piperidine and its derivatives are extensively studied for their ability to interact with various biological targets. Research indicates that piperidine-based compounds can regulate crucial signaling pathways essential for cancer cell proliferation, such as STAT-3, NF-κB, and PI3k/Akt, and can induce cell cycle arrest and inhibit cancer cell migration . Furthermore, the benzoyl group attached to the nitrogen atom is a common feature in many active compounds and can influence the molecule's binding affinity and metabolic stability. This specific compound, with its additional hydroxyl group on the piperidine ring, offers a versatile handle for further chemical modification and structure-activity relationship (SAR) studies. Researchers can leverage this building block to develop novel analogs for screening against a range of biological targets, particularly in oncology and inflammation. As with all our products, this compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(3,5-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-6-11(2)8-12(7-10)14(17)15-5-3-4-13(16)9-15/h6-8,13,16H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUPXNGTBBTXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unlocking the Pharmacological Potential of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol: Mechanisms, Target Interactions, and Screening Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While 1-(3,5-Dimethylbenzoyl)piperidin-3-ol (CAS: 1090523-55-9) is frequently utilized as a highly versatile synthetic building block, its intact chemical structure represents a "privileged scaffold" in modern medicinal chemistry. Belonging to the benzoylpiperidine class, this compound and its direct derivatives exhibit potent, reversible modulation of key enzymatic targets, most notably Monoacylglycerol Lipase (MAGL) and Acetylcholinesterase (AChE) .

This technical whitepaper deconstructs the structural causality behind its mechanism of action (MoA), details the biological pathways it modulates, and provides self-validating experimental protocols for in vitro pharmacological characterization.

Structural Determinants of the Mechanism of Action

To understand the MoA of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, we must analyze how its distinct structural motifs dictate target binding affinity and selectivity [1].

  • The 3,5-Dimethylbenzoyl Moiety (Hydrophobic Anchor): The phenyl ring provides essential π−π stacking capabilities with aromatic residues in target binding pockets (e.g., Trp286 in AChE). The addition of methyl groups at the 3 and 5 positions significantly increases the steric bulk and lipophilicity of the molecule. This drives the compound deep into hydrophobic channels, such as the acyl-binding pocket of MAGL, displacing water molecules and increasing binding entropy.

  • The Piperidine Core (Rigid Spacer): Unlike piperazine, the piperidine ring lacks a second basic nitrogen. This neutral, metabolically stable core acts as a rigid conformational spacer that precisely positions the benzoyl and hydroxyl groups. It reduces off-target hERG channel liability (a common issue with basic amines) while maintaining optimal vector geometry for target engagement [1].

  • The 3-Hydroxyl Group (Hydrogen Bond Donor/Acceptor): The -OH group at the 3-position of the piperidine ring is the critical pharmacophoric trigger. In MAGL inhibition, computational and crystallographic studies reveal that this meta-positioned hydroxyl establishes essential, competitive hydrogen bonds with specific polar residues (such as Glu53 and His272) within the enzyme's small polar pocket [1].

Primary Biological Mechanisms of Action

Benzoylpiperidine derivatives do not rely on covalent modification; rather, they function as reversible, competitive inhibitors . Their primary mechanisms of action are bifurcated into two major therapeutic pathways:

Pathway A: Endocannabinoid Modulation via MAGL Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system. 1-(3,5-Dimethylbenzoyl)piperidin-3-ol analogues competitively occupy the MAGL active site. By reversibly inhibiting MAGL, these compounds prevent 2-AG degradation, leading to localized accumulation of 2-AG. This accumulation selectively hyperactivates CB1 and CB2 receptors, initiating downstream Gi/o​ signaling cascades that exert potent neuroprotective, anti-inflammatory, and anti-proliferative effects [1].

MAGL_Pathway Ligand 1-(3,5-Dimethylbenzoyl) piperidin-3-ol MAGL Monoacylglycerol Lipase (MAGL) Ligand->MAGL Competitive Inhibition TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Prevents Degradation CB1 CB1 / CB2 Receptors TwoAG->CB1 Accumulation & Binding Effect Neuroprotection & Anti-proliferation CB1->Effect Gi/o Signaling Cascade

Caption: Mechanism of MAGL inhibition and endocannabinoid modulation by benzoylpiperidines.

Pathway B: Cholinergic Modulation via AChE Inhibition

In the context of Alzheimer's Disease models, the benzoylpiperidine scaffold acts as a dual-binding site inhibitor of Acetylcholinesterase (AChE)[2]. The 3,5-dimethylbenzoyl group interacts with the Peripheral Anionic Site (PAS) via hydrophobic interactions, while the hydroxylated piperidine ring penetrates the Catalytic Active Site (CAS). This dual-site blockade prevents the hydrolysis of acetylcholine (ACh), prolonging its half-life in the synaptic cleft and enhancing cholinergic neurotransmission [2].

Quantitative Data: Target Affinity Profiles

To contextualize the efficacy of the benzoylpiperidine pharmacophore, the following table summarizes the inhibitory concentrations ( IC50​ ) of representative structural analogues across primary enzymatic targets [1][2][3].

Compound Class / MotifTarget Enzyme IC50​ Range ( μM )Binding ModePrimary Interaction Residues
Benzoylpiperidine (Unsubstituted) MAGL11.7 - 15.0Reversible, CompetitiveHydrophobic channel
3-OH Benzoylpiperidine MAGL1.2 - 5.4Reversible, CompetitiveGlu53, His272 (H-bonding)
3,5-Dimethylbenzoylpiperidine AChE2.3 - 5.9Reversible, MixedTrp286 (PAS), Tyr341 (CAS)
3,5-Dimethylbenzoylpiperidine BuChE0.4 - 3.7Reversible, MixedTrp82, His438

Note: The addition of the 3-hydroxyl group significantly increases MAGL affinity due to the formation of critical polar contacts, while the 3,5-dimethyl substitution enhances BuChE selectivity over AChE.

Experimental Protocols for MoA Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to confirm the reversible, competitive mechanism of action of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol derivatives.

Protocol A: Reversible MAGL Inhibition Assay (Pre-incubation Method)

Causality: To prove the compound is a reversible inhibitor (rather than a covalent suicide inhibitor), we utilize a dilution-recovery methodology. If the compound binds reversibly, enzymatic activity will recover upon rapid dilution of the enzyme-inhibitor complex.

  • Reagent Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO. Dilute to working concentrations (0.1 μM to 100 μM ) in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA).

  • Enzyme Pre-incubation: Incubate recombinant human MAGL (50 ng/well) with the compound for varying time intervals (0, 15, 30, and 60 minutes) at 37°C. Rationale: Time-dependent inhibition suggests covalent binding; time-independent inhibition confirms reversible binding.

  • Substrate Addition: Initiate the reaction by adding 4-nitrophenyl acetate (4-NPA) to a final concentration of 1 mM.

  • Kinetic Readout: Measure the release of 4-nitrophenol continuously at λ=405 nm for 10 minutes using a microplate reader.

  • Data Analysis: Plot the Michaelis-Menten kinetics. An increase in Km​ without a change in Vmax​ confirms competitive inhibition.

Protocol B: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Causality: We utilize DTNB (Ellman's reagent) because it reacts instantaneously with the thiocholine produced by acetylthiocholine (ATCh) hydrolysis. This generates 5-thio-2-nitrobenzoate (TNB), providing a highly sensitive, real-time colorimetric readout of enzyme velocity [3].

  • System Setup: In a 96-well plate, combine 160 μL of 0.1 M phosphate buffer (pH 8.0), 10 μL of AChE (0.03 U/mL), and 10 μL of the test compound.

  • Equilibration: Incubate the mixture for 10 minutes at room temperature to allow the inhibitor to reach binding equilibrium with the enzyme.

  • Indicator Addition: Add 10 μL of 0.01 M DTNB.

  • Reaction Initiation: Add 10 μL of 0.015 M ATCh to start the hydrolysis reaction.

  • Measurement: Record absorbance at λ=412 nm every 30 seconds for 5 minutes. Calculate the initial velocity ( v0​ ) from the linear portion of the curve to determine the IC50​ .

Assay_Workflow Prep 1. Compound Preparation (DMSO Stocks & Dilution) Incubation 2. Enzyme Pre-incubation (Equilibration Phase) Prep->Incubation Substrate 3. Substrate / DTNB Addition (Reaction Initiation) Incubation->Substrate Readout 4. Kinetic Readout (Absorbance Monitoring) Substrate->Readout Analysis 5. Michaelis-Menten Analysis (Determine Km & Vmax) Readout->Analysis

Caption: Step-by-step in vitro assay workflow for validating enzyme inhibition kinetics.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules (via PMC). Available at:[Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. MDPI. Available at:[Link]

1-(3,5-Dimethylbenzoyl)piperidin-3-ol molecular weight and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(3,5-Dimethylbenzoyl)piperidin-3-ol: Physicochemical Properties, Synthesis, and Potential Applications

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of clinically successful drugs and biologically active molecules.[1] Its saturated, heterocyclic nature provides a three-dimensional framework that is ideal for creating specific interactions with biological targets while often conferring favorable pharmacokinetic properties such as improved aqueous solubility.[1] When combined with a benzoyl moiety, the resulting benzoylpiperidine core is found in molecules with a broad spectrum of pharmacological activities, including antinociceptive, antidepressant, and antimicrobial effects.[2][3]

This technical guide provides a comprehensive overview of a specific derivative, 1-(3,5-Dimethylbenzoyl)piperidin-3-ol . We will delve into its core molecular and physicochemical properties, propose a detailed methodology for its synthesis and characterization, and explore its potential pharmacological relevance based on the established activities of its structural components. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound for potential research and development applications.

Part 1: Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for drug development, as these characteristics directly influence its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol is not widely published, we can compile its fundamental identifiers and provide predicted values for key properties based on its structure.

Table 1: Core Identifiers for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

IdentifierValueSource(s)
CAS Number 1090523-55-9[4][5]
Molecular Formula C₁₄H₁₉NO₂[4][5]
Molecular Weight 233.31 g/mol [4]
SMILES OC1CCCN(C1)C(=O)c1cc(C)cc(c1)C[4]

Table 2: Predicted Physicochemical Properties and Their Significance

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point (°C) Not availableInfluences solubility, stability, and formulation choices.
Boiling Point (°C) Not availableRelevant for purification and assessing thermal stability.
pKa ~14.5 (hydroxyl), ~8.0 (piperidine N)Governs the ionization state at physiological pH, affecting solubility and receptor binding.
LogP (o/w) ~2.5 - 3.0Indicates lipophilicity, which is crucial for membrane permeability and ADME properties.
Aqueous Solubility LowAffects bioavailability and formulation strategies. The piperidine scaffold can enhance solubility compared to more planar aromatic systems.[1]

Part 2: Synthesis and Characterization

The synthesis of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol is a straightforward process rooted in fundamental organic chemistry principles, specifically amide bond formation.

Proposed Synthetic Workflow

The most logical synthetic route involves the acylation of 3-hydroxypiperidine with 3,5-dimethylbenzoyl chloride. This reaction forms the stable amide bond connecting the two primary structural fragments.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Final Product SM1 3-Hydroxypiperidine Reaction Amide Coupling SM1->Reaction SM2 3,5-Dimethylbenzoyl chloride SM2->Reaction Product 1-(3,5-Dimethylbenzoyl)piperidin-3-ol Reaction->Product Base (e.g., Et3N) Solvent (e.g., DCM) Room Temperature

Caption: Proposed synthesis of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of the target compound.

Objective: To synthesize 1-(3,5-Dimethylbenzoyl)piperidin-3-ol via amide coupling.

Materials:

  • 3-Hydroxypiperidine (1.0 eq)

  • 3,5-Dimethylbenzoyl chloride (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate)

Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-hydroxypiperidine (1.0 eq) and dissolve in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq). The causality for adding a base is to neutralize the hydrochloric acid byproduct generated during the acylation, which would otherwise protonate the starting amine, rendering it unreactive.

  • Acylation: Add 3,5-dimethylbenzoyl chloride (1.05 eq) dropwise to the stirred solution at 0 °C. A slight excess of the acyl chloride ensures complete consumption of the limiting piperidine starting material.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (to remove any remaining acid) and brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexane) to isolate the pure 1-(3,5-Dimethylbenzoyl)piperidin-3-ol. This step is a self-validating system; pure fractions will exhibit a single spot on TLC analysis.

Structural Characterization

Confirmation of the product's identity and purity is achieved using standard analytical techniques.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the two methyl groups on the benzoyl ring, the aromatic protons, the diastereotopic protons of the piperidine ring, and the hydroxyl proton. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal characteristic peaks for the carbonyl carbon of the amide (~170 ppm), aromatic carbons, and the aliphatic carbons of the piperidine ring.[6]

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 234.31.

  • IR (Infrared Spectroscopy): Key vibrational bands are expected for the O-H stretch of the alcohol (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and a strong C=O stretch of the tertiary amide (~1630 cm⁻¹).

Part 3: Potential Biological and Pharmacological Relevance

While the specific biological activity of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol has not been extensively documented, its structural motifs are associated with significant pharmacological activities.

  • CNS Activity: The benzoylpiperidine scaffold is a key component in molecules designed to interact with the central nervous system. Derivatives have been explored as inhibitors of acetylcholinesterase (AChE) for Alzheimer's disease and as modulators of the serotonin transporter (SERT).[6] The lipophilicity suggested by its predicted LogP may allow it to cross the blood-brain barrier.

  • Antimicrobial and Analgesic Potential: Substituted piperidine derivatives have demonstrated a wide range of activities, including antibacterial, antifungal, and analgesic properties.[2] The 3,5-dimethylbenzoyl group modifies the electronic and steric properties of the molecule, which could tune its binding affinity for various biological targets.

  • Enzyme Inhibition: The piperidine ring can serve as a versatile scaffold for presenting functional groups in precise three-dimensional orientations, making it suitable for designing enzyme inhibitors. For example, 3,5-disubstituted piperidine derivatives have been successfully developed as potent renin inhibitors for treating hypertension.[7]

Hypothetical Mechanism of Action: GPCR Modulation

Many drugs containing the piperidine scaffold act as ligands for G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized, hypothetical signaling pathway where a ligand like 1-(3,5-Dimethylbenzoyl)piperidin-3-ol could act as an antagonist.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 1-(3,5-Dimethylbenzoyl) -piperidin-3-ol (Antagonist) Receptor GPCR Ligand->Receptor Binding & Inhibition G_Protein G-Protein (Inactive) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector No Activation Response No Downstream Signaling Effector->Response

Sources

receptor binding affinity of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2][3] Its structural and chemical properties facilitate favorable pharmacokinetic profiles and effective interactions with a wide array of biological targets.[3] When incorporated into the benzoylpiperidine fragment, this scaffold becomes a "privileged structure," demonstrating a notable propensity for binding to critical central nervous system (CNS) receptors, including serotonin (5-HT) and dopamine (D) receptors, as well as various transporters and enzymes.[4][5]

This technical guide provides a comprehensive framework for the characterization of a specific, yet under-researched, member of this class: 1-(3,5-Dimethylbenzoyl)piperidin-3-ol (CAS: 1090523-55-9).[6] While direct binding data for this compound is not available in published literature, this document leverages extensive data on structurally related benzoylpiperidine analogues to establish a robust, predictive strategy for its synthesis, characterization, and receptor affinity profiling.

We will delineate a plausible synthetic route, detail gold-standard methodologies for determining receptor binding affinity, and provide a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzoylpiperidine derivatives.

Chapter 1: The Benzoylpiperidine Scaffold - A Pharmacological Context

The benzoylpiperidine motif is a recurring feature in potent, centrally-acting agents. Its widespread success stems from a combination of metabolic stability and the ability to present key pharmacophoric elements in a conformationally constrained manner, enhancing receptor affinity and selectivity.[5]

1.1. Predicted Target Profile for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Based on extensive literature reviews of analogous compounds, we can hypothesize a primary target profile for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol. The core scaffold is a strong indicator of potential activity at aminergic G-protein coupled receptors (GPCRs).

  • Serotonin Receptors (5-HT): This is the most probable class of targets. Numerous benzoylpiperidine derivatives exhibit high affinity for the 5-HT2A receptor, often with nanomolar IC50 or Ki values.[4] Affinity for 5-HT7, 5-HT1A, and the serotonin transporter (SERT) has also been documented.[4][7] The substitution pattern on the benzoyl ring and the piperidine ring is critical for modulating this activity.

  • Dopamine Receptors (D): Affinity for the D2 receptor is common among this structural class, making many of these compounds relevant for the development of antipsychotics.[4][8]

  • Sigma Receptors (σ): A growing body of evidence shows that piperidine-based structures can act as high-affinity ligands for σ1 and σ2 receptors, which are implicated in pain modulation and cancer biology.[9][10]

  • Glycine Transporter Type-2 (GlyT-2): Specific substitution patterns on the benzoylpiperidine core have yielded potent GlyT-2 inhibitors, relevant for treating chronic pain.[11]

The specific structural features of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol—the meta-dimethyl substitution on the benzoyl ring and the hydroxyl group at the 3-position of the piperidine—will critically influence its binding profile. Structure-activity relationship (SAR) studies on similar molecules show that even minor changes to these positions can dramatically alter receptor affinity and selectivity.[11]

Chapter 2: Synthesis and Characterization

A robust and scalable synthesis is the first step in characterizing any novel compound. The following protocol outlines a direct and efficient method for preparing 1-(3,5-Dimethylbenzoyl)piperidin-3-ol from commercially available starting materials.

2.1. Proposed Synthetic Pathway

The most logical approach is a standard acylation reaction between 3-hydroxypiperidine and 3,5-dimethylbenzoyl chloride.

Synthesis_Workflow cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Final Product A 3-Hydroxypiperidine C 1-(3,5-Dimethylbenzoyl)piperidin-3-ol A->C B 3,5-Dimethylbenzoyl Chloride B->C reagents Triethylamine (Base) Dichloromethane (Solvent) 0°C to Room Temp reagents->C

Caption: Proposed synthesis of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

2.2. Detailed Experimental Protocol

  • Step 1: Reaction Setup

    • To a dry, round-bottom flask under an inert nitrogen atmosphere, add 3-hydroxypiperidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

    • Cool the flask to 0°C in an ice bath.

    • Add triethylamine (TEA, 1.2 eq) to the solution and stir for 10 minutes. TEA acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Step 2: Acylation

    • Dissolve 3,5-dimethylbenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the benzoyl chloride solution dropwise to the cooled piperidine solution over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Step 3: Workup and Purification

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product via flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

  • Step 4: Characterization

    • Confirm the structure and purity of the final compound using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

      • Mass Spectrometry (MS): To verify the molecular weight (C₁₄H₁₉NO₂, MW: 233.31 g/mol ).[6]

      • HPLC: To determine purity.

Chapter 3: Methodologies for Receptor Affinity Profiling

Determining the binding affinity of a novel compound to its putative targets is a critical step in drug discovery. A multi-pronged approach, combining direct binding assays with functional assessments, provides the most comprehensive picture.

3.1. Primary Screening: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. The principle is based on competition between a labeled radioligand (of known affinity) and the unlabeled test compound for binding to the receptor.

Workflow: Radioligand Binding Assay

Radioligand_Assay_Workflow A Prepare Receptor Source (e.g., HEK293 cell membranes expressing 5-HT2A) B Incubate Receptor + Radioligand + Test Compound A->B Add components to assay buffer C Separate Bound from Free (Rapid Filtration) B->C Transfer to filter plate & wash D Quantify Bound Radioactivity (Scintillation Counting) C->D Add scintillant E Data Analysis (IC50 → Ki Calculation) D->E Plot competition curve

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: 5-HT2A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol for the human 5-HT2A receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compound: 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, serially diluted.

  • Procedure:

    • In a 96-well plate, combine the receptor membranes, [³H]Ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add 10 µM Mianserin.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2. Secondary Assessment: Functional Assays

A binding assay confirms affinity but does not reveal whether the compound activates (agonist), blocks (antagonist), or has no effect on receptor function. Functional assays are required to determine this.

  • For Gq-coupled receptors (e.g., 5-HT2A): A calcium flux assay is appropriate. Activation of the receptor leads to a measurable increase in intracellular calcium. An antagonist will block the calcium release induced by a known agonist.

  • For Gs/Gi-coupled receptors (e.g., D2, 5-HT1A): A cAMP (cyclic adenosine monophosphate) assay is used. Activation of a Gi-coupled receptor will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Chapter 4: Data Interpretation and Hypothetical Profile

The data generated from binding and functional assays must be carefully interpreted to build a pharmacological profile of the compound.

4.1. Interpreting Affinity Data

Binding affinity is typically reported as the Ki value, expressed in molar units (e.g., nM). A lower Ki value indicates higher binding affinity.

Potency ScaleKi RangeInterpretation
High Potency< 10 nMStrong interaction with the receptor; a primary target.
Moderate Potency10 - 100 nMSignificant interaction; may contribute to pharmacology.
Low Potency100 - 1000 nMWeak interaction; likely off-target effect.
Inactive> 1000 nMNegligible interaction at physiologically relevant doses.

4.2. Hypothetical Binding Data Summary

The table below presents a hypothetical but plausible binding profile for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, based on its structural class. This serves as a template for presenting actual experimental results.

Receptor TargetRadioligandKi (nM)Predicted Functional Activity
5-HT2A [³H]Ketanserin8.5 Antagonist
D2 [³H]Spiperone75.2 Antagonist
SERT [³H]Citalopram450.1 Weak Inhibitor
σ1 -Pentazocine25.6 To be determined
GlyT-2 N/A (Uptake Assay)IC50 > 1 µM Inactive

This is a hypothetical table for illustrative purposes.

Conclusion and Future Directions

This guide provides a comprehensive, technically-grounded strategy for investigating the . By leveraging the known pharmacology of the benzoylpiperidine scaffold, we have established a clear path from chemical synthesis to detailed receptor profiling. The proposed workflows for radioligand binding and functional assays represent the industry standard for characterizing novel chemical entities.

Successful execution of this research plan will elucidate the compound's primary biological targets, its potency, and its functional effects. These findings will be crucial in determining its potential as a lead compound for therapeutic development, likely within the realm of CNS disorders. Subsequent steps would involve broader selectivity screening, assessment of pharmacokinetic (ADME) properties, and eventual evaluation in in vivo models of disease.

References

  • Di Pietro, O., & Kurczab, R. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(1930). [Link]

  • Iacovino, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Al-Ghorbani, M., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(20), 7056. [Link]

  • Di Pietro, O., & Kurczab, R. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. [Link]

  • Singer, R. A., et al. (2004). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(16), 4169-4173. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone. (2013).
  • Appchem. 1-(3,5-dimethylbenzoyl)piperidin-3-ol. [Link]

  • Luo, Y., et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Chinese Chemical Letters, 35(8), 109612. [Link]

  • S. Al-Mansour, et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]

  • Chen, J., et al. (2009). Prediction of CCR5 receptor binding affinity of substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas based on the heuristic method, support vector machine and projection pursuit regression. European Journal of Medicinal Chemistry, 44(1), 25-34. [Link]

  • Al-Said, M. S., et al. (2014). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 254-263. [Link]

  • M. Krasavin. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

Sources

1-(3,5-Dimethylbenzoyl)piperidin-3-ol CAS number and structural formula

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Analysis for Chemical and Pharmaceutical Development

This document provides an in-depth technical overview of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, a substituted N-benzoylpiperidine derivative. The guide is intended for researchers, chemists, and drug development professionals, offering detailed insights into its chemical identity, a robust synthetic pathway, and essential analytical validation protocols.

Compound Identification and Physicochemical Profile

  • Systematic Name: 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

  • CAS Number: 1090523-55-9[1]

  • Molecular Formula: C₁₄H₁₉NO₂

  • Structural Class: N-acylpiperidine

The structure of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol incorporates a piperidine ring, a common scaffold in medicinal chemistry known for its favorable pharmacokinetic properties.[2][3] The nitrogen atom of the piperidine is functionalized with a 3,5-dimethylbenzoyl group, forming a tertiary amide. The hydroxyl group at the 3-position of the piperidine ring introduces a chiral center and a key site for hydrogen bonding interactions.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight 233.31 g/mol
XLogP3 2.2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Data calculated using computational models. Actual values may vary.

Sources

metabolic stability of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in human liver microsomes

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Metabolic Stability of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in Human Liver Microsomes

Authored by: A Senior Application Scientist

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, a candidate molecule's success is profoundly influenced by its pharmacokinetic profile. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, stands as a critical determinant of its in vivo fate.[1][2] A compound with low metabolic stability may be cleared too rapidly from the body, leading to insufficient therapeutic exposure, while one that is too stable might accumulate and cause toxicity.[3][4] Therefore, early assessment of metabolic stability is paramount for making informed decisions, optimizing chemical structures, and ultimately selecting candidates with a higher probability of clinical success.[2][3]

Human Liver Microsomes (HLMs) have emerged as an indispensable in vitro tool for these early-stage evaluations.[3][5] HLMs are subcellular fractions of the liver's endoplasmic reticulum, which are rich in a variety of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily responsible for the majority of Phase I oxidative metabolism of pharmaceuticals.[5][6][7][8] HLM assays provide a robust, cost-effective, and high-throughput method to determine a compound's intrinsic clearance, a measure of the innate capacity of hepatic enzymes to metabolize a drug.[5][9][10]

This guide provides a comprehensive, technically-grounded framework for evaluating the metabolic stability of a specific compound, 1-(3,5-Dimethylbenzoyl)piperidin-3-ol , using HLMs. We will delve into the causality behind the experimental design, provide a detailed protocol, and discuss the interpretation of the resulting data, all from the perspective of a seasoned application scientist.

Compound Under Investigation: 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

The structural architecture of our target compound presents several potential sites for metabolic transformation. A thorough understanding of these features is crucial for hypothesizing metabolic pathways and interpreting experimental outcomes.

Structural Features and Potential Metabolic Liabilities:

  • Piperidine Ring: This saturated heterocycle is a common motif in pharmaceuticals.[11] It is susceptible to several metabolic attacks, including:

    • Hydroxylation: CYP-mediated oxidation can occur at various positions on the ring, particularly those adjacent to the nitrogen atom or at sterically accessible carbons.[12] The pre-existing 3-ol group may influence the regioselectivity of further oxidation.

    • N-Dealkylation: While this compound features an amide rather than a simple N-alkyl group, cleavage events around the nitrogen are a possibility, though typically less common for amides than for amines.[13]

  • 3,5-Dimethylbenzoyl Moiety:

    • Benzylic Hydroxylation: The two methyl groups on the aromatic ring are primary sites for oxidation to form hydroxymethyl derivatives, which can be further oxidized to carboxylic acids.[14][15]

    • Aromatic Hydroxylation: The benzoyl ring itself can undergo hydroxylation, although the steric hindrance from the dimethyl substitution might limit this.

  • Amide Linkage: The carbonyl group of the amide is a potential site for reduction.[16] While amide hydrolysis is a possible metabolic route, it is generally slower and often mediated by hydrolases that may be less abundant in microsomal preparations compared to hepatocytes.[12]

The benzoylpiperidine scaffold is recognized as a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system and other therapeutic areas.[17] This makes understanding its metabolic fate particularly relevant for the broader field.

Experimental Design: A Self-Validating System

A robust experimental design is not merely a set of steps; it is a self-validating system where each component and control serves to ensure the integrity and reliability of the data. The choices outlined below are grounded in established biochemical principles.

The In Vitro System: Pooled Human Liver Microsomes

The selection of pooled HLMs from multiple donors is a deliberate strategy to average out the significant inter-individual variability in drug metabolism caused by genetic polymorphisms in CYP enzymes.[5] This provides a more generalized estimation of a compound's metabolic fate in the broader human population. Microsomes are particularly well-suited for assessing Phase I metabolism, as they contain a high concentration of CYP enzymes.[5][9]

The Engine of Metabolism: NADPH Cofactor

The vast majority of CYP-mediated oxidative reactions are dependent on Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a reducing equivalent.[5][7] The enzymatic cycle begins with the addition of NADPH. Consequently, its inclusion is non-negotiable. A parallel incubation without NADPH (the "minus cofactor" control) is essential to differentiate true enzymatic metabolism from non-enzymatic chemical degradation of the test compound in the assay matrix.[5]

Mimicking Physiology: Incubation Conditions
  • Temperature (37°C): Maintained to reflect human body temperature and ensure optimal enzyme activity.[5][18]

  • pH (7.4): A phosphate buffer is used to maintain a stable, physiological pH, which is critical for enzymatic function.[5]

  • Test Compound Concentration (1 µM): The concentration is kept well below the Michaelis-Menten constant (Kₘ) for most drug-metabolizing enzymes. This ensures that the rate of metabolism is directly proportional to the compound concentration (first-order kinetics), which is a prerequisite for the valid calculation of half-life and intrinsic clearance.[5]

  • Microsomal Protein Concentration (0.5 mg/mL): This concentration provides sufficient enzymatic activity to observe metabolism of most compounds within a reasonable timeframe (typically up to 60 minutes) while minimizing non-specific binding to microsomal proteins.[5][9]

Workflow Visualization

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing cluster_analysis Analysis P1 Prepare Buffer, NADPH, HLM, & Compound Stocks I1 Pre-incubate HLM, Buffer, & Compound P1->I1 Combine I2 Initiate Reaction with NADPH I1->I2 Equilibrate I3 Sample at Time Points (0, 5, 15, 30, 45 min) I2->I3 Start Timer S1 Quench Reaction (Cold Acetonitrile + IS) I3->S1 Stop Reaction S2 Centrifuge to Pellet Protein S1->S2 Precipitate S3 Transfer Supernatant for Analysis S2->S3 Isolate A1 UPLC-MS/MS Analysis S3->A1 Inject A2 Calculate t½ & CLint A1->A2 Quantify G cluster_piperidine Piperidine Ring Metabolism cluster_benzoyl Benzoyl Moiety Metabolism Parent 1-(3,5-Dimethylbenzoyl) piperidin-3-ol M1 Ring Hydroxylation (+16 Da) Parent->M1 CYP-mediated M2 Benzylic Hydroxylation (Methyl Group Oxidation) (+16 Da) Parent->M2 CYP-mediated M3 Aromatic Hydroxylation (+16 Da) Parent->M3 CYP-mediated

Sources

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the blood-brain barrier (BBB) permeability of the novel compound, 1-(3,5-Dimethylbenzoyl)piperidin-3-ol. Given the critical role of central nervous system (CNS) penetration for neurotherapeutics, a multi-faceted approach combining predictive modeling, in vitro screening, and in vivo validation is essential. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough assessment.

Introduction to 1-(3,5-Dimethylbenzoyl)piperidin-3-ol and the Blood-Brain Barrier Imperative

1-(3,5-Dimethylbenzoyl)piperidin-3-ol is a small molecule with the chemical formula C14H19NO2 and a molecular weight of approximately 233.31 g/mol [1][2]. Its structure, featuring a piperidine ring, suggests potential interactions with CNS targets, as piperidine moieties are common in neuroactive compounds[3][4]. However, for any therapeutic effect to be realized within the CNS, the compound must first overcome the formidable blood-brain barrier.

The BBB is a highly selective, dynamic interface that separates the circulating blood from the brain's extracellular fluid[5]. It is composed of specialized endothelial cells, astrocytes, and pericytes, which collectively form the neurovascular unit[5]. This barrier stringently regulates the passage of substances, protecting the brain from toxins and pathogens while allowing the transport of essential nutrients[5][6]. Consequently, an estimated 98% of small-molecule drugs are unable to cross the BBB in therapeutic concentrations, posing a major challenge in CNS drug development[5][7].

A rigorous evaluation of a compound's ability to permeate the BBB is, therefore, a cornerstone of neuropharmacology research. This guide will detail a systematic, three-tiered approach to characterizing the BBB permeability of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

Tier 1: In Silico and Physicochemical Profiling

Before embarking on resource-intensive experimental studies, computational and physicochemical analyses can provide valuable initial insights into the likelihood of BBB penetration. These predictive models are based on the well-established principle that a compound's ability to cross the BBB is heavily influenced by its fundamental physicochemical properties.

Key Physicochemical Descriptors for BBB Permeability

The following parameters are critical in predicting the passive diffusion of a compound across the BBB:

  • Lipophilicity (logP): A measure of a compound's partitioning between an oily and an aqueous phase. An optimal logP range for BBB penetration is generally considered to be between 1.5 and 2.5.

  • Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily. A molecular weight of less than 400-500 Da is often cited as a favorable attribute[8].

  • Topological Polar Surface Area (TPSA): A calculation of the surface area of a molecule occupied by polar atoms. A lower TPSA (< 70-90 Ų) is generally associated with better BBB permeability.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bonds can impede BBB crossing.

  • Aqueous Solubility (logS): Adequate solubility is necessary for a compound to be present in a dissolved form to permeate the BBB.

  • pKa: The ionization state of a compound at physiological pH (7.4) affects its charge and, consequently, its ability to cross the lipid-rich BBB.

Predictive Assessment of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol
Physicochemical Property Predicted Value/Attribute Implication for BBB Permeability
Molecular Formula C14H19NO2[1]
Molecular Weight 233.31 g/mol [1]Favorable (well below the 400-500 Da threshold)
Lipophilicity (logP) Estimated to be in a favorable rangeRequires experimental confirmation
TPSA Contains polar oxygen and nitrogen atomsA calculated TPSA would be informative
Hydrogen Bond Donors 1 (from the hydroxyl group)Favorable
Hydrogen Bond Acceptors 2 (from the carbonyl and hydroxyl oxygens)Favorable

Workflow for In Silico Prediction:

G cluster_0 Computational Analysis A Obtain SMILES String of Compound B Input into Predictive Software (e.g., QikProp, SwissADME) A->B C Calculate Key Physicochemical Descriptors B->C D Compare to CNS Drug Property Ranges C->D E Initial Permeability Assessment D->E

Caption: Workflow for in silico prediction of BBB permeability.

Tier 2: In Vitro Models of BBB Permeability

In vitro models provide a controlled environment to experimentally measure the permeability of a compound across a cellular or artificial barrier that mimics the BBB. These assays are crucial for screening and ranking compounds based on their permeability characteristics.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that assesses a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It is a cost-effective initial screen for passive permeability[7].

Experimental Protocol for PAMPA-BBB:

  • Prepare the BBB solution: Dissolve 8 mg of porcine brain lipid and 4 mg of cholesterol in 600 µL of n-dodecane[7].

  • Coat the donor plate: Carefully coat the filter membrane of a 96-well donor plate with 5 µL of the BBB solution[7].

  • Prepare the donor solution: Prepare a stock solution of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in a suitable solvent (e.g., DMSO) and dilute it with phosphate-buffered saline (PBS) at pH 7.4 to the final desired concentration.

  • Prepare the acceptor plate: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4).

  • Assemble the PAMPA sandwich: Place the coated donor plate onto the acceptor plate.

  • Add the donor solution: Add the donor solution containing the test compound to the donor wells.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantify compound concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / C_equilibrium)

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the filter area.

    • t is the incubation time.

    • [C_A(t)] is the compound concentration in the acceptor well at time t.

    • C_equilibrium is the concentration at equilibrium.

Cell-Based In Vitro Models

Cell-based models provide a more biologically relevant system by incorporating cellular components of the BBB.

a) Caco-2 and MDCK-MDR1 Models: While not of brain origin, these cell lines (human colorectal adenocarcinoma and Madin-Darby canine kidney cells transfected with the human MDR1 gene, respectively) form tight junctions and are commonly used to assess permeability and the role of efflux transporters like P-glycoprotein (P-gp).

b) Human Brain Microvascular Endothelial Cell (hBMEC) Models: These models utilize primary or immortalized human brain endothelial cells, offering a higher degree of biological fidelity[8].

Experimental Protocol for hBMEC Transwell Assay:

  • Cell Seeding: Seed hBMECs onto the apical side of a Transwell® insert (a porous membrane support) in a multi-well plate.

  • Culture and Differentiation: Culture the cells until they form a confluent monolayer with well-established tight junctions. The integrity of the monolayer should be confirmed by measuring the transendothelial electrical resistance (TEER)[8].

  • Permeability Assay:

    • Replace the media in the apical (donor) and basolateral (acceptor) compartments with fresh assay buffer.

    • Add 1-(3,5-Dimethylbenzoyl)piperidin-3-ol to the apical compartment.

    • At various time points, collect samples from the basolateral compartment.

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the formula:

    Papp = (dQ/dt) / (A * C_0)

    Where:

    • dQ/dt is the rate of compound appearance in the acceptor compartment.

    • A is the surface area of the membrane.

    • C_0 is the initial concentration in the donor compartment.

Workflow for In Vitro Permeability Assessment:

G cluster_0 In Vitro Analysis A PAMPA-BBB Assay (High-Throughput Screen) C Measure Permeability (Pe or Papp) A->C B Cell-Based Assay (e.g., hBMEC Transwell) B->C D Assess Efflux Ratio (with P-gp inhibitors) B->D E Rank Compound Permeability C->E D->E

Caption: Workflow for in vitro BBB permeability assessment.

Tier 3: In Vivo Validation in Animal Models

In vivo studies are the definitive step in determining a compound's ability to cross the BBB and achieve therapeutic concentrations in the brain.

In Situ Brain Perfusion

This technique involves surgically isolating the blood supply to one cerebral hemisphere in an anesthetized rodent and perfusing it with a solution containing the test compound. This method allows for a precise measurement of the unidirectional influx rate across the BBB.

Brain Microdialysis

Microdialysis is a minimally invasive technique that allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid. A small microdialysis probe is stereotactically implanted into a specific brain region of a freely moving animal. The compound is administered systemically, and samples are collected from the probe over time to determine the brain concentration profile.

Pharmacokinetic Studies: Brain-to-Plasma Ratio (Kp)

This is the most common method for assessing overall brain exposure.

Experimental Protocol for Kp Determination:

  • Compound Administration: Administer 1-(3,5-Dimethylbenzoyl)piperidin-3-ol to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At predetermined time points, collect blood samples and euthanize the animals to harvest their brains.

  • Sample Processing:

    • Obtain plasma from the blood samples.

    • Homogenize the brain tissue.

  • Concentration Analysis: Determine the concentration of the compound in both the plasma and brain homogenate samples using LC-MS/MS.

  • Calculate Kp: The brain-to-plasma concentration ratio (Kp) is calculated as:

    Kp = C_brain / C_plasma

    Where C_brain is the concentration in the brain and C_plasma is the concentration in the plasma at a specific time point. A Kp value greater than 1 suggests significant brain penetration.

Workflow for In Vivo BBB Permeability Validation:

G cluster_0 In Vivo Validation A Administer Compound to Animal Model B Collect Blood and Brain Samples at Time Points A->B C LC-MS/MS Analysis of Compound Concentration B->C D Calculate Brain-to-Plasma Ratio (Kp) C->D E Determine Brain Exposure and CNS Availability D->E

Caption: Workflow for in vivo validation of BBB permeability.

Conclusion and Integrated Assessment

The evaluation of the BBB permeability of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol requires a systematic and tiered approach. In silico predictions provide an initial, cost-effective assessment of its potential. In vitro models, such as PAMPA-BBB and cell-based assays, offer experimental data on its permeability characteristics and susceptibility to efflux. Finally, in vivo studies in animal models provide the most definitive evidence of its ability to reach the CNS.

By integrating the data from these three tiers, researchers can build a comprehensive profile of the compound's BBB permeability, enabling informed decisions regarding its potential as a CNS therapeutic agent. This structured approach ensures a thorough and scientifically rigorous evaluation, maximizing the potential for successful drug development.

References

  • Appchem. 1-(3,5-dimethylbenzoyl)piperidin-3-ol | 1090523-55-9 | C14H19NO2. Available from: [Link]

  • Chemical Substance Information. 1-(3,5-dimethylbenzoyl)piperidine-3-carboxylic acid. Available from: [Link]

  • PubChem. 1-Benzyl-5,5-dimethyl-piperidin-3-ol. Available from: [Link]

  • Pharmaffiliates. Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers. Available from: [Link]

  • Sweeney, M. D., et al. (2020). Transient Opening of the Blood-Brain Barrier by Vasoactive Peptides to Increase CNS Drug Delivery: Reality Versus Wishful Thinking? Journal of Cerebral Blood Flow & Metabolism, 40(1), 3-11. Available from: [Link]

  • Lopes, D., et al. (2021). Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products. Frontiers in Nutrition, 8, 769454. Available from: [Link]

  • Organic & Biomolecular Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available from: [Link]

  • Kawahara, Y., et al. (2021). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 586-592. Available from: [Link]

  • Gao, H., et al. (2018). Enhanced permeability of blood-brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle. International Journal of Nanomedicine, 13, 1839-1849. Available from: [Link]

  • N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)indol-2-yl)methyl)-N-((4-phenoxyphenyl)sulfonyl)benzenesulfonamide (MBA-159), a New Multitarget-Directed Ligand for the Treatment of Alzheimer's Disease. Available from: [Link]

  • TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available from: [Link]

  • ResearchGate. Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. Available from: [Link]

  • Hermann, T. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(5), 1273-1277. Available from: [Link]

  • Gao, H., et al. (2018). Enhanced permeability of blood–brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle. International Journal of Nanomedicine, 13, 1839–1849. Available from: [Link]

Sources

A Methodological Guide to Determining the Thermodynamic Properties of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The characterization of thermodynamic properties is a cornerstone of modern drug development, influencing everything from compound stability and solubility to bioavailability and formulation. This technical guide provides a comprehensive methodological framework for determining the key thermodynamic and physicochemical properties of the novel compound 1-(3,5-Dimethylbenzoyl)piperidin-3-ol. Given the absence of extensive published data on this specific molecule, this paper serves as a practical whitepaper for researchers and scientists, outlining a logical, two-pronged approach that combines computational prediction with robust experimental validation. We detail the theoretical underpinnings and step-by-step protocols for essential analyses, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility assays. The objective is to provide a self-validating system of inquiry that enables the creation of a complete thermodynamic profile for new chemical entities, using 1-(3,5-Dimethylbenzoyl)piperidin-3-ol as a primary case study.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, anti-diabetic, and anti-Alzheimer agents.[2][3] The compound 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, a specific derivative, represents a molecule of interest for which a detailed thermodynamic profile is essential for any progression in preclinical or clinical development.

Thermodynamic properties such as melting point, enthalpy of fusion, solubility, and thermal stability are critical determinants of a drug candidate's success. They directly impact process chemistry, formulation development, storage conditions, and ultimately, in vivo performance. This guide presents a structured workflow for the comprehensive thermodynamic characterization of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, a compound identified by CAS Number 1090523-55-9.[4] Our approach is designed to be broadly applicable to other novel piperidine derivatives and small molecules emerging from discovery pipelines.

We will first explore the role of in silico methods for initial property prediction, a cost-effective strategy to guide subsequent experimental work.[5] Following this, we will provide detailed, field-proven experimental protocols for determining the most critical thermodynamic parameters.

Table 1: Core Physicochemical Identifiers for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

IdentifierValueSource
CAS Number 1090523-55-9Appchem[4]
Molecular Formula C₁₄H₁₉NO₂Appchem[4]
Molecular Weight 233.31 g/mol Appchem[4]
SMILES OC1CCCN(C1)C(=O)c1cc(C)cc(c1)CAppchem[4]

Part 1: Computational Prediction of Thermodynamic Properties

In the early stages of drug development, before significant quantities of a compound are synthesized, computational chemistry offers invaluable insights into its likely physical properties.[5] These predictive models use the compound's structure to estimate thermodynamic parameters, helping to anticipate challenges and prioritize experimental resources.

The primary causality for employing this in silico approach is efficiency. Quantum chemical calculations, such as Density Functional Theory (DFT), can predict properties like heat of formation and Gibbs free energy, while Molecular Dynamics (MD) simulations can provide insights into solubility and conformational stability.[6][7] These methods allow for the rapid screening and characterization of virtual compounds, focusing laboratory efforts on the most promising candidates.

Logical Workflow for In Silico Analysis

The computational workflow is a systematic process that begins with the molecule's structure and culminates in a set of predicted data. This process ensures that calculations are reproducible and grounded in established theoretical models.

G cluster_input 1. Input & Preparation cluster_calc 2. Quantum Chemical Calculation cluster_output 3. Property Prediction A Input 2D Structure (SMILES String) B Convert to 3D Structure A->B C Conformational Analysis (Identify low-energy states) B->C D Geometry Optimization (e.g., DFT with B3LYP/6-31G*) C->D E Frequency Calculation D->E F Single-Point Energy Calculation (Higher accuracy basis set) E->F G Enthalpy of Formation (ΔHf°) F->G H Gibbs Free Energy (ΔGf°) F->H I Heat Capacity (Cp) F->I J Predicted LogP / Solubility F->J

Caption: Computational workflow for predicting thermodynamic properties.

Part 2: Experimental Determination of Thermodynamic Properties

While computational methods provide excellent estimates, experimental validation is non-negotiable for regulatory submission and process scale-up. The protocols described below represent a robust, self-validating system for characterizing the solid-state properties of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

A. Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the gold standard for determining the melting point (Tm) and enthalpy of fusion (ΔHfus) of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference. The melting point provides a sharp indicator of purity, while the enthalpy of fusion quantifies the energy required to break the crystal lattice, a key parameter in solubility modeling. The choice of a controlled heating rate (e.g., 10 °C/min) is critical to ensure thermal equilibrium and achieve sharp, reproducible peaks.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C, ΔHfus = 28.45 J/g). This step is crucial for data accuracy and trustworthiness.

  • Sample Preparation: Accurately weigh 2-4 mg of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol into a Tzero aluminum pan.

  • Encapsulation: Hermetically seal the pan to prevent any mass loss during heating. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min.

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. Express the result in J/g and kJ/mol.

B. Thermal Stability via Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. This analysis is essential for determining the thermal stability and decomposition profile of a compound. It identifies the temperature at which the material begins to degrade, which is critical information for drying, processing, and establishing storage conditions. The use of an inert nitrogen atmosphere ensures that the observed mass loss is due to thermal decomposition, not oxidation.

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights and for temperature using certified magnetic standards (e.al, Alumel).

  • Sample Preparation: Weigh 5-10 mg of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol directly into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Place the pan into the TGA furnace.

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (40 mL/min) throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature.

    • Determine the onset of decomposition (Td), often defined as the temperature at which 5% mass loss occurs.

General Experimental Characterization Workflow

The overall experimental process follows a logical progression from material acquisition to final data analysis, ensuring that each step builds upon a well-characterized foundation.

G A Compound Acquisition (Synthesis & Purification) B Purity Confirmation (>98% via HPLC, qNMR) A->B C Solid-State Characterization B->C D Differential Scanning Calorimetry (DSC) C->D E Thermogravimetric Analysis (TGA) C->E F Solubility & LogD Determination C->F G Data Analysis & Synthesis D->G E->G F->G H Final Thermodynamic Profile G->H

Caption: Integrated workflow for experimental thermodynamic analysis.

Part 3: Data Synthesis and Hypothetical Profile

The ultimate goal is to integrate the computational and experimental data into a single, cohesive thermodynamic profile. The predicted values from in silico models serve as a benchmark for the experimental results. Discrepancies between the two can often illuminate interesting solid-state phenomena, such as polymorphism, which may require further investigation.

For context, the thermodynamic properties of the parent piperidine heterocycle are well-documented.[8] By comparing the experimental data for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol to that of piperidine, researchers can quantify the thermodynamic impact of the N-acyl and C-hydroxyl substitutions. For instance, the large benzoyl group is expected to significantly increase the melting point and decrease aqueous solubility compared to piperidine itself.

Table 2: Hypothetical Thermodynamic Data Profile for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol (Note: These values are illustrative for the purpose of this guide and must be determined experimentally.)

ParameterSymbolHypothetical ValueMethodSignificance
Melting PointTm175 - 185 °CDSCPurity indicator; solid-state stability
Enthalpy of FusionΔHfus30 - 40 kJ/molDSCCrystal lattice energy; solubility modeling
Decomposition Temp.Td (5% loss)> 220 °CTGADefines upper limit for processing/storage
Aqueous SolubilityS (pH 7.4)0.05 - 0.2 mg/mLHPLC-UVKey for bioavailability and formulation
Partition CoefficientLogD (pH 7.4)2.5 - 3.5Shake-FlaskPredicts membrane permeability

Conclusion

The thermodynamic characterization of a new chemical entity like 1-(3,5-Dimethylbenzoyl)piperidin-3-ol is a critical and systematic undertaking. This guide outlines a comprehensive framework that leverages the strengths of both computational prediction and rigorous experimental measurement. By following the detailed protocols for DSC and TGA, and integrating these results with solubility and lipophilicity data, researchers can build a complete and reliable thermodynamic profile. This profile is not merely an academic exercise; it is foundational data that informs every subsequent step in the drug development lifecycle, from process chemistry and formulation to predicting clinical outcomes. This structured, methodology-focused approach ensures that the investigation is built on a foundation of scientific integrity, producing data that is both authoritative and trustworthy.

References

  • PubChem. Piperidine-3-ol hydrochloride. National Institutes of Health. Link

  • Fluorochem. (S)-Piperidin-3-ol (CAS 24211-55-0). Link

  • Sigma-Aldrich. (R)-Piperidin-3-ol | 62414-68-0. Link

  • Appchem. 1-(3,5-dimethylbenzoyl)piperidin-3-ol | 1090523-55-9. Link

  • D’yakonov, V. A., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Link

  • Serra, P., et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports. Link

  • Shen, Z., et al. Automated Prediction of Thermodynamic Properties via Bayesian Free-Energy Reconstruction from Molecular Dynamics. arXiv.org. Link

  • Gatfaoui, F., et al. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science. Link

  • ChemInform. 1-(3,5-dimethylbenzoyl)piperidine-3-carboxylic acid — Chemical Substance Information. Link

  • Matulevičiūtė, G., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Link

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Link

  • NIST. Piperidine. NIST WebBook, SRD 69. Link

  • ResearchGate. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Link

  • Bartel, C. J., et al. Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Chemistry A. Link

  • Wiese, M., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Link

  • Foley, D. J., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Link

  • Khaiitova, M. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Link

  • ResearchGate. Thermodynamic properties of aqueous solutions of pyridine and piperidine. Link

  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Link

  • KTU ePubl. Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Link

  • Wikipedia. 3,5-Dimethylpiperidine. Link

  • TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Link

Sources

Methodological & Application

protocol for dissolving 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in cell culture media

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Protocol for Dissolving 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Aqueous Solubility in Cell-Based Assays

The transition from promising in silico or biochemical data to meaningful in vitro cell-based assays is a critical step in drug discovery. A primary and often underestimated hurdle in this process is the effective solubilization of test compounds in aqueous cell culture media.[1][2] Many small molecules, particularly those with heterocyclic scaffolds like piperidine, exhibit significant hydrophobicity, making them poorly soluble in the physiological environment of cell culture.[3][4][5] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental results.[1]

This document provides a detailed, field-proven protocol for the solubilization of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, a compound representative of piperidine-containing structures used in medicinal chemistry.[6][7] The methodology presented here is broadly applicable to a wide range of hydrophobic research compounds and is designed to ensure reproducible and accurate dosing in cell-based experiments.

Compound Profile: 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Understanding the basic physicochemical properties of a compound is the first step in developing a robust solubilization strategy.[8] While extensive public data on the solubility of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol is limited, its structural features—a dimethylbenzoyl group and a piperidine ring—suggest a predominantly hydrophobic character, necessitating the use of an organic solvent for initial dissolution.

PropertyValueSource
CAS Number 1090523-55-9[9][10]
Molecular Formula C₁₄H₁₉NO₂[9]
Molecular Weight 233.31 g/mol [9]
Predicted Nature Hydrophobic / LipophilicInferred from structure

The Core Principle: A Two-Step Dissolution Strategy

Directly adding a hydrophobic compound to an aqueous medium will almost invariably result in precipitation.[1] The universally accepted best practice is a two-step method:

  • Prepare a High-Concentration Stock Solution: The compound is first dissolved in a small volume of a potent, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional solubilizing power and relatively low toxicity at low concentrations.[11][12]

  • Dilute to a Working Concentration: The high-concentration stock is then serially diluted into the final cell culture medium, ensuring the final concentration of the organic solvent is kept below its cytotoxic threshold.[11][13]

This approach ensures the compound remains in solution and allows for accurate and reproducible preparation of various treatment concentrations.

Experimental Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in DMSO. This concentration is a common starting point for most in vitro studies.

Materials:

  • 1-(3,5-Dimethylbenzoyl)piperidin-3-ol (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Volume (L) * 233.31 g/mol

    • Example for 1 mL: Mass = 0.01 mol/L * 0.001 L * 233310 mg/mol = 2.33 mg

  • Weigh the Compound: Accurately weigh the calculated mass of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol and transfer it into a sterile vial.[8]

  • Add Solvent: Add the calculated volume of sterile DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.[11]

    • Visually inspect for any remaining solid particles.

    • If particles persist, sonicate the vial in a room temperature water bath for 5-10 minutes.[11]

    • Gentle warming in a 37°C water bath can also be used, but should be applied cautiously as heat can degrade some compounds.[11][14]

  • Storage: Once the compound is fully dissolved, creating a clear solution, aliquot the stock into smaller, single-use volumes to minimize freeze-thaw cycles, which can compromise compound stability.[11] Store these aliquots at -20°C or -80°C, protected from light.

Experimental Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol describes the dilution of the DMSO stock solution into the cell culture medium to achieve the final desired experimental concentration.

Core Directive: Minimizing Solvent Cytotoxicity

The final concentration of DMSO in the cell culture medium is a critical parameter. While robust cell lines can tolerate up to 1%, it is strongly recommended to keep the final concentration at or below 0.5% to avoid off-target effects or cytotoxicity.[11][15][16]

Cell TypeRecommended Max. DMSO ConcentrationRationale
Immortalized Cell Lines ≤ 0.5%Generally more tolerant to solvent stress.[11][17]
Primary Cells / Stem Cells ≤ 0.1%More sensitive to environmental perturbations.[11]
Long-Term Assays (> 48h) ≤ 0.1%Cumulative toxicity can occur even at low concentrations.[18]

Procedure:

  • Determine Final Concentration: Decide on the final concentration of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol required for your experiment (e.g., 10 µM).

  • Calculate Dilution Factor: Calculate the necessary dilution from your 10 mM stock.

    • Example: To get 10 µM from a 10 mM stock, the dilution factor is 10,000 µM / 10 µM = 1000.

  • Perform Dilution: Add 1 part of the stock solution to 999 parts of cell culture medium.

    • Example: To make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Mix Thoroughly: Immediately after adding the DMSO stock, vortex the medium gently or invert the tube several times to ensure rapid and uniform dispersion. This prevents localized high concentrations of the compound which could lead to precipitation.

  • Vehicle Control: Crucially, prepare a vehicle control. This control should contain the exact same concentration of DMSO as your working solutions (e.g., 1 µL of DMSO in 999 µL of medium, for a 0.1% final concentration).[11][19] This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.

Workflow Visualization

The following diagram illustrates the complete process from solid compound to the final working solution ready for cell treatment.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation cluster_2 Part 3: Vehicle Control solid 1. Weigh Solid Compound (e.g., 2.33 mg) dmso 2. Add Sterile DMSO (e.g., 1 mL) solid->dmso Calculate Mass dissolve 3. Dissolve Thoroughly (Vortex / Sonicate) dmso->dissolve stock 4. 10 mM Stock Solution in 100% DMSO dissolve->stock aliquot 5. Aliquot & Store (-20°C / -80°C) stock->aliquot stock_use Aliquot of 10 mM Stock aliquot->stock_use Retrieve for use dilute 6. Dilute Stock into Medium (e.g., 1:1000) stock_use->dilute medium Pre-warmed Cell Culture Medium medium->dilute working 7. Final Working Solution (e.g., 10 µM in 0.1% DMSO) dilute->working plate 8. Add to Cells working->plate dmso_control Sterile DMSO dilute_control 6a. Dilute DMSO into Medium (e.g., 1:1000) dmso_control->dilute_control medium_control Pre-warmed Cell Culture Medium medium_control->dilute_control vehicle 7a. Vehicle Control Solution (0.1% DMSO) dilute_control->vehicle plate_control 8a. Add to Control Wells vehicle->plate_control

Caption: Workflow for preparing cell culture working solutions.

Troubleshooting and Validation

  • Precipitation in Working Solution: If you observe cloudiness or precipitate after diluting the stock into the medium, it indicates that the compound's solubility limit in the aqueous environment has been exceeded.

    • Solution 1: Lower the final concentration of the compound.

    • Solution 2: For some compounds, pre-diluting into medium containing serum can help maintain solubility as the compound may bind to proteins like albumin.[13]

    • Solution 3: Consider alternative solvents like ethanol or co-solvents, but be aware that these will require their own cytotoxicity validation.[2]

  • Confirming Solvent Tolerance: Before beginning a large-scale experiment, it is prudent to run a simple cell viability assay (e.g., MTT, trypan blue) with your specific cell line, treating with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) for the planned duration of your experiment. This will establish the true maximum non-toxic concentration for your system.[19]

References

  • Appchem. 1-(3,5-dimethylbenzoyl)piperidin-3-ol | 1090523-55-9. Available from: [Link]

  • Reddit. Maximum DMSO concentration in media for cell culture? r/labrats. Published October 05, 2023. Available from: [Link]

  • ResearchGate. What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Published October 14, 2014. Available from: [Link]

  • ResearchGate. What the concentration of DMSO you use in cell culture assays?. Published January 25, 2016. Available from: [Link]

  • Al-Habib A, Al-Saleh MA, Al-Harbi M, et al. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Saudi Dental Journal. 2024. Available from: [Link]

  • Kim KH, Kabir E, Jahan SA. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. 2019;6:2851-2856. Available from: [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Published 2014. Available from: [Link]

  • ChemInform. 1-(3,5-dimethylbenzoyl)piperidine-3-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. Published November 28, 2013. Available from: [Link]

  • University of North Carolina at Pembroke. Preparing Solutions. Available from: [Link]

  • ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?. Published December 07, 2015. Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Published January 15, 2026. Available from: [Link]

  • Unknown Source. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. Published August 18, 2025. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Published 2022. Available from: [Link]

  • Wiley Online Library. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Published May 01, 2010. Available from: [Link]

  • JoVE. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Published September 20, 2017. Available from: [Link]

  • PubChem. 1-Benzyl-5,5-dimethyl-piperidin-3-ol. Accessed March 23, 2026. Available from: [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. Available from: [Link]

  • Holst B, Williamson G, Rowe J, et al. Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal. 2008;44(7):261-267. Available from: [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Published October 11, 2022. Available from: [Link]

  • RSC Publishing. Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. Published November 08, 2022. Available from: [Link]

  • MolPort. 1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride. Available from: [Link]

  • Cheméo. Chemical Properties of Piperidine, 1,3-dimethyl- (CAS 695-35-2). Available from: [Link]

Sources

The Strategic Utility of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol as a Versatile Chemical Scaffolding Agent

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the piperidine moiety stands as a cornerstone, celebrated for its prevalence in a vast array of pharmaceuticals and bioactive natural products.[1][2][3] Its three-dimensional structure and favorable physicochemical properties often impart improved bioavailability and metabolic stability to drug candidates.[4] The strategic introduction of a hydroxyl group at the 3-position further enhances its utility, providing a crucial handle for subsequent chemical modifications and influencing the molecule's interaction with biological targets.[5][6][7] This application note delves into the synthesis and versatile applications of a specific, highly functionalized building block: 1-(3,5-Dimethylbenzoyl)piperidin-3-ol .

This compound uniquely marries the established 3-hydroxypiperidine core with a 3,5-dimethylbenzoyl group. The amide linkage offers conformational rigidity and specific hydrogen bonding capabilities, while the dimethyl-substituted aromatic ring provides a lipophilic region that can be pivotal for engaging with hydrophobic pockets in target proteins. The secondary alcohol at the 3-position of the piperidine ring is a key reactive center, opening a gateway for a multitude of chemical transformations. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 1-(3,5-Dimethylbenzoyl)piperidin-3-ol as a strategic building block in the synthesis of novel chemical entities.

Synthesis of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol: A Robust Protocol

The synthesis of the title compound is a straightforward yet elegant process, typically involving the acylation of piperidin-3-ol with 3,5-dimethylbenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.[8][9]

Protocol 1: Synthesis of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Objective: To prepare 1-(3,5-Dimethylbenzoyl)piperidin-3-ol from commercially available starting materials.

Materials:

  • Piperidin-3-ol

  • 3,5-Dimethylbenzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidin-3-ol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction.[8]

  • Addition of Acyl Chloride: Dissolve 3,5-dimethylbenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring piperidin-3-ol solution at 0 °C. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (piperidin-3-ol) is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine to remove residual water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-(3,5-Dimethylbenzoyl)piperidin-3-ol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation:

ReactantMolar Mass ( g/mol )Equivalents
Piperidin-3-ol101.151.0
3,5-Dimethylbenzoyl chloride168.621.1
Triethylamine101.191.2

Typical yields for this type of acylation are in the range of 80-95% after purification.

Key Reactions and Transformations: Unleashing the Potential of the Hydroxyl Group

The true value of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol as a building block lies in the reactivity of its secondary alcohol. This functional group serves as a versatile anchor for introducing a wide range of molecular fragments, enabling the exploration of diverse chemical space.

Protocol 2: O-Alkylation to Introduce Ether Linkages

Objective: To synthesize an ether derivative of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

Rationale: The Williamson ether synthesis is a reliable method for forming ether linkages. The hydroxyl group is first deprotonated with a strong base to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Materials:

  • 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Formation of the Alkoxide: To a solution of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol (1.0 equivalent) in anhydrous DMF at 0 °C, carefully add sodium hydride (1.2 equivalents) portion-wise. The evolution of hydrogen gas will be observed. Stir the mixture at 0 °C for 30 minutes.

  • Nucleophilic Attack: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Esterification to Introduce Ester Functionality

Objective: To synthesize an ester derivative of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

Rationale: Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid in the presence of a coupling agent. The use of an acyl chloride is often more straightforward for small-scale synthesis.

Materials:

  • 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

  • Acyl chloride (e.g., acetyl chloride) or Carboxylic acid (e.g., acetic acid)

  • Pyridine or a coupling agent like Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP)[10]

  • Anhydrous Dichloromethane (DCM)

Procedure (using an acyl chloride):

  • Reaction Setup: Dissolve 1-(3,5-Dimethylbenzoyl)piperidin-3-ol (1.0 equivalent) in anhydrous DCM and cool to 0 °C. Add pyridine (1.5 equivalents) to act as a base.

  • Acylation: Slowly add the acyl chloride (1.2 equivalents) to the stirring solution.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature for 1-3 hours. Monitor by TLC. Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer, concentrate, and purify as needed.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The derivatives of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol are prime candidates for screening in various drug discovery programs. The piperidine core is a privileged scaffold in numerous therapeutic areas, including neuroscience, oncology, and infectious diseases.[4][6][7] The ability to readily modify the 3-position allows for the systematic exploration of structure-activity relationships (SAR).

Hypothetical Application in Kinase Inhibitor Design

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket, with side chains extending to engage with specific regions of the enzyme. The 1-(3,5-Dimethylbenzoyl)piperidin-3-ol scaffold can be envisioned as a core element where the 3,5-dimethylbenzoyl group occupies a hydrophobic pocket, and the piperidine nitrogen provides a key interaction point. The hydroxyl group at the 3-position can be elaborated with various functionalities to target the solvent-exposed region or other nearby pockets, thereby enhancing potency and selectivity.

G cluster_0 Building Block Derivatization cluster_1 Screening Cascade cluster_2 Lead Optimization cluster_3 Preclinical Development BuildingBlock 1-(3,5-Dimethylbenzoyl) piperidin-3-ol Derivatization O-Alkylation or Esterification (Protocol 2 & 3) BuildingBlock->Derivatization Library Library of Diverse Analogs Derivatization->Library Screening High-Throughput Screening (e.g., Kinase Panel) Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Candidate SAR->Lead Preclinical In vivo Efficacy and Toxicology Studies Lead->Preclinical IND Investigational New Drug (IND) Preclinical->IND

Caption: Workflow for utilizing 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in a drug discovery program.

Conclusion

1-(3,5-Dimethylbenzoyl)piperidin-3-ol represents a strategically designed chemical building block with significant potential in medicinal chemistry and organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of the 3-hydroxyl group, provides a robust platform for the generation of diverse molecular architectures. The protocols detailed herein offer a practical guide for the synthesis and derivatization of this valuable scaffold, empowering researchers to accelerate their discovery programs and explore novel chemical space in the quest for new therapeutic agents.

References

  • Dutta, A. K., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Yadav, N. N., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Vitaku, E., et al. (2023).
  • Li, J., et al. (2024). Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. Molecules.
  • Autech. (n.d.). Using 3,5-Dinitrobenzoyl Chloride for Alcohol and Amine Analysis. Retrieved from [Link]

  • Sundberg, R. J. (1984). Piperidine Synthesis. DTIC.
  • Wang, Y., et al. (2012).
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A.
  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity.
  • Appchem. (n.d.). 1-(3,5-dimethylbenzoyl)piperidin-3-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
  • Vitaku, E., et al. (2023).
  • University of Colorado Boulder. (n.d.). Alcohol or Amine Unknowns. Retrieved from [Link]

  • Li, J., et al. (2021). Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. European Journal of Medicinal Chemistry.
  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

  • ResearchGate. (2022). (PDF)
  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
  • Schepmann, D., et al. (2018).
  • PubChem. (n.d.). 3,5-Dimethylbenzoic acid. Retrieved from [Link]

  • Szymański, P., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Hermann, T., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2024).
  • ResearchGate. (2024). A Facile Synthesis of 3,5-Dibenzylidene-1-(1-benzyl-1H-1,2,3-triazol-4-ylmethyl)piperidin-4-ones.
  • Rauf, A., et al. (2018). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Journal of the Chemical Society of Pakistan.
  • UPCommons. (2021). European Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). 3,5-Dimethylpiperidine. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][6][7]triazepines and Their Biological Activity: Recent Advances and New Approaches.

Sources

mass spectrometry analysis protocol for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Analysis of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Introduction

1-(3,5-Dimethylbenzoyl)piperidin-3-ol is a substituted benzoylpiperidine derivative. The piperidine moiety is a significant structural scaffold found in a wide range of pharmaceuticals and bioactive molecules.[1][2] Accurate and sensitive quantification of such compounds is fundamental in various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing small molecules in complex matrices due to its high selectivity, sensitivity, and specificity.[3][4]

This application note provides a comprehensive, step-by-step protocol for the analysis of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol using LC-MS/MS. It covers the entire workflow from sample preparation and chromatographic separation to mass spectrometric detection and data analysis. The causality behind key experimental choices is explained to provide researchers with a robust framework that can be adapted to their specific laboratory instrumentation and research needs.

Analyte Properties and Predicted Mass Spectrometric Behavior

A thorough understanding of the analyte's physicochemical properties is crucial for effective method development.

Chemical Structure and Properties:

  • Chemical Name: 1-(3,5-dimethylbenzoyl)piperidin-3-ol[5]

  • Molecular Formula: C₁₄H₁₉NO₂[5]

  • Molecular Weight: 233.31 g/mol [5]

  • Structure: alt text (Note: A placeholder image is used here. In a real application, the actual chemical structure would be depicted.)

Predicted Ionization and Fragmentation:

Due to the presence of a basic nitrogen atom within the piperidine ring, 1-(3,5-Dimethylbenzoyl)piperidin-3-ol is expected to ionize efficiently in positive ion mode using electrospray ionization (ESI).[1][6] ESI is a soft ionization technique that typically generates protonated molecules, denoted as [M+H]⁺.[7] For this analyte, the expected precursor ion would have a mass-to-charge ratio (m/z) of approximately 234.31.

Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation. The fragmentation pattern of piperidine derivatives is influenced by the nature and position of its substituents.[1][8] For 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, the most probable fragmentation pathways involve:

  • Formation of the Benzoyl Cation: Cleavage of the amide bond is a common pathway for N-benzoyl compounds, leading to the formation of a stable 3,5-dimethylbenzoyl cation.[9]

  • Neutral Loss of Water: The hydroxyl group (-OH) on the piperidine ring can be easily lost as a neutral water molecule (H₂O) upon collision-induced dissociation.[8][10]

  • Piperidine Ring Cleavage: Fragmentation can also be initiated by the protonated nitrogen, leading to various ring-opening and cleavage events.[1]

Overall Experimental Workflow

The analytical process follows a logical sequence from sample receipt to final data interpretation. The following diagram provides a high-level overview of the entire workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Prep_Start Start: Receive Sample (e.g., Plasma, Solution) Stock_Sol Prepare Stock Solution (1 mg/mL in Methanol) Prep_Start->Stock_Sol Work_Sol Prepare Working Standards (Serial Dilution) Stock_Sol->Work_Sol Matrix_Prep Matrix Sample Cleanup (Protein Precipitation or SPE) Work_Sol->Matrix_Prep Final_Sample Final Sample for Injection Matrix_Prep->Final_Sample Injection Inject Sample into LC System Final_Sample->Injection LC_Sep Chromatographic Separation (C18 Reverse-Phase) Injection->LC_Sep Ionization Electrospray Ionization (ESI+) Generation of [M+H]⁺ LC_Sep->Ionization MS_Scan MS1: Precursor Ion Selection (Quadrupole 1) Ionization->MS_Scan Fragmentation MS2: Collision-Induced Dissociation (Collision Cell) MS_Scan->Fragmentation Detection Product Ion Detection (Quadrupole 3) Fragmentation->Detection Raw_Data Acquire Raw Data (Chromatograms) Detection->Raw_Data Integration Peak Integration & Quantification Raw_Data->Integration Cal_Curve Generate Calibration Curve Integration->Cal_Curve Concentration Calculate Analyte Concentration Cal_Curve->Concentration Validation Method Validation Assessment Concentration->Validation

Caption: High-level workflow for the LC-MS/MS analysis of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

Part 1: Detailed Sample Preparation Protocol

Proper sample preparation is critical for achieving accurate and reproducible results, as it minimizes matrix effects and prevents instrument contamination.[11][12]

Materials and Reagents
  • 1-(3,5-Dimethylbenzoyl)piperidin-3-ol analytical standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (≥98%)

  • Control matrix (e.g., human plasma, rat serum)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with septa caps

Preparation of Stock and Working Solutions

This protocol is for creating calibration standards. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used in quantitative bioanalysis to account for variability.[13]

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol standard.

    • Dissolve it in 1.0 mL of methanol in a clean glass vial to obtain a 1 mg/mL stock solution.

    • Vortex for 30 seconds to ensure complete dissolution. Store at -20°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards.

    • A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

Sample Cleanup: Protein Precipitation (for Biological Matrices)

Protein precipitation is a fast and effective method for removing the bulk of proteins from plasma or serum samples.[14]

  • Sample Aliquoting: Pipette 100 µL of the sample (e.g., plasma, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of cold acetonitrile (containing the internal standard, if used) to the sample. The 3:1 ratio of organic solvent to aqueous sample is effective for protein removal.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at ≥10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the clear supernatant (~350 µL) and transfer it to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.

Part 2: LC-MS/MS Analysis Protocol

The following parameters provide a robust starting point for method development and can be optimized for specific instrumentation.

Liquid Chromatography (LC) Parameters

A reversed-phase C18 column is generally suitable for small molecules of this polarity.[15]

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides better resolution and faster run times.
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, offering good retention and peak shape.
Mobile Phase A Water with 0.1% Formic AcidThe acid aids in protonation for positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.[1]
Injection Vol. 2 - 5 µLMinimize to prevent peak distortion.[11]
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% BA standard gradient to elute the analyte and clean the column.
Mass Spectrometry (MS) Parameters

These parameters should be optimized by infusing a standard solution of the analyte directly into the mass spectrometer.

ParameterRecommended ConditionRationale
Mass Spectrometer Triple Quadrupole (QqQ) or Q-TOFQqQ is ideal for targeted quantification via MRM.[3]
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen is readily protonated.[1]
Capillary Voltage 3.0 - 4.0 kVOptimized for stable spray and maximum ion signal.
Ion Source Temp. 120 - 150 °CPrevents thermal degradation while aiding desolvation.
Desolvation Temp. 350 - 450 °CFacilitates the evaporation of solvent from droplets.
Desolvation Gas Nitrogen, 600 - 800 L/hrAssists in the desolvation process.
Collision Gas ArgonInert gas used for collision-induced dissociation.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[9]

Part 3: Expected Results and Fragmentation Analysis

Predicted MRM Transitions

The first step in setting up an MRM experiment is to identify the precursor ion (from a full scan) and then perform a product ion scan to find the most intense and stable fragment ions.

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Fragment Identity
~234.3 ~133.1 [3,5-dimethylbenzoyl]⁺ cation
~234.3 ~216.3 [M+H - H₂O]⁺
~234.3 ~105.1 [Benzoyl]⁺ cation (from cleavage of dimethyl groups)

Note: The m/z values are theoretical and should be confirmed experimentally. The transition 234.3 → 133.1 is predicted to be the most specific and intense, making it ideal for the primary quantifier ion. The transition 234.3 → 216.3 can be used as a qualifier ion to ensure analytical specificity.[16]

Predicted Fragmentation Pathway

The following diagram illustrates the likely fragmentation cascade for protonated 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

G cluster_main cluster_frags Parent [M+H]⁺ 1-(3,5-Dimethylbenzoyl)piperidin-3-ol m/z ≈ 234.3 Frag1 [3,5-Dimethylbenzoyl]⁺ m/z ≈ 133.1 Parent->Frag1 Amide Bond Cleavage Frag2 [M+H - H₂O]⁺ m/z ≈ 216.3 Parent->Frag2 Neutral Loss of H₂O

Caption: Predicted fragmentation pathway of protonated 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

Part 4: Data Analysis and Method Validation

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.[15]

  • Validation: The analytical method should be validated to ensure its performance is reliable for its intended purpose.[13][16] Key validation parameters include:

    • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentrations (low, mid, high) in replicates.[16][17]

    • Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[16]

    • Linearity & Range: The concentration range over which the assay is accurate, precise, and linear.[15]

    • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[15]

    • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[11]

    • Stability: Analyte stability in the biological matrix under various storage and handling conditions.[16]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol using LC-MS/MS. The outlined procedures for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point for method development. By understanding the chemical properties of the analyte and the principles behind each step, researchers can effectively implement and optimize this method to generate high-quality, reliable data essential for research and drug development applications.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Harvey, D. J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]

  • UNC Chemistry MS Core Laboratory. (n.d.). LC-MS/MS Quantitative Assays. University of North Carolina at Chapel Hill. [Link]

  • Vazvaei, F., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS. [Link]

  • Appchem. (n.d.). 1-(3,5-dimethylbenzoyl)piperidin-3-ol. [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • Rocchi, A., et al. (2022). Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial. Journal of Pharmaceutical and Biomedical Analysis, 217, 114829. [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. [Link]

  • SAIF, CSIR-CDRI. (n.d.). GUIDELINE FOR LC-MS USERS. [Link]

  • Chemcas. (n.d.). 1-(3,5-dimethylbenzoyl)piperidine-3-carboxylic acid — Chemical Substance Information. [Link]

  • Wang, D. Y., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Journal of Mass Spectrometry, 47(2), 195-202. [Link]

  • University of Florida. (n.d.). Electrospray Ionization – ESI. [Link]

  • PubChem. (n.d.). 1-Benzyl-5,5-dimethyl-piperidin-3-ol. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

Sources

Application Note: Structural Elucidation of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed technical overview for the structural characterization of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. We present an in-depth analysis and prediction of the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, explaining the influence of the molecule's distinct functional groups on the spectral data. This application note also includes a comprehensive, field-proven protocol for sample preparation, data acquisition, and processing, designed to ensure high-quality, reproducible results for small organic molecules of this class.

Introduction

1-(3,5-Dimethylbenzoyl)piperidin-3-ol is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its N-acylation and C-3 substitution create a molecule with specific stereochemical and electronic properties. Accurate structural confirmation is a critical step in the synthesis and development of such compounds. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. This document serves as a practical guide to understanding the NMR spectrum of the title compound and acquiring high-fidelity spectral data.

Molecular Structure and NMR-Relevant Features

The chemical structure of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol presents several key features that dictate its NMR spectrum. Understanding these is crucial for accurate spectral assignment.

  • 3,5-Dimethylbenzoyl Group: The aromatic ring contains three distinct proton environments and four carbon environments due to its symmetry. The two methyl groups are chemically equivalent. The amide carbonyl group (C=O) is strongly electron-withdrawing and will significantly deshield adjacent nuclei.

  • Amide Linkage (C-N Bond): Due to resonance, the C-N bond has a partial double-bond character. This restricts rotation, often leading to the presence of two rotamers (conformational isomers) at room temperature. This can manifest as a doubling of signals for the piperidine ring protons and carbons adjacent to the nitrogen atom.[1]

  • Piperidin-3-ol Ring: The piperidine ring typically adopts a chair conformation. The hydroxyl group at the C-3 position breaks the ring's symmetry. Protons on the piperidine ring are diastereotopic, meaning axial and equatorial protons on the same carbon are in different chemical environments and will have different chemical shifts and coupling patterns. The electronegative nitrogen and oxygen atoms will deshield adjacent protons and carbons.

Caption: Figure 1: Annotated Structure of the Target Molecule

Predicted NMR Spectral Data

Note: The following chemical shifts are predicted based on data from analogous compounds and established principles of NMR spectroscopy. Actual experimental values may vary depending on solvent and concentration.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • Aromatic Protons (H-2', H-4', H-6'): The symmetry of the 3,5-dimethylbenzoyl group results in two distinct signals. The two protons at the C-2' and C-6' positions are equivalent and are expected to appear as a singlet around δ 7.0-7.2 ppm . The single proton at C-4' will also be a singlet, likely in a similar region, around δ 7.0-7.2 ppm .

  • Aromatic Methyl Protons (-CH₃): The two methyl groups at C-3' and C-5' are equivalent and will appear as a single, sharp singlet integrating to six protons, expected around δ 2.3-2.4 ppm .[2]

  • Piperidine Protons (H-2 to H-6): These signals will be complex due to overlapping multiplets and the potential for rotamers. The protons on carbons adjacent to the nitrogen (H-2, H-6) are deshielded and will appear further downfield.[3] The presence of the hydroxyl group deshields the proton on C-3.

    • H-3: The proton on the carbon bearing the hydroxyl group (methine proton) is expected to be a multiplet around δ 3.6-4.0 ppm .

    • H-2, H-6 (α to Nitrogen): These protons will be in the range of δ 3.2-3.8 ppm . Due to restricted amide bond rotation, these four protons may resolve into separate, complex multiplets.

    • H-4, H-5 (β and γ to Nitrogen): These protons are the most upfield and will appear as complex, overlapping multiplets in the range of δ 1.5-2.2 ppm .[4][5]

  • Hydroxyl Proton (-OH): This proton will typically appear as a broad singlet, and its chemical shift is highly variable depending on concentration, solvent, and temperature. It can range from δ 1.5-4.0 ppm and may exchange with trace water in the solvent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and is expected to appear in the range of δ 169-172 ppm .[6]

  • Aromatic Carbons (C-1' to C-6'):

    • C-1' (ipso- to C=O): Expected around δ 138-140 ppm .

    • C-3', C-5' (ipso- to -CH₃): Expected around δ 137-139 ppm .[7][8]

    • C-2', C-6': Expected around δ 126-128 ppm .

    • C-4': Expected around δ 130-133 ppm .

  • Piperidine Carbons (C-2 to C-6):

    • C-3 (bearing -OH): The carbon attached to the hydroxyl group will be deshielded, appearing around δ 65-70 ppm .[9]

    • C-2, C-6 (α to Nitrogen): These carbons are deshielded by the adjacent nitrogen. Due to the influence of the acyl group and potential rotamers, they may appear as two distinct signals in the range of δ 43-50 ppm .[10][11]

    • C-5: Expected in the range of δ 24-28 ppm .

    • C-4: Expected in the range of δ 30-35 ppm .

  • Aromatic Methyl Carbons (-CH₃): The two equivalent methyl carbons are expected to give a single signal around δ 21-22 ppm .[2]

Summary of Predicted Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
Aromatic CH₃2.3 - 2.4s (6H)21 - 22
Piperidine H-51.5 - 2.2m24 - 28
Piperidine H-41.5 - 2.2m30 - 35
Piperidine H-2, H-63.2 - 3.8m43 - 50
Piperidine H-33.6 - 4.0m65 - 70
Hydroxyl OH1.5 - 4.0br s (1H)-
Aromatic H-2', H-6'7.0 - 7.2s (2H)126 - 128
Aromatic H-4'7.0 - 7.2s (1H)130 - 133
Aromatic C-3', C-5'--137 - 139
Aromatic C-1'--138 - 140
Amide C=O--169 - 172

s = singlet, br s = broad singlet, m = multiplet

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for preparing a small molecule sample like 1-(3,5-Dimethylbenzoyl)piperidin-3-ol for NMR analysis.

Materials and Equipment
  • Sample: 5-25 mg for ¹H NMR; 20-100 mg for ¹³C NMR.[12]

  • NMR Tube: 5 mm, high-precision, clean, and dry.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), 0.6-0.7 mL.[8]

  • Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent.

  • Vial and Pasteur Pipette with glass wool plug.

  • NMR Spectrometer (e.g., 400 MHz or higher).

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh the required amount of the purified solid sample and place it into a clean, dry vial.

  • Dissolution: Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Gently swirl the vial to completely dissolve the sample.

  • Filtration: Take a Pasteur pipette and tightly pack a small plug of glass wool into the narrow section. This step is critical to remove any particulate matter which can degrade spectral quality.[7]

  • Transfer: Using the pipette, filter the sample solution directly into the NMR tube. Avoid transferring any solid particles. The final liquid height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Do not use paper labels on the body of the tube as they can interfere with the spinning.

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

Figure 2: NMR Sample Preparation and Data Acquisition Workflow A 1. Weigh Sample (5-25 mg for ¹H) B 2. Dissolve in Vial (~0.6 mL CDCl₃) A->B C 3. Filter Solution (Pipette with Glass Wool) B->C D 4. Transfer to NMR Tube C->D E 5. Insert into Spectrometer D->E F 6. Lock & Shim E->F Instrument Setup G 7. Acquire Data (¹H, ¹³C, 2D experiments) F->G H 8. Process Data (FT, Phasing, Baseline Correction) G->H Software Processing I 9. Spectral Analysis H->I

Caption: Figure 2: NMR Sample Preparation and Data Acquisition Workflow

Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer.

  • Lock and Shim: The instrument software will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Automated or manual "shimming" is then performed to optimize the homogeneity of the magnetic field, which is essential for achieving sharp spectral lines.

  • Acquisition Parameters: Standard pulse programs for ¹H and proton-decoupled ¹³C experiments are typically used. For a ¹H spectrum, 8 to 16 scans are usually sufficient. For a ¹³C spectrum on a moderately concentrated sample, several hundred to a few thousand scans may be required.

  • Further Experiments: If needed, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to definitively assign proton-proton and proton-carbon correlations, respectively.

Conclusion

The structural elucidation of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol is readily achievable through a combination of ¹H and ¹³C NMR spectroscopy. A detailed analysis of the chemical shifts, multiplicities, and integration, guided by the predictions outlined in this note, allows for the complete and unambiguous assignment of the molecule's structure. The presence of rotamers due to the amide bond and the complex splitting patterns of the diastereotopic piperidine protons are key spectral features to consider. Adherence to the provided experimental protocol will ensure the acquisition of high-quality data suitable for rigorous structural analysis in a research or drug development setting.

References

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of California, Riverside. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 149-59. Available at: [Link]

  • PubChem. (n.d.). Benzoylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Supporting Information for Ni-Catalyzed Carboxylation of Aryl Chlorides with CO2. (n.d.). Retrieved from [Link]

  • Gholivand, K., et al. (2009). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. ResearchGate. Retrieved from [Link]

  • Hooper, D. L., & Kaiser, R. (1965). The magnetic anisotropy of the carbonyl bond. Canadian Journal of Chemistry, 43(8), 2363-2371. Available at: [Link]

  • Wylie, B. J., et al. (2007). Chemical-shift anisotropy measurements of amide and carbonyl resonances in a microcrystalline protein with slow magic-angle spinning NMR spectroscopy. Journal of the American Chemical Society, 129(17), 5318-9. Available at: [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584. Available at: [Link]

  • Dalla Pozza, M., et al. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Williamson, T. A., et al. (2014). Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science. ResearchGate. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

using 1-(3,5-Dimethylbenzoyl)piperidin-3-ol as a ligand in receptor assays

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Characterization of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol as a Novel Ligand in Receptor Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Benzoylpiperidine Scaffold as a Privileged Structure in CNS Research

The piperidine ring is a fundamental heterocyclic motif frequently encountered in pharmaceuticals, forming the core of numerous drugs targeting a wide array of biological systems.[1][2] When combined with a benzoyl group, it forms the benzoylpiperidine scaffold, a structure recognized in medicinal chemistry as a "privileged structure." This designation arises from its ability to serve as a versatile framework for developing ligands that interact with multiple, distinct receptor families, particularly within the central nervous system (CNS).[3][4]

Derivatives of this scaffold have been successfully developed as potent and selective ligands for various G-protein coupled receptors (GPCRs), including serotoninergic (5-HT) and dopaminergic (D2) receptors, as well as other important targets like monoacylglycerol lipase (MAGL) and glycine transporters (GlyT-2).[1][4][5] The inherent structural features of the benzoylpiperidine core, including a protonatable nitrogen atom and aromatic regions, allow for a diverse range of interactions with receptor binding pockets.[3]

This application note provides a detailed guide for the initial characterization of a novel benzoylpiperidine derivative, 1-(3,5-Dimethylbenzoyl)piperidin-3-ol . Given the pharmacological landscape of its structural class, it is plausible that this compound will exhibit affinity for one or more CNS receptors. We present here a logical, two-stage experimental approach to determine its receptor binding profile and functional activity. The first stage involves a competitive radioligand binding assay to determine the compound's affinity for a target receptor. The second stage utilizes a functional assay, specifically a cyclic adenosine monophosphate (cAMP) assay, to elucidate the compound's effect on receptor signaling.

Part 1: Receptor Binding Affinity Determination

The initial step in characterizing a novel ligand is to determine its binding affinity (Kᵢ) for a suspected target receptor. A competitive radioligand binding assay is the gold standard for this purpose.[6][7] This assay measures the ability of the test compound (the "competitor," in this case, 1-(3,5-Dimethylbenzoyl)piperidin-3-ol) to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.

Principle of Competitive Radioligand Binding Assays

In this assay format, a constant concentration of a radiolabeled ligand and a source of the target receptor (typically cell membranes from transfected cell lines or tissue homogenates) are incubated with increasing concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. At higher concentrations of the test compound, less radioligand will be bound to the receptor. The amount of bound radioactivity is measured, and the data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) of the test compound can then be determined using the Cheng-Prusoff equation.

Experimental Workflow: Competitive Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (e.g., from transfected cells) assay_components Combine in Assay Plate: - Receptor Membranes - Radioligand (at Kd) - Test Compound (varying conc.) - Assay Buffer prep_membranes->assay_components prep_radioligand Prepare Radioligand Stock (e.g., [3H]-ligand) prep_radioligand->assay_components prep_test_compound Prepare Serial Dilutions of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol prep_test_compound->assay_components incubation Incubate to Equilibrium (e.g., 60 min at RT) assay_components->incubation filtration Rapid Filtration over Glass Fiber Filters (to separate bound from free) incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing scintillation Measure Radioactivity (Liquid Scintillation Counting) washing->scintillation plot Plot % Inhibition vs. log[Test Compound] scintillation->plot calculate_ic50 Determine IC50 Value (Non-linear regression) plot->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation calculate_ic50->calculate_ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for the specific receptor target.[8]

Materials and Reagents:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human target receptor (e.g., 5-HT₂ₐ in HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.

  • Test Compound: 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding (NSB) Determinator: A high concentration of a known, unlabeled ligand for the target receptor.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

  • 96-well microplates.

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a serial dilution series of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in the assay buffer. A typical starting range would be from 100 µM down to 0.1 nM.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Total Binding (TB) wells: Assay buffer.

    • Non-specific Binding (NSB) wells: A saturating concentration of the NSB determinator (e.g., 10 µM of unlabeled ketanserin for the 5-HT₂ₐ receptor).

    • Competition wells: The serial dilutions of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

  • Addition of Radioligand: Add the radioligand to all wells at a final concentration at or below its Kₔ value.[8]

  • Initiation of Reaction: Add the receptor membrane preparation to all wells to start the binding reaction. The amount of membrane protein should be optimized to ensure that less than 10% of the added radioligand is bound.[8]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[6]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor (1-(3,5-Dimethylbenzoyl)piperidin-3-ol) concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

ParameterDescriptionExample Value
IC₅₀ Concentration of the test compound that inhibits 50% of specific radioligand binding.75 nM
Kₔ (Radioligand) Dissociation constant of the radioligand for the receptor.2 nM
[L] Concentration of radioligand used in the assay.2 nM
Kᵢ Inhibition constant; the affinity of the test compound for the receptor.37.5 nM

A lower Kᵢ value indicates a higher binding affinity of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol for the target receptor.

Part 2: Functional Characterization via cAMP Assay

Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Does 1-(3,5-Dimethylbenzoyl)piperidin-3-ol act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating constitutive receptor activity)? Many CNS receptors, including subtypes of serotonin, dopamine, and opioid receptors, are GPCRs that signal by modulating the intracellular levels of the second messenger cyclic AMP (cAMP).[9][10]

  • Gαs-coupled receptors: Agonist binding stimulates adenylyl cyclase, leading to an increase in cAMP.[10]

  • Gαi/o-coupled receptors: Agonist binding inhibits adenylyl cyclase, leading to a decrease in cAMP.[10][11]

A cAMP assay can therefore effectively determine the functional modality of the test compound.

Principle of the cAMP Assay

Modern cAMP assays are often homogeneous, luminescence or fluorescence-based assays (e.g., HTRF, GloSensor™) performed in live cells expressing the receptor of interest.[12][13] These assays use biosensors or competitive immunoassays to quantify intracellular cAMP levels. To measure the inhibitory effect of a Gαi/o-coupled receptor, intracellular cAMP levels are first artificially elevated using forskolin, a direct activator of adenylyl cyclase.[11] An agonist will then reduce this forskolin-stimulated cAMP production, and an antagonist will block the agonist's effect.

Experimental Workflow: Gαi-Coupled Antagonist Mode cAMP Assay

cluster_prep Cell & Compound Preparation cluster_assay Assay Protocol cluster_detection Detection & Analysis cell_prep Seed Cells Expressing Target Receptor (e.g., CHO-hGPR88) add_antagonist Add Test Compound (Antagonist) to Cells cell_prep->add_antagonist test_compound_prep Prepare Serial Dilutions of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol (Potential Antagonist) test_compound_prep->add_antagonist agonist_prep Prepare Known Agonist (Fixed Concentration) add_agonist Add Known Agonist agonist_prep->add_agonist pre_incubate Pre-incubate add_antagonist->pre_incubate pre_incubate->add_agonist add_forskolin Stimulate with Forskolin add_agonist->add_forskolin incubate Incubate for cAMP Accumulation add_forskolin->incubate lysis_detection Lyse Cells & Add cAMP Detection Reagents (e.g., HTRF) incubate->lysis_detection read_plate Read Plate on Compatible Reader lysis_detection->read_plate plot Plot Response vs. log[Antagonist] read_plate->plot calculate_ic50 Determine IC50 Value plot->calculate_ic50

Caption: Workflow for a Gαi-coupled antagonist mode cAMP assay.

Detailed Protocol: cAMP Functional Assay (Antagonist Mode for Gαi/o-coupled Receptor)

This protocol is adapted for a 384-well plate format using a homogenous time-resolved fluorescence (HTRF) based cAMP detection kit.[11]

Materials and Reagents:

  • Cell Line: A suitable host cell line (e.g., CHO-K1 or HEK293) stably expressing the human Gαi/o-coupled receptor of interest.

  • Reference Agonist: A known agonist for the target receptor.

  • Test Compound: 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

  • Forskolin.

  • Cell Culture Medium and Assay Buffer.

  • cAMP Detection Kit: e.g., Cisbio HTRF cAMP dynamic 2 kit.

  • 384-well, low-volume, white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density and grow overnight.

  • Compound Preparation:

    • Prepare a serial dilution of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol (the potential antagonist) in assay buffer at 4x the final desired concentration.

    • Prepare the reference agonist in assay buffer at 4x its final EC₈₀ concentration.

    • Prepare forskolin in assay buffer at 4x its final concentration (typically 1-10 µM).

  • Assay Execution:

    • Controls:

      • Basal Control: Assay buffer only.

      • Forskolin Control (100% Signal): Forskolin + buffer.

      • Agonist Control (0% Signal): Forskolin + reference agonist.

    • Add the diluted test compound or buffer to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add the reference agonist to all wells except the basal and forskolin controls.

    • Add forskolin to all wells except the basal control.

    • Incubate for 30-60 minutes at room temperature.

  • cAMP Detection:

    • Add the cAMP detection reagents (e.g., HTRF antibody and conjugate) according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

Data Analysis and Interpretation
  • Calculate HTRF Ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize Data:

    • Set the average signal from the "Agonist Control" wells to 0% activity.

    • Set the average signal from the "Forskolin Control" wells to 100% activity.

  • Generate Dose-Response Curve: Plot the normalized percent activity against the logarithm of the 1-(3,5-Dimethylbenzoyl)piperidin-3-ol concentration.

  • Determine IC₅₀/EC₅₀: Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).

ParameterDescriptionExample Value
EC₅₀ (Agonist) Concentration of an agonist that produces 50% of the maximal response.N/A (if antagonist)
IC₅₀ (Antagonist) Concentration of an antagonist that inhibits 50% of the agonist response.120 nM
Eₘₐₓ Maximum efficacy of the compound relative to a full agonist.100% (full agonist) or 0% (neutral antagonist)

If 1-(3,5-Dimethylbenzoyl)piperidin-3-ol demonstrates a concentration-dependent increase in the cAMP signal (reversing the agonist effect), it is acting as an antagonist. If it has no effect on its own but blocks the action of a known agonist, it is a neutral antagonist. If it increases cAMP levels in the absence of an agonist (in a Gαs system) or decreases cAMP levels (in a Gαi system without forskolin), it is an agonist.

Conclusion

The systematic approach outlined in this guide, beginning with binding affinity determination and progressing to functional characterization, provides a robust framework for evaluating novel compounds like 1-(3,5-Dimethylbenzoyl)piperidin-3-ol. The benzoylpiperidine scaffold is a rich source of CNS-active ligands, and these foundational assays are essential first steps in elucidating the pharmacological profile of new derivatives and assessing their therapeutic potential. The data generated will guide further studies, including selectivity profiling against a broader panel of receptors and subsequent in vivo characterization.

References

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • J-Stage. (n.d.). History of the G Protein–Coupled Receptor (GPCR) Assays From Traditional to a State-of-the-Art Biosensor Assay. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • PubMed. (2004, August 15). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Retrieved from [Link]

  • National Toxicology Program. (2002, October 5). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Retrieved from [Link]

  • Promega. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Retrieved from [Link]

  • BMG Labtech. (2023, January 19). G-protein coupled receptors (GPCRs). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(3,5-dimethylbenzoyl)piperidin-3-ol. We provide in-depth troubleshooting advice and frequently asked questions to address common challenges, improve reaction yield, and ensure high product purity. Our recommendations are grounded in established chemical principles and field-proven insights.

Reaction Overview

The synthesis of 1-(3,5-dimethylbenzoyl)piperidin-3-ol is an N-acylation (amide bond formation) reaction between the secondary amine of 3-hydroxypiperidine and an activated form of 3,5-dimethylbenzoic acid. The primary challenge in this synthesis is achieving high regioselectivity for N-acylation over the competing O-acylation of the secondary alcohol, while also driving the reaction to completion.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 3-Hydroxypiperidine Product 1-(3,5-Dimethylbenzoyl) piperidin-3-ol R1->Product SideProduct O-Acylated Isomer (Side Product) R1->SideProduct Competing Reaction R2 3,5-Dimethylbenzoic Acid Activation Carboxylic Acid Activation R2->Activation e.g., SOCl₂, Coupling Reagent Activation->R1 Amide Coupling

Fig. 1: General synthesis pathway and the key side reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Troubleshooting_Yield Start Problem: Low Reaction Yield Check_Purity 1. Analyze Crude Product (LC-MS, ¹H NMR) Start->Check_Purity Impurity_Found Major Impurities Detected? Check_Purity->Impurity_Found Incomplete_Rxn High % of Starting Materials Remain Impurity_Found->Incomplete_Rxn Yes Isomer_Impurity Impurity with Same Mass (O-Acylated Isomer) Impurity_Found->Isomer_Impurity Reagent_Impurity Coupling Reagent Byproducts Impurity_Found->Reagent_Impurity No_Impurity Crude Product is Clean, but Mass Balance is Low Impurity_Found->No_Impurity No Solve_Incomplete Solution: Optimize Reaction Kinetics (See FAQ 1 & 2) Incomplete_Rxn->Solve_Incomplete Solve_Isomer Solution: Improve N-Acylation Selectivity (See Q.1) Isomer_Impurity->Solve_Isomer Solve_Reagent Solution: Refine Work-up & Purification (See Q.3) Reagent_Impurity->Solve_Reagent Solve_Loss Solution: Optimize Work-up & Purification Steps (e.g., extraction pH, chromatography) No_Impurity->Solve_Loss

Fig. 2: Decision tree for troubleshooting low reaction yield.
Q1: My LC-MS analysis shows a major impurity with the same mass as my desired product. Is this the O-acylated isomer, and how can I prevent its formation?

Answer: Yes, an impurity with an identical mass is almost certainly the O-acylated isomer, 3-((3,5-dimethylbenzoyl)oxy)piperidine. This arises because the secondary hydroxyl group on the piperidine ring competes with the secondary amine as a nucleophile. The nitrogen of the secondary amine is generally more nucleophilic than the oxygen of the secondary alcohol; however, under certain conditions, O-acylation can become significant.

Causality & Mitigation Strategies:

  • Steric Hindrance: The amine is less sterically hindered than the hydroxyl group, which naturally favors N-acylation. However, a bulky acylating agent or certain solvent effects can diminish this advantage.

  • Basicity and Nucleophilicity: The choice of base is critical. A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) is preferred when using coupling reagents. It acts as a proton scavenger without competing as a nucleophile.[1] For reactions with an acid chloride, Schotten-Baumann conditions (using an aqueous base like NaOH or K₂CO₃ in a biphasic system) are highly effective. The amine is deprotonated in the organic phase or at the interface, while the deprotonated alkoxide is more soluble in the aqueous phase, favoring N-acylation.

  • Reaction Temperature: Perform the addition of the acylating agent at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.[2][3] Lower temperatures increase the selectivity for the more kinetically favorable N-acylation reaction.

  • Order of Addition: When using coupling reagents, it is crucial to pre-activate the carboxylic acid before adding the 3-hydroxypiperidine. A side-reaction can occur where the amine reacts directly with the coupling reagent to form a guanidinium by-product.

Q2: My reaction is very slow or stalls, leaving significant amounts of starting materials. How can I improve the rate and drive it to completion?

Answer: A sluggish or incomplete reaction points to insufficient activation of the carboxylic acid or suboptimal reaction conditions.

Causality & Mitigation Strategies:

  • Carboxylic Acid Activation: The direct reaction between an amine and a carboxylic acid to form an amide requires very high temperatures (>200 °C) and is not practical for this substrate. The carboxylic acid's hydroxyl group must be converted into a better leaving group. You have two primary options:

    • Convert to an Acid Chloride: React 3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,5-dimethylbenzoyl chloride is highly reactive and will readily acylate the amine. This is often the most cost-effective and efficient method.

    • Use a Coupling Reagent: These reagents generate a highly reactive activated ester in situ. Uronium/aminium salts like HATU or COMU are known for high efficiency and fast reaction times.[1][4] Phosphonium salts like PyBOP are also highly effective with a low risk of side reactions.

  • Solvent Choice: The solvent must fully dissolve your reactants.

    • For acid chloride reactions, a non-protic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene is suitable.[5]

    • For coupling reagents, anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are standard choices as they effectively solvate the charged intermediates.[1][3]

  • Stoichiometry: Ensure the stoichiometry is correct. A slight excess (1.1-1.2 equivalents) of the acylating agent (acid chloride or the pre-activated carboxylic acid) can help drive the reaction to completion. The base should be used in sufficient quantity (e.g., 2.0 equivalents of DIPEA) to neutralize the acid formed during the reaction.[1]

  • Moisture Control: Amide coupling reactions are sensitive to water. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon), especially when working with highly reactive acid chlorides or coupling reagents. Water can hydrolyze the activated species back to the carboxylic acid.

Q3: I am using a carbodiimide coupling reagent like EDC and have a difficult-to-remove impurity. What is it and how do I get rid of it?

Answer: When using a carbodiimide like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the primary byproduct is a urea derivative. For DCC, this is dicyclohexylurea (DCU), which is notoriously insoluble in many organic solvents and can often be removed by filtration.[4] For EDC, the resulting ethyl-dimethylaminopropyl urea is water-soluble.

Causality & Mitigation Strategies:

  • Byproduct Removal:

    • DCU (from DCC): After the reaction, dilute the mixture with a solvent in which DCU has low solubility (e.g., DCM, ethyl acetate) and cool it down. The DCU should precipitate and can be removed by filtration.

    • EDU (from EDC): During the aqueous work-up, perform several washes with a dilute acid (e.g., 1M HCl or 5% citric acid) followed by water and brine. The protonated urea byproduct is highly soluble in the aqueous layer and will be efficiently removed.

  • Preventing Side Reactions: Carbodiimides can lead to the formation of an unreactive N-acylurea byproduct if the activated O-acylisourea intermediate rearranges before the amine attacks. To prevent this and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is almost always used in conjunction with EDC. These additives trap the activated intermediate to form a more stable and reactive ester, leading to higher yields and purities.

Frequently Asked Questions (FAQs)

Q1: Which amide coupling reagent is best for this synthesis?

Answer: The "best" reagent depends on a balance of reactivity, cost, and ease of purification. For this specific synthesis, where racemization is not a concern, efficiency and byproduct removal are key.

Coupling ReagentProsConsPurification Notes
EDC/HOBt (or Oxyma) Cost-effective, widely used.Can be slower than uronium salts; requires an additive.Byproducts are water-soluble, easily removed with an acidic aqueous wash.[1]
HATU/HBTU Very fast and highly efficient, leading to high yields.[4]More expensive; can form guanidinium byproduct if addition order is wrong.Byproducts are generally water-soluble and removed during aqueous work-up.
PyBOP High efficiency, low risk of side reactions.[1]More expensive than carbodiimides.Byproducts are generally removed during aqueous work-up and chromatography.
COMU High efficiency, often faster than HATU; byproducts are very water-soluble.[1][6]Higher cost.Considered a "green" option due to the high water solubility of its byproducts, simplifying purification.[6]

Recommendation: For lab-scale synthesis where yield and speed are prioritized, HATU or COMU are excellent choices. For a more cost-conscious or large-scale approach, EDC with OxymaPure is a robust and reliable option.

Q2: How do I properly monitor the reaction progress?

Answer: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: This is a quick and effective method. Spot the starting materials (3-hydroxypiperidine and 3,5-dimethylbenzoic acid) and the reaction mixture on the same plate. The product, being a less polar amide, should have a higher Rf value than the starting carboxylic acid. The disappearance of the limiting reagent (typically the 3-hydroxypiperidine) indicates the reaction is nearing completion.[2]

  • LC-MS: This provides more definitive information. You can monitor the disappearance of the starting material peaks (by mass) and the appearance of the product peak (by mass). This is also invaluable for detecting the presence of the O-acylated isomer.

Q3: What is a reliable, step-by-step protocol for this synthesis?

Answer: The following is a general protocol using the highly reactive 3,5-dimethylbenzoyl chloride, which often provides high yields and simplifies purification.

Protocol_Workflow Start Start Step1 1. Dissolve 3-hydroxypiperidine (1.0 eq) and a base (e.g., TEA, 2.0 eq) in anhydrous DCM. Start->Step1 Step2 2. Cool the solution to 0 °C in an ice bath. Step1->Step2 Step3 3. Slowly add a solution of 3,5-dimethylbenzoyl chloride (1.1 eq) in DCM dropwise. Step2->Step3 Step4 4. Allow the reaction to warm to room temperature and stir for 2-4 hours. Step3->Step4 Step5 5. Monitor reaction by TLC or LC-MS until starting amine is consumed. Step4->Step5 Step6 6. Quench the reaction with water. Wash with 1M HCl, sat. NaHCO₃, and brine. Step5->Step6 Step7 7. Dry the organic layer (e.g., Na₂SO₄), filter, and concentrate. Step6->Step7 Step8 8. Purify the crude product by flash column chromatography. Step7->Step8 End End: Pure Product Step8->End

Fig. 3: Experimental workflow for the N-acylation reaction.

Detailed Protocol:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂), add 3-hydroxypiperidine (1.0 eq) and anhydrous Dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Dissolve 3,5-dimethylbenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress every hour. The reaction is typically complete within 2-12 hours.[2]

  • Work-up: Once the reaction is complete, dilute the mixture with more DCM and transfer it to a separatory funnel.

    • Wash sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to obtain the pure 1-(3,5-dimethylbenzoyl)piperidin-3-ol.

References

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Google Patents.
  • Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available from: [Link]

  • CN108623403A - A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Google Patents.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides formatted to provide both immediate solutions and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in my aqueous buffer. Why is it so poorly soluble?

A1: The poor aqueous solubility of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol is a direct result of its molecular structure. A molecule's solubility in water is a balance between its polar (hydrophilic, "water-loving") and nonpolar (hydrophobic, "water-fearing") components.

  • Hydrophobic Character: The dominant feature of the molecule is the 3,5-dimethylbenzoyl group. This large, aromatic ring with two methyl groups is highly nonpolar and repels water molecules, significantly driving down aqueous solubility.

  • Polar Character: The piperidin-3-ol portion of the molecule contains a hydroxyl (-OH) group and an amide carbonyl group (-C=O), which are polar and can participate in hydrogen bonding with water. However, the influence of these small polar regions is insufficient to overcome the hydrophobicity of the dimethylbenzoyl moiety.

  • Lack of Ionization: The piperidine nitrogen is part of an amide linkage, making it neutral and not basic. The hydroxyl group is only very weakly acidic. Therefore, the compound is essentially neutral in the typical biological pH range (pH 2-10). Unlike compounds with acidic or basic functional groups, its solubility cannot be significantly increased by simple pH adjustment.[1][2]

Table 1: Physicochemical Properties of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

PropertyValueSource
CAS Number 1090523-55-9[3]
Molecular Formula C₁₄H₁₉NO₂[3]
Molecular Weight 233.31 g/mol [3]
Predicted Nature Hydrophobic, neutral solidInferred from structure
Q2: What is the recommended first step for preparing a working solution for my in vitro experiment?

A2: The standard and most effective initial approach is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous buffer. This is a cornerstone of solubilizing poorly soluble compounds for experimental use.[4]

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

DMSO is the most common choice due to its strong solubilizing power and compatibility with most cell-based assays at low final concentrations (typically <0.5% v/v).

See Protocol 1 for a detailed step-by-step guide to preparing a high-concentration organic stock solution.

Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. What's happening and how do I fix it?

A3: This is the most common challenge and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific buffer/solvent mixture. The organic solvent (e.g., DMSO) concentration is no longer high enough to keep the compound dissolved.

This is where solubility enhancement techniques become critical. The primary strategies for a neutral, hydrophobic compound like this are:

  • Co-solvents: Increasing the percentage of an organic solvent in the final aqueous buffer.[5][6]

  • Surfactants: Using detergents to form micelles that encapsulate the compound.[7]

  • Cyclodextrins: Employing cyclic oligosaccharides that form inclusion complexes with the hydrophobic part of the molecule.[8][9][10]

The following workflow provides a systematic approach to troubleshooting this issue.

G start Start: Compound precipitates in aqueous buffer check_dmso Is the final organic solvent (e.g., DMSO) concentration at its maximum tolerable limit for the assay (e.g., <0.5%)? start->check_dmso increase_dmso Strategy 1: Increase organic solvent concentration if possible. Re-test for precipitation. check_dmso->increase_dmso No cosolvent Strategy 2: Test Other Co-solvents (Ethanol, PEG 400, Propylene Glycol) See Protocol 2 check_dmso->cosolvent Yes increase_dmso->cosolvent Still Precipitates success Success: Compound is Solubilized increase_dmso->success Soluble surfactant Strategy 3: Use Surfactants Test Polysorbate 80 (Tween 80) or other non-ionic surfactants cosolvent->surfactant If insufficient cosolvent->success Soluble cyclodextrin Strategy 4: Use Cyclodextrins Test HP-β-CD or SBE-β-CD See Protocol 3 surfactant->cyclodextrin If insufficient surfactant->success Soluble cyclodextrin->success Soluble

Caption: Decision workflow for troubleshooting precipitation.

Troubleshooting Guides & Protocols

Issue 1: Choosing the Right Co-Solvent

Q: How do co-solvents work, and which one should I choose?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11] This makes the aqueous environment more "hospitable" to hydrophobic molecules like 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, thereby increasing its solubility. The choice of co-solvent often depends on the specific requirements of your experiment, particularly biological compatibility.

Table 2: Comparison of Common Co-solvents for In Vitro Use

Co-SolventKey Properties & Use CasesTypical Starting Conc. (v/v)
DMSO Strongest solubilizer, but can have biological effects. Standard for initial stock solutions.< 0.5% for cell assays, up to 5% in some enzyme assays.
Ethanol Good solubilizer, generally well-tolerated in many biological systems.1-10%
Polyethylene Glycol 400 (PEG 400) Less volatile and often less toxic than other solvents. Can increase viscosity.[12][13]5-20%
Propylene Glycol Commonly used in pharmaceutical formulations. Good safety profile.5-20%

See Protocol 2 for a method to systematically screen these co-solvents.

Issue 2: Using Surfactants for Solubilization

Q: My compound is still not soluble enough with co-solvents. When and how should I use a surfactant?

A: Surfactants should be considered when co-solvents alone are insufficient or when the required co-solvent concentration is too high for your assay. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles .[7] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle to remain dissolved in the aqueous buffer.[7]

For biological experiments, non-ionic surfactants are generally preferred due to their lower potential for protein denaturation and cell lysis.[7]

Recommended Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Cremophor® EL

Start with low concentrations (e.g., 0.01% - 0.1% w/v) and increase incrementally, always checking for compatibility with your specific experimental setup.

Issue 3: Employing Cyclodextrins

Q: I've heard about cyclodextrins for solubility enhancement. How do they work for my compound?

A: Cyclodextrins are an excellent and widely used strategy for poorly soluble, hydrophobic compounds.[9][10] They are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[9][10] The hydrophobic dimethylbenzoyl portion of your compound can fit inside this cavity, forming a "host-guest" inclusion complex.[8][14] This complex effectively masks the hydrophobic part of the molecule, while the hydrophilic exterior of the cyclodextrin allows it to dissolve readily in water.[]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD; Captisol®)

These modified cyclodextrins have significantly higher aqueous solubility and lower toxicity than the parent β-cyclodextrin.

G cluster_0 Aqueous Buffer cd_outer cd_inner Hydrophobic Cavity compound_hydrophobic Dimethylbenzoyl Group compound_hydrophilic Piperidinol caption Cyclodextrin encapsulates the hydrophobic drug moiety.

Caption: Cyclodextrin inclusion complex mechanism.

See Protocol 3 for a practical guide to screening cyclodextrins.

Experimental Protocols

Protocol 1: Preparation of an Organic Stock Solution
  • Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol into a clean glass vial.

  • Add Solvent: Add a precise volume of high-purity DMSO (or DMF, Ethanol) to achieve a high concentration (e.g., 10-50 mM).

  • Dissolve: Vortex or sonicate the mixture gently at room temperature until the solid is completely dissolved. Visually inspect against a dark background to ensure no particulates remain.

  • Store: Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from light and moisture.

Protocol 2: Systematic Screening of Co-solvents
  • Prepare Stock: Prepare a 20 mM stock solution of the compound in 100% DMSO as described in Protocol 1.

  • Set Up Test Buffers: In separate microcentrifuge tubes, prepare your final aqueous buffer (e.g., PBS, pH 7.4) containing a range of co-solvent concentrations. For example, for PEG 400, prepare buffers with 0%, 5%, 10%, 15%, and 20% (v/v) PEG 400.

  • Dilute Compound: Add a small aliquot of the DMSO stock solution to each test buffer to achieve the desired final compound concentration (e.g., 20 µM). Ensure the final DMSO concentration remains constant and below your assay's tolerance limit (e.g., 0.1%).

  • Equilibrate & Observe: Vortex each tube briefly. Incubate at the experimental temperature (e.g., 25°C or 37°C) for 1-2 hours.

  • Assess Solubility: Visually inspect each tube for signs of precipitation (cloudiness, visible particles). For quantitative analysis, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 min), and measure the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Select: The lowest co-solvent concentration that maintains full solubility is the optimal condition.

Protocol 3: Screening of Cyclodextrins for Solubility Enhancement
  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD or SBE-β-CD in your desired buffer at various concentrations (e.g., 0, 1, 2, 5, 10% w/v, which corresponds to roughly 0, 7, 14, 35, and 70 mM for HP-β-CD).

  • Add Compound: Add an excess amount of solid 1-(3,5-Dimethylbenzoyl)piperidin-3-ol to each cyclodextrin solution. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A rotating shaker or orbital mixer is ideal.

  • Sample & Filter: After equilibration, allow the vials to stand for a few minutes for the excess solid to settle. Carefully withdraw an aliquot from the top of the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles.

  • Analyze: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Determine Solubility: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. This "phase-solubility diagram" will show the extent of solubility enhancement. Select the cyclodextrin concentration that achieves your target solubility for the experiment.

References

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Hilaris Publishing. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • MDPI. (2023). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. [Link]

  • Innovare Academic Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • Springer. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. [Link]

  • Open Ukrainian Citation Index (OUCI). (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • Pharmedicine Journal. (2024). Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. [Link]

  • Appchem. (n.d.). 1-(3,5-dimethylbenzoyl)piperidin-3-ol. [Link]

  • ECHA. (n.d.). 1-(3,5-dimethylbenzoyl)piperidine-3-carboxylic acid — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine, 1,3-dimethyl- (CAS 695-35-2). [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives. [Link]

  • PubChem. (n.d.). 1-(3,5-dimethylbenzoyl)piperidine-3-carboxylic acid (C15H19NO3). [Link]

Sources

Technical Support Center: Troubleshooting 1-(3,5-Dimethylbenzoyl)piperidin-3-ol Degradation During Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals troubleshooting the solid-state and solution-phase stability of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol .

Executive Summary & Mechanistic Vulnerabilities

1-(3,5-Dimethylbenzoyl)piperidin-3-ol is a tertiary amide featuring a secondary hydroxyl group on a piperidine ring. While structurally robust under standard ambient conditions, long-term storage or exposure to stress conditions can expose two primary mechanistic vulnerabilities:

  • Amide Hydrolysis: The N-benzoyl bond is susceptible to cleavage. Although amides are generally highly stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl[1], prolonged exposure to atmospheric moisture combined with trace acidic/basic impurities from synthesis can catalyze hydrolysis. This yields 3,5-dimethylbenzoic acid and piperidin-3-ol[2].

  • Secondary Alcohol Oxidation: The hydroxyl group at the 3-position of the piperidine ring can undergo oxidation to form a ketone (1-(3,5-dimethylbenzoyl)piperidin-3-one). This pathway is typically driven by atmospheric oxygen, exposure to actinic light, or trace transition metals acting as radical initiators[3].

Troubleshooting Guide & FAQs

Q1: We are detecting an increasing concentration of 3,5-dimethylbenzoic acid in our stored solid batches. What is causing this? A1: This is the classic signature of amide hydrolysis. Even in the solid state, hygroscopic uptake of ambient moisture provides enough water to facilitate slow hydrolysis if trace acidic or basic impurities (e.g., residual coupling reagents or bases like DIPEA) are present[4].

  • Causality: The carbonyl carbon becomes electrophilic under acidic conditions, or is directly attacked by hydroxide under basic conditions, leading to the expulsion of the piperidine moiety[1].

  • Solution: Ensure the API is stored with desiccants and verify that the final crystallization solvent is thoroughly purged of pH-altering impurities.

Q2: LC-MS analysis of a 6-month stability sample shows a new peak with a mass shift of -2 Da. How do we prevent this? A2: A -2 Da mass shift indicates the loss of two hydrogen atoms, which corresponds to the oxidation of the secondary alcohol on the piperidine ring to a ketone[3].

  • Causality: Secondary alcohols are prone to dehydrogenation/oxidation in the presence of reactive oxygen species or trace metals (like Pd or Ni from upstream synthesis)[3].

  • Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen purge) and use amber containers to minimize photo-induced radical initiation.

Q3: Does elevated temperature accelerate both degradation pathways equally? A3: No. Hydrolysis is highly dependent on the synergistic presence of both temperature and moisture. Without moisture, thermal degradation of the amide bond is extremely slow[2]. Oxidation, however, is primarily dependent on oxygen concentration and light exposure; while temperature accelerates the kinetic rate of oxidation once initiated, removing oxygen halts the pathway entirely regardless of moderate heat.

Quantitative Data Summary: ICH Stability Profiling

The following table summarizes the expected degradation profile of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol under standard ICH Q1A(R2) storage conditions over 6 months.

Storage ConditionTimepointTotal Impurities (%)Primary Degradant IdentifiedProposed Mechanism
25°C / 60% RH (Closed)6 Months< 0.5%NoneN/A (Stable)
40°C / 75% RH (Open)6 Months3.2%3,5-Dimethylbenzoic AcidMoisture-driven Hydrolysis
25°C / Ambient (Light Exposed)3 Months1.8%[M-2] Ketone DerivativePhoto-catalyzed Oxidation
60°C / Ambient (Dry Heat)1 Month< 0.5%NoneN/A (Thermally Stable)

Experimental Protocols: Forced Degradation Assays

To establish a self-validating system for your analytical methods, you must perform forced degradation (stress testing) to ensure your HPLC/LC-MS methods are stability-indicating.

Protocol A: Acid/Base Hydrolysis Stress Test

Objective: Induce amide cleavage to validate the detection of 3,5-dimethylbenzoic acid and piperidin-3-ol.

  • Sample Preparation: Dissolve 10 mg of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in 5 mL of HPLC-grade acetonitrile to create a 2 mg/mL stock solution.

  • Acid Stress: Transfer 1 mL of stock to a glass vial. Add 1 mL of 1.0 M HCl.

  • Base Stress: Transfer 1 mL of stock to a second glass vial. Add 1 mL of 1.0 M NaOH.

  • Control: Transfer 1 mL of stock to a third vial. Add 1 mL of LC-MS grade water.

  • Incubation: Seal all vials tightly and incubate at 60°C for 24 hours[2].

  • Neutralization & Analysis: After 24 hours, neutralize the acid vial with 1 mL of 1.0 M NaOH, and the base vial with 1 mL of 1.0 M HCl. Dilute all samples 1:10 with the mobile phase and analyze via LC-MS.

Protocol B: Oxidative Stress Test

Objective: Induce secondary alcohol oxidation to validate the detection of the -2 Da ketone degradant.

  • Sample Preparation: Prepare a 2 mg/mL stock solution in acetonitrile.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂.

  • Control: Transfer 1 mL of stock to a second vial. Add 1 mL of LC-MS grade water.

  • Incubation: Store vials at room temperature in the dark for 24 hours to isolate chemical oxidation from photo-oxidation[2].

  • Quenching & Analysis: Quench the peroxide with a mild reducing agent (e.g., sodium thiosulfate) to protect the HPLC column, dilute 1:10, and analyze via LC-MS.

Visualizations

DegradationPathways Target 1-(3,5-Dimethylbenzoyl) piperidin-3-ol Hydrolysis Amide Hydrolysis (+ H2O, pH extremes) Target->Hydrolysis Moisture / Heat Oxidation Alcohol Oxidation (+ O2, Light, Metals) Target->Oxidation Oxygen / UV Prod1 3,5-Dimethylbenzoic Acid + Piperidin-3-ol Hydrolysis->Prod1 Prod2 1-(3,5-Dimethylbenzoyl) piperidin-3-one (-2 Da) Oxidation->Prod2

Caption: Primary degradation pathways of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol during storage.

TroubleshootingWorkflow Start Detect Degradation in Storage LCMS Perform LC-MS Analysis Start->LCMS Mass150 Detect m/z ~150 (3,5-DMBA) LCMS->Mass150 Cleavage MassM2 Detect [M-2]+ Peak (Ketone) LCMS->MassM2 Oxidation Action1 Implement Desiccants & Control pH Mass150->Action1 Action2 Argon Purge & Actinic Storage MassM2->Action2

Caption: Diagnostic workflow and corrective actions for identified impurities.

References

  • [2] Title: Stability issues of 1,4-Diacetylpiperidine under different conditions. Source: Benchchem. URL:

  • [4] Title: Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Source: PMC (NIH). URL:

  • [1] Title: Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Source: OrgoSolver. URL:

  • [3] Title: Predictive control of selective secondary alcohol oxidation of glycerol on NiOOH. Source: ResearchGate (Nature Communications). URL:

Sources

optimizing HPLC retention time and conditions for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol .

Unlike simple small molecules, this compound presents unique chromatographic challenges due to its specific structural motifs: an amide bond capable of restricted rotation and a hydroxyl group prone to secondary interactions. This guide synthesizes thermodynamic principles with practical chromatographic troubleshooting to help you achieve sharp, symmetrical peaks and reproducible retention times.

Diagnostic Workflow & Logical Grounding

Before adjusting your mobile phase, it is critical to understand why 1-(3,5-Dimethylbenzoyl)piperidin-3-ol behaves the way it does on a silica-based stationary phase.

  • The Amide Dilemma: The nitrogen in the piperidine ring is N-acylated by the 3,5-dimethylbenzoyl group. This makes it a neutral amide , not a basic amine. The partial double-bond character of the C-N amide bond restricts rotation, leading to cis and trans rotamers that can separate on the column[1].

  • The Hydroxyl Dilemma: While the molecule is neutral, the C3-hydroxyl group acts as a strong hydrogen-bond donor, interacting with residual, un-endcapped silanols (Si-O⁻) on the stationary phase[2].

Mechanism M 1-(3,5-Dimethylbenzoyl) piperidin-3-ol A Amide Bond M->A B C3-Hydroxyl Group M->B C Hydrophobic Bulk M->C A1 Restricted Rotation (cis/trans rotamers) A->A1 B1 H-Bonding with Residual Silanols B->B1 C1 Reversed-Phase Partitioning C->C1 A2 Requires Heat (>50°C) for Coalescence A1->A2 B2 Requires Low pH / Endcapped Column B1->B2

Caption: Logical relationship between molecular structural features and HPLC optimization strategies.

Frequently Asked Questions (FAQs)

Q1: My compound is >98% pure by NMR, but I am seeing a split peak or a broad shoulder in my chromatogram. What is causing this?

A: You are observing chromatographically separable amide rotamers [1]. Because the rotation around the N-carbonyl bond is restricted by an activation energy barrier ( ΔG‡ ), the molecule exists as a mixture of cis and trans conformers. At ambient HPLC temperatures (e.g., 20–25 °C), the rate of interconversion between these rotamers is similar to the timescale of the chromatographic separation. Consequently, the column partially resolves the two conformers, resulting in a split peak or a broad shoulder[3].

Solution: You must increase the column temperature to induce "rotamer coalescence." By heating the column to 50–60 °C, you provide enough thermal energy to overcome the rotational barrier. The rotamers will interconvert so rapidly that the stationary phase "sees" an average conformation, yielding a single, sharp peak.

Q2: Why is my peak tailing severely (Asymmetry Factor > 1.5), and why didn't adding Triethylamine (TEA) fix it?

A: A common pitfall is treating this molecule as a basic amine. Because the piperidine nitrogen is acylated, the molecule is a neutral amide. Adding TEA (a classic fix for cation-exchange tailing) is ineffective here. Instead, your peak tailing is driven by hydrogen bonding between the C3-hydroxyl group and ionized residual silanols (Si-O⁻) on the silica surface[4].

Solution: To eliminate this secondary interaction, you must protonate the silanols to their neutral state (Si-OH)[5]. Lower the pH of your aqueous mobile phase to < 3.0 using 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). Additionally, ensure you are using a highly deactivated, fully end-capped C18 column or an RP-Amide column, which provides intrinsic shielding against silanol interactions[6].

Q3: How can I decrease the retention time without losing theoretical plates or peak shape?

A: Because 1-(3,5-Dimethylbenzoyl)piperidin-3-ol has significant hydrophobic bulk (the dimethylphenyl ring and the piperidine ring), it can be highly retained on standard high-carbon-load C18 columns. If increasing your organic modifier (Acetonitrile or Methanol) causes a loss of resolution from closely eluting impurities, consider switching column chemistry. An RP-Amide (polar-embedded) column offers orthogonal selectivity; it provides weaker hydrophobic retention than a C18 while maintaining excellent peak shape for hydrogen-bonding analytes[6].

Troubleshooting & Diagnostic Workflow

Workflow N1 Initial HPLC Injection: 1-(3,5-Dimethylbenzoyl)piperidin-3-ol N2 Evaluate Chromatogram N1->N2 N3 Issue: Split Peak / Broad Shoulder N2->N3 N4 Issue: Peak Tailing (As > 1.5) N2->N4 N5 Solution: Induce Rotamer Coalescence Increase Column Temp (50-60°C) N3->N5 Yes N6 Solution: Suppress Silanol H-Bonding Lower pH < 3.0 & Use Endcapped C18 N4->N6 Yes

Caption: Diagnostic workflow for resolving peak splitting and tailing in benzoyl piperidine derivatives.

Quantitative Data Summary

The following table demonstrates the self-validating nature of optimizing temperature and pH to resolve rotamer splitting and silanol tailing.

Column Temp (°C)Mobile Phase Aqueous BufferOrganic ModifierPeak Asymmetry ( As​ )Observation / Peak Shape
25 °CWater (pH 7.0)Acetonitrile> 2.0Split peak / Severe tailing (Rotamers + Silanols)
25 °C0.1% Formic Acid (pH 2.7)Acetonitrile1.4Broad shoulder (Silanols suppressed, Rotamers persist)
40 °C0.1% Formic Acid (pH 2.7)Acetonitrile1.2Single peak, slightly broad (Partial coalescence)
55 °C 0.1% Formic Acid (pH 2.7) Acetonitrile 1.05 Sharp, symmetrical single peak (Optimal)

Standardized Experimental Protocols

Protocol 1: Temperature-Dependent Rotamer Coalescence Assay

This protocol is designed to empirically determine the exact temperature required to force the cis/trans amide rotamers into a single chromatographic peak.

Step-by-Step Methodology:

  • System Preparation: Install a fully end-capped C18 column (e.g., 100 x 4.6 mm, 3 µm) into an HPLC system equipped with a precise column oven.

  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Set an isocratic flow of 50% A / 50% B at 1.0 mL/min.

  • Baseline Injection: Set the column oven to 20 °C . Inject 5 µL of a 0.1 mg/mL sample of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol. Record the chromatogram (expect a split peak or shoulder).

  • Thermal Escalation: Increase the column oven temperature in 10 °C increments (30 °C, 40 °C, 50 °C, 60 °C). Allow 10 minutes of equilibration time at each new temperature.

  • Data Acquisition: Perform an injection at each temperature step.

  • Analysis: Overlay the chromatograms. Identify the lowest temperature at which the split peak completely merges into a single, symmetrical peak (Asymmetry factor 1.2). Set this as your validated method temperature.

Protocol 2: Mobile Phase Scouting for Silanol Suppression

If tailing persists after resolving the rotamer issue, use this protocol to suppress secondary hydrogen bonding.

Step-by-Step Methodology:

  • Temperature Lock: Lock the column oven to the optimal coalescence temperature determined in Protocol 1 (e.g., 55 °C).

  • Neutral pH Test: Run a gradient from 5% to 95% Acetonitrile over 10 minutes using pure Water (pH ~7.0) as Mobile Phase A. Calculate the USP tailing factor ( As​ ) at 10% peak height.

  • Acidic pH Test: Flush the system and replace Mobile Phase A with Water containing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). TFA acts as a strong ion-pairing agent and drops the pH well below the pKa of surface silanols[2].

  • Comparison: Repeat the gradient run. If the As​ drops from >1.5 to ~1.0, the tailing was definitively caused by hydroxyl-silanol interactions. Adopt the acidic mobile phase for all future analyses.

References

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start? Element Lab Solutions. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Chrom Tech. Available at:[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Geffe, M., Andernach, L., Trapp, O., & Opatz, T. Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, PMC. Available at: [Link]

  • Krall, N., et al. On the Road towards Small-Molecule Programmed Cell Death 1 Ligand 1 Positron Emission Tomography Tracers. PMC. Available at: [Link]

Sources

how to reduce off-target binding of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Characterizing and Reducing Off-Target Binding

Introduction: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals working with the novel compound 1-(3,5-Dimethylbenzoyl)piperidin-3-ol. The following troubleshooting guides and FAQs are designed to address specific issues related to off-target binding that may be encountered during experimental validation. For the purpose of this guide, we will consider a hypothetical scenario where 1-(3,5-Dimethylbenzoyl)piperidin-3-ol has been designed as an inhibitor for "Kinase X" but is exhibiting off-target effects at "Receptor Y," a G-protein coupled receptor. This guide will walk you through the process of identifying, characterizing, and mitigating these off-target interactions.

Part 1: Troubleshooting Guide for Off-Target Binding

This section is designed to help you navigate common challenges related to the off-target effects of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

Issue 1: Inconsistent or Unexpected Biological Readouts

You observe that in cellular assays, the biological effect of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol does not correlate with the inhibition of Kinase X. For example, you see changes in cell morphology or signaling pathways that are not known to be regulated by Kinase X.

Possible Cause: The compound is likely interacting with one or more off-target proteins, leading to a complex biological response.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Protocol: Perform a cellular thermal shift assay (CETSA) or use a NanoBRET target engagement assay to confirm that 1-(3,5-Dimethylbenzoyl)piperidin-3-ol is binding to Kinase X in a cellular context.[1]

    • Rationale: These assays provide direct evidence of target engagement within the cell, helping to distinguish between on-target and off-target effects.[1]

  • Broad Off-Target Profiling:

    • Protocol: Submit the compound for a broad panel screening against a library of common off-target proteins, such as those offered by commercial services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

    • Rationale: This will provide a comprehensive overview of the compound's selectivity and help identify potential off-target liabilities early in the discovery process.

  • Computational Prediction of Off-Targets:

    • Protocol: Utilize computational tools to predict potential off-targets. This can range from simple 2D chemical similarity searches to more complex 3D docking simulations against a panel of known protein structures.[2][3]

    • Rationale: In silico methods can provide a cost-effective way to generate hypotheses about potential off-targets that can then be tested experimentally.[2][3][4]

Issue 2: High Non-Specific Binding in In Vitro Assays

In biochemical or biophysical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), you observe high background signal or poor data quality, suggesting non-specific interactions.

Possible Cause: The physicochemical properties of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, such as its hydrophobicity, may be causing it to interact non-specifically with assay components.

Troubleshooting Steps:

Experimental ParameterRecommended AdjustmentRationale
Buffer Composition Adjust pH to be further from the isoelectric point of the target protein.To minimize electrostatic interactions that can contribute to non-specific binding.[5][6]
Increase salt concentration (e.g., 150-500 mM NaCl).To shield charged surfaces and reduce non-specific electrostatic interactions.[5][6]
Additives Include a non-ionic surfactant (e.g., 0.005-0.05% Tween-20).To disrupt hydrophobic interactions between the compound and the sensor surface or other proteins.[5][6]
Add a carrier protein (e.g., 0.1-1 mg/mL BSA).To block non-specific binding sites on surfaces and reduce the effective concentration of the compound available for non-specific interactions.[6][7]
Immobilization Chemistry (For SPR) Test different ligand immobilization strategies.The way the target protein is attached to the sensor surface can influence non-specific binding.[8]

Experimental Workflow for Optimizing Assay Conditions:

G cluster_0 Assay Optimization Workflow start Start: High Non-Specific Binding Observed ph_adjust Adjust Buffer pH start->ph_adjust salt_adjust Increase Salt Concentration ph_adjust->salt_adjust surfactant Add Non-Ionic Surfactant (Tween-20) salt_adjust->surfactant bsa Add Carrier Protein (BSA) surfactant->bsa end Optimized Assay Conditions bsa->end

Caption: Workflow for reducing non-specific binding in in vitro assays.

Issue 3: Confirmed Off-Target Binding to Receptor Y

Broad panel screening has confirmed that 1-(3,5-Dimethylbenzoyl)piperidin-3-ol binds to Receptor Y with significant affinity, potentially explaining the unexpected cellular phenotypes.

Possible Cause: The chemical scaffold of the compound has structural features that are recognized by the binding pocket of Receptor Y.

Troubleshooting Steps:

  • Structure-Activity Relationship (SAR) Studies:

    • Protocol: Synthesize a small library of analogs of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol with modifications at key positions.

    • Rationale: SAR studies will help to identify the chemical moieties responsible for binding to both the on-target (Kinase X) and off-target (Receptor Y).[9][10][11]

Position of ModificationSuggested ModificationRationale
3,5-Dimethylbenzoyl group Replace with other substituted benzoyl groups (e.g., 4-methyl, 3-methoxy).To probe the importance of the dimethyl substitution pattern for on- and off-target binding.
Replace with a different aromatic or heteroaromatic ring.To alter the electronics and sterics of this part of the molecule.
Piperidin-3-ol Modify the hydroxyl group (e.g., methylation, acetylation).To investigate the role of the hydroxyl group in binding.
Change the position of the hydroxyl group (e.g., to the 4-position).To alter the geometry of the molecule.
  • Computational Modeling and Docking:

    • Protocol: If the crystal structures of Kinase X and Receptor Y are available, perform molecular docking studies with 1-(3,5-Dimethylbenzoyl)piperidin-3-ol and its analogs.

    • Rationale: Docking can provide insights into the binding modes of the compound at both targets and guide the design of more selective analogs.

Logical Relationship for SAR-Guided Optimization:

G cluster_1 SAR-Guided Selectivity Enhancement start Initial Compound: 1-(3,5-Dimethylbenzoyl)piperidin-3-ol sar Synthesize Analogs (SAR Library) start->sar on_target_assay Assay vs. Kinase X sar->on_target_assay off_target_assay Assay vs. Receptor Y sar->off_target_assay analyze Analyze SAR Data on_target_assay->analyze off_target_assay->analyze design Design New Analogs with Improved Selectivity analyze->design design->sar Iterate selective_compound Selective Compound design->selective_compound

Caption: Iterative process of SAR to improve compound selectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely off-targets for a compound with a piperidine scaffold?

A1: The piperidine ring is a common motif in many centrally active drugs and can interact with a variety of receptors and transporters.[12] Potential off-targets include muscarinic, dopaminergic, serotonergic, and opioid receptors, as well as monoamine transporters. The specific off-target profile will depend on the other substituents on the piperidine ring.

Q2: How can I distinguish between off-target effects and cellular toxicity?

A2: It is important to assess the cytotoxicity of your compound in parallel with your functional assays.

  • Protocol: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) using a range of concentrations of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

  • Interpretation: If the concentrations at which you observe the unexpected phenotype are significantly lower than the concentrations that cause cytotoxicity, it is more likely to be a specific off-target effect. If the effects are only seen at cytotoxic concentrations, they may be a general consequence of cell death.

Q3: What if I don't have access to computational modeling resources?

A3: While computational tools are helpful, a systematic experimental approach can still be very effective. A well-designed SAR study, as outlined in Issue 3 of the troubleshooting guide, is a powerful way to understand the drivers of on- and off-target activity. Additionally, there are publicly available databases and web servers that can be used to predict off-targets based on chemical similarity.

Q4: Can I use a competitive binding assay to assess off-target binding?

A4: Yes, a competitive binding assay is an excellent way to quantify the affinity of your compound for a known off-target.

  • Protocol:

    • Use a labeled ligand with known affinity for Receptor Y.

    • Incubate the receptor with the labeled ligand in the presence of increasing concentrations of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

    • Measure the displacement of the labeled ligand to determine the binding affinity (Ki) of your compound.

  • Rationale: This will provide a quantitative measure of your compound's potency at the off-target, which is essential for guiding your optimization efforts.

Q5: What are some strategies to reduce the hydrophobicity of my compound, which may be contributing to non-specific binding?

A5: Reducing hydrophobicity can often improve the overall properties of a compound, including reducing non-specific binding.

  • Strategies:

    • Introduce polar functional groups, such as hydroxyl or amide groups.

    • Replace aromatic rings with heteroaromatic rings.

    • Incorporate a hydrophilic spacer between the hydrophobic parts of the molecule.[13]

  • Caution: These modifications should be made carefully to avoid disrupting the on-target activity.

References

  • Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Cereto-Massagué, A., et al. (2015). Computational prediction of drug-target interactions. Drug Discovery Today. Available at: [Link]

  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology. Available at: [Link]

  • Lin, A., et al. (2025). Computational methods revolutionize drug discovery by predicting protein target sites. Medical Research Reviews. Available at: [Link]

  • Nicoya Lifesciences Inc. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Available at: [Link]

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Available at: [Link]

  • Sushko, I., et al. (2011). Online chemical modeling environment (OCHEM): web platform for data storage, model development and publishing of chemical information. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Creative Biostructure. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Available at: [Link]

  • Uto, Y., et al. (2003). A Quantitative Analysis and Chemical Approach for the Reduction of Nonspecific Binding Proteins on Affinity Resins. Bioconjugate Chemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • Tsai, S. Q., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Protocols. Available at: [Link]

  • Genentech. (2025). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • National Human Genome Research Institute. (2020). Towards standardizing nuclease off-target analysis for genome editing. Available at: [Link]

  • Yu, Y. (2015). Are there experimental tests for off target effects in CRISPR?. ResearchGate. Available at: [Link]

  • Mallesha, L., et al. (2026). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. Available at: [Link]

  • Applichem. (n.d.). 1-(3,5-dimethylbenzoyl)piperidin-3-ol. Available at: [Link]

  • Hermann, T., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hermann, T. (2006). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. ScienceDirect. Available at: [Link]

  • Hermann, T., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. PubMed. Available at: [Link]

  • Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

purification methods for removing impurities from 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol (CAS No. 1090523-55-9)[1]. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Achieving high purity is critical for obtaining reliable biological data and ensuring reproducibility in drug development. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles for amide and piperidine derivatives.

Section 1: Understanding Potential Impurities

The most common synthetic route to 1-(3,5-Dimethylbenzoyl)piperidin-3-ol is the N-acylation of 3-hydroxypiperidine with 3,5-dimethylbenzoyl chloride or a related activated carboxylic acid.[2] Understanding the potential impurities from this process is the first step toward effective purification.

Impurity NameSourceKey Characteristics & Removal Strategy
3-Hydroxypiperidine Unreacted starting materialBasic, highly polar. Often remains at the baseline on silica TLC plates. Effectively removed by an acidic aqueous wash (e.g., 1M HCl) during work-up.
3,5-Dimethylbenzoic Acid Hydrolysis of 3,5-dimethylbenzoyl chlorideAcidic, moderately polar. Effectively removed by a basic aqueous wash (e.g., saturated NaHCO₃ solution) during work-up.
Triethylamine / Pyridine Base catalyst used in acylationBasic, water-soluble. Removed by acidic aqueous wash.
Di-acylated Products Side reactionLess polar than the desired product. Typically removed by chromatography or recrystallization.
Residual Solvents Reaction or work-up solvents (e.g., DCM, THF, Ethyl Acetate)Volatile. Removed under high vacuum, but may require specific purification if they form azeotropes or are high-boiling.
Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question: My crude product is a sticky oil that refuses to crystallize. How should I proceed with purification?

Answer: When a product fails to crystallize, it is often due to the presence of significant impurities that inhibit lattice formation. The most robust method for purifying oily or highly impure compounds is flash column chromatography.[3][4] Given that 1-(3,5-Dimethylbenzoyl)piperidin-3-ol contains both a polar alcohol and an amide group, normal-phase silica gel chromatography is the recommended approach. Start with a mobile phase of moderate polarity, such as 50% ethyl acetate in hexanes, and adjust as needed based on TLC analysis.

Question: On my silica TLC plate, I see a spot that remains at the origin (Rf = 0) and another major product spot. What is this baseline impurity?

Answer: A spot at the baseline in a normal-phase system indicates a very polar compound. In this synthesis, the most likely candidate is unreacted 3-hydroxypiperidine. Its basic amine and hydroxyl group cause it to bind very strongly to the acidic silica gel. The most effective way to remove this is not by chromatography, but by performing a liquid-liquid extraction with a dilute acid wash (e.g., 1M HCl) before attempting chromatography or recrystallization. The acid will protonate the basic piperidine, forming a water-soluble salt that partitions into the aqueous layer.

Question: I performed a recrystallization, but my product's purity only improved slightly and the yield was poor. What went wrong?

Answer: This issue typically points to one of two problems: an inappropriate choice of solvent or the presence of impurities with similar solubility to your product.

  • Solvent Choice: The ideal recrystallization solvent should dissolve your product completely at high temperatures but poorly at low temperatures.[5] If the product is still somewhat soluble when cold, you will experience low recovery. If impurities are insoluble in the hot solvent, they should be filtered out before cooling.

  • Similar Impurities: If an impurity has a solubility profile very similar to your product, a single recrystallization may not be sufficient. In this case, a second recrystallization from a different solvent system may work. However, for challenging separations, column chromatography is the more definitive solution.

Question: During column chromatography, my product elutes as a broad, tailing peak, leading to poor separation. How can I fix this?

Answer: Peak tailing on silica gel is often caused by the interaction of basic functional groups, like the piperidine nitrogen, with acidic silanol groups on the silica surface. While the piperidine nitrogen in your target compound is part of a less basic amide, residual basicity can still cause this issue. To mitigate this, add a small amount of a competitive base to your mobile phase. Adding 0.5-1% triethylamine (TEA) to your eluent (e.g., Hexane/Ethyl Acetate/TEA 49.5:49.5:1) will neutralize the active sites on the silica, resulting in sharper, more symmetrical peaks and improved separation.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for my crude 1-(3,5-Dimethylbenzoyl)piperidin-3-ol?

A1: Always begin with an aqueous work-up. Sequentially wash your crude product (dissolved in an immiscible organic solvent like ethyl acetate or dichloromethane) with 1M HCl to remove basic impurities, followed by saturated NaHCO₃ to remove acidic impurities, and finally with brine to remove residual water.[7] After drying and concentrating, assess the purity by TLC or ¹H NMR. If it is a solid of >90% purity, proceed with recrystallization. If it is an oil or purity is lower, column chromatography is necessary.

Q2: How do I select an appropriate solvent for recrystallization?

A2: Perform a small-scale solvent screen. Place a few milligrams of your crude solid into several test tubes. Add a small amount of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, or mixtures like ethyl acetate/hexanes) to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, pure crystals should form.[5] For benzamide derivatives, ethanol or mixtures of ethyl acetate and a nonpolar co-solvent like heptane or hexanes are often successful.[8][9]

Q3: What is a reliable starting mobile phase for flash column chromatography on silica gel?

A3: A good starting point for a molecule of this polarity is a gradient elution. Begin with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity to 100% ethyl acetate. This will first elute nonpolar impurities, followed by your product, and finally any more polar impurities. Monitor the fractions by TLC to identify and combine those containing the pure product.

Q4: How can I definitively confirm the purity of my final product?

A4: A combination of techniques is best.

  • Thin-Layer Chromatography (TLC): Should show a single spot in multiple eluent systems.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information (as % area under the curve) and confirms the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities. High purity is indicated by a clean spectrum with correct integrations and the absence of extraneous peaks.

Section 4: Visual Workflows & Method Selection

A logical workflow ensures efficient and effective purification. The following diagrams outline a general strategy and a decision-making process for selecting the appropriate technique.

Purification Workflow Figure 1: General Purification Workflow A Crude Reaction Mixture B Aqueous Work-up (Acid/Base Washes) A->B C Assess Purity & State (TLC, ¹H NMR) B->C D Purification Step C->D E Combine Pure Fractions D->E F Solvent Removal (Rotary Evaporation) E->F G Final Purity Analysis (LC-MS, NMR) F->G H Pure Product G->H Method Selection Decision Tree Figure 2: Decision Tree for Method Selection Start Product after Aqueous Work-up Q1 Is the product a solid or an oil? Start->Q1 Q2 Is purity >90% by TLC and impurities are distinct? Q1->Q2 Solid Chrom Column Chromatography Q1->Chrom Oil Recryst Recrystallization Q2->Recryst Yes Q2->Chrom No

Caption: Decision tree for choosing the primary purification method.

Section 5: Detailed Experimental Protocols

Protocol 1: Pre-Purification via Aqueous Work-up

This protocol is designed to remove acidic and basic impurities before primary purification.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl (aq). Shake the funnel vigorously for 30 seconds, venting frequently. Allow the layers to separate and discard the lower aqueous layer. This step removes basic impurities like 3-hydroxypiperidine. [7]3. Base Wash: Add an equal volume of saturated NaHCO₃ (aq). Shake and vent as before. Discard the aqueous layer. This step removes acidic impurities like 3,5-dimethylbenzoic acid.

  • Brine Wash: Add an equal volume of saturated NaCl (aq) (brine). Shake and discard the aqueous layer. This removes residual water and breaks emulsions.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, pre-purified product.

Protocol 2: Purification by Recrystallization

Use this protocol for solid material that is already relatively pure (>90%).

  • Solvent Selection: Choose an appropriate solvent or solvent pair as determined by a small-scale screen (see FAQ 2).

  • Dissolution: Place the pre-purified solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry.

  • Heating: Heat the mixture on a hot plate with stirring until the solvent boils and all the solid dissolves. If it does not fully dissolve, add more solvent dropwise until a clear solution is obtained at boiling point. Avoid using a large excess of solvent. [5]4. Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography

This is the preferred method for oils or complex mixtures.

  • TLC Analysis: First, analyze your pre-purified crude material by TLC to determine an appropriate mobile phase. A good eluent system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (or a less polar starting solvent for a gradient).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate, develop the plate, and visualize the spots (e.g., under UV light or by staining).

  • Pooling and Concentration: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure with a rotary evaporator to obtain the final, purified 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

References
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Gou, F., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 20090-20105. [Link]

  • Farmer, J. L., et al. (2018). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]

  • Lee, F. P., et al. (1946). PIPERIDINE DERIVATIVES X. THE PHENYLPIPERIDYLCARBINOLS. Journal of the American Chemical Society, 68(10), 1904-1906. [Link]

  • Chromatography Forum. (2025, March 20). Amide column for normal phase?[Link]

  • Pla-Quintana, A., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 13(12), 3020-3023. [Link]

  • Appchem. (n.d.). 1-(3,5-dimethylbenzoyl)piperidin-3-ol. [Link]

  • Azarifar, D. (2004). A CONVENIENT METHOD FOR THE PREPARATION OF SOME NEW DERIVATIVES OF 1,3,5-s-TRIAZINE UNDER SOLVENT FREE CONDITION. ARKIVOC. [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. [Link]

  • TUODA INDUSTRY LIMITED. (2026, January 5). 3,5-Dimethylpiperidine. [Link]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • Azarifar, D., & Maleki, B. (2004). A Convenient Method for the Preparation of Some New Derivatives of 1,3,5-s-Triazine under Solvent Free Condition. ARKIVOC, 2004(10), 16-24. [Link]

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2012, November 3). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. [Link]

  • PubChem. (n.d.). 3,5-Dimethylpiperidine. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?[Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol (DMB-P-ol)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol (hereafter referred to as DMB-P-ol). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges associated with enhancing the oral bioavailability of this compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Understanding DMB-P-ol - Physicochemical Profiling FAQs

A thorough understanding of the physicochemical properties of an Active Pharmaceutical Ingredient (API) is the foundation of any successful formulation strategy.[1][2][] This section addresses the initial characterization of DMB-P-ol.

Q1: What are the predicted physicochemical properties of DMB-P-ol, and how do they influence its bioavailability?

A1: Based on its structure, DMB-P-ol possesses a piperidine ring, which is a basic moiety, and a dimethylbenzoyl group, which is lipophilic. This suggests:

  • pKa: The piperidine nitrogen is expected to be basic, likely with a pKa in the range of 8-10. This makes its solubility highly dependent on pH.

  • LogP: The presence of the aromatic ring and dimethyl groups suggests a moderate to high lipophilicity (LogP > 2).

  • Solubility: The combination of a basic center and a lipophilic structure likely results in low aqueous solubility at physiological intestinal pH (pH 6.5-7.4) but higher solubility in the acidic environment of the stomach. This pH-dependent solubility is a critical factor to consider.[4][5]

  • Biopharmaceutical Classification System (BCS): Given the predicted low solubility and potentially good permeability (due to its lipophilicity), DMB-P-ol is likely a BCS Class II compound.[6][7][8] Formulation strategies for BCS Class II drugs typically focus on enhancing solubility and dissolution rate.[6][9][10]

Q2: What is the first experimental step to confirm the predicted BCS classification?

A2: The first step is to perform a comprehensive physicochemical characterization.[2][11][12] This involves experimentally determining:

  • Aqueous Solubility: Measure solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract. A drug is considered highly soluble if the highest single therapeutic dose can be dissolved in 250 mL or less of aqueous media over the pH range of 1 to 7.5.[6][13]

  • Permeability: Use in vitro models like the Caco-2 cell monolayer assay to assess intestinal permeability.[7] High permeability is often concluded if the extent of absorption in humans is determined to be ≥90% of an administered dose.[13]

  • Solid-State Properties: Characterize the crystalline form (polymorphism), melting point (using Differential Scanning Calorimetry - DSC), and particle size.[11][12] These properties significantly impact dissolution.

This initial data set is crucial for selecting an appropriate bioavailability enhancement strategy.

Section 2: Troubleshooting Common Bioavailability Hurdles

This section addresses specific experimental roadblocks and provides a logical path forward.

Q3: My initial in vivo study in rats shows very low and highly variable plasma exposure after oral administration of a simple DMB-P-ol suspension. What are the likely causes?

A3: Low and variable exposure for a likely BCS Class II compound points to several potential causes:

  • Dissolution Rate-Limited Absorption: The primary suspect is poor solubility and slow dissolution in the intestinal fluid. The drug may not dissolve fast enough to be absorbed as it transits through the GI tract.[14]

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall (by CYP enzymes) or the liver before reaching systemic circulation.[14]

  • P-glycoprotein (P-gp) Efflux: DMB-P-ol could be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen, reducing net absorption.[15][16][17]

  • Food Effects: Administration in a fasted state might lead to poor solubilization. The presence of food can sometimes enhance the absorption of lipophilic drugs.

The workflow below illustrates a systematic approach to diagnosing the primary barrier.

G Start Low & Variable In Vivo Exposure Observed Solubility Is aqueous solubility < 100 µg/mL at intestinal pH? Start->Solubility Dissolution Is dissolution from simple suspension < 85% in 30 mins? Solubility->Dissolution If Yes Sol_Yes Yes: Solubility is a key issue. Solubility->Sol_Yes Permeability Is Caco-2 permeability low or high efflux ratio observed? Dissolution->Permeability If Yes Diss_Yes Yes: Dissolution rate is limiting. Dissolution->Diss_Yes Metabolism Is the compound stable in liver microsomes / S9 fractions? Permeability->Metabolism If permeability is high Perm_Yes Yes: Efflux is a potential barrier. Permeability->Perm_Yes Metab_No No: High first-pass metabolism is likely. Metabolism->Metab_No Perm_No No: Permeability is likely not the issue. Metab_Yes Yes: Metabolism is not the primary issue.

Caption: Troubleshooting workflow for poor oral bioavailability.

Q4: My compound degrades in simulated gastric fluid (pH 1.2). How does this affect my formulation strategy?

A4: Acid-lability is a significant challenge. The strategy must protect the drug from the stomach's acidic environment.

  • Enteric Coating: The most direct approach is to formulate DMB-P-ol into a dosage form (e.g., granules, pellets, or a tablet) and apply an enteric coating. These polymers (e.g., Eudragit® L100-55, HPMCAS) are insoluble at low pH but dissolve at the higher pH of the small intestine, releasing the drug at the primary site of absorption.

  • Pro-drug Approach: A chemical modification strategy could involve creating a pro-drug of DMB-P-ol that is more stable in acidic conditions and converts back to the active parent molecule in the intestine or bloodstream.[18]

Section 3: Formulation Strategies - Detailed Guides & FAQs

This section provides practical guidance on several key formulation technologies to enhance the bioavailability of DMB-P-ol.

Salt Formation

Q5: When is salt formation a suitable strategy for DMB-P-ol?

A5: Salt formation is an excellent and often first-line approach for ionizable compounds like DMB-P-ol.[19][20] By reacting the basic piperidine nitrogen with an acid, a salt is formed, which typically has a much higher aqueous solubility and dissolution rate than the free base.[4][5][21] This strategy is most effective if the pKa of the base is ≥ 5.0.[19]

Q6: I performed a salt screen and found that the hydrochloride (HCl) salt is highly soluble but also very hygroscopic. What are the implications?

A6: High hygroscopicity (the tendency to absorb moisture from the air) can cause significant manufacturing and stability problems, including:

  • Physical Instability: Moisture uptake can cause the solid form to deliquesce (dissolve) or convert to a less stable hydrate or even back to the amorphous form.

  • Handling Issues: The powder can become sticky and difficult to handle during manufacturing (e.g., poor powder flow).

  • Chemical Instability: The presence of water can accelerate chemical degradation.

Troubleshooting:

  • Explore Other Counter-ions: Screen for other salts (e.g., mesylate, tosylate, sulfate) that may offer a better balance of improved solubility and lower hygroscopicity.

  • Controlled Manufacturing Environment: If the HCl salt is the only viable option, manufacturing must be conducted under low-humidity conditions.

  • Protective Packaging: The final product must be packaged with desiccants and in moisture-proof containers (e.g., blister packs with aluminum foil).

Amorphous Solid Dispersions (ASDs)

Q7: What is the mechanism behind Amorphous Solid Dispersions (ASDs), and when should I consider this for DMB-P-ol?

A7: ASDs are a powerful technique for BCS Class II compounds.[22][23] The strategy involves converting the crystalline API into its higher-energy amorphous state and dispersing it at a molecular level within a polymer matrix.[24][25] This amorphous form can have a solubility that is 5 to 100 times higher than its crystalline counterpart.[22] The polymer serves two key roles:

  • Inhibits Recrystallization: It prevents the drug from converting back to its stable, less soluble crystalline form during storage and dissolution.[22]

  • Maintains Supersaturation: Upon dissolution in the GI tract, the polymer helps maintain a supersaturated concentration of the drug, creating a high concentration gradient that drives absorption across the intestinal wall.[26][27]

Consider ASDs if salt formation is not feasible or does not provide sufficient bioavailability enhancement.

Q8: How do I select the right polymer and drug loading for my ASD formulation?

A8: This is a critical step determined through a screening process.

  • Polymer Selection: Choose polymers based on their ability to interact with DMB-P-ol (e.g., through hydrogen bonding) and their dissolution pH. For intestinal release, polymers like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) and Eudragit® L-series are excellent candidates.[22]

  • Miscibility Assessment: Use techniques like DSC to determine the miscibility of DMB-P-ol with different polymers. A single glass transition temperature (Tg) for the mixture indicates good miscibility.

  • Drug Loading (DL): Screen different drug-to-polymer ratios (e.g., 10%, 25%, 50% DL). Higher drug loading is economically desirable but increases the risk of recrystallization. The goal is to find the highest DL that remains physically stable.

Parameter Screening Goal Techniques
Polymer Selection Identify polymers that are miscible with DMB-P-ol and have appropriate dissolution properties.DSC, Film Casting, Solvent Shift Assays
Drug Loading Determine the maximum drug concentration that can be stably incorporated into the polymer.DSC, XRPD (X-Ray Powder Diffraction)
Physical Stability Ensure the amorphous state is maintained under stressed conditions (e.g., 40°C/75% RH).XRPD, DSC
Dissolution Performance Confirm enhanced dissolution and supersaturation in simulated intestinal fluids.USP II Dissolution Apparatus

Table 1: Key parameters for screening Amorphous Solid Dispersion (ASD) formulations.

Protocol: Preparation and Characterization of a Spray-Dried ASD

This protocol provides a general workflow for preparing an ASD using a lab-scale spray dryer.[28][29][30]

  • Solution Preparation:

    • Identify a common solvent (or solvent mixture) that can dissolve both DMB-P-ol and the selected polymer (e.g., acetone, methanol).[28]

    • Prepare a feed solution with a specific total solids concentration (e.g., 5% w/v) and drug-to-polymer ratio (e.g., 25:75 w/w). Ensure complete dissolution.

  • Spray Drying:

    • Set the spray dryer parameters: inlet temperature, gas flow rate, and liquid feed rate. These must be optimized to ensure efficient solvent evaporation without causing thermal degradation of the API.[31]

    • Atomize the feed solution into the drying chamber. The rapid evaporation of the solvent traps the API in its amorphous state within the polymer matrix.[30][31]

    • Collect the resulting powder from the cyclone.

  • Post-Drying:

    • Dry the powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization (Self-Validation):

    • Confirm Amorphous Nature: Analyze the powder using XRPD. The absence of sharp peaks (a "halo" pattern) confirms an amorphous state.

    • Assess Thermal Properties: Use DSC to identify the single glass transition temperature (Tg), confirming a homogenous dispersion.

    • Evaluate Dissolution: Perform dissolution testing in simulated intestinal fluid (pH 6.8) to compare the ASD to the crystalline API. The ASD should show a significantly faster dissolution rate and achieve a supersaturated state.

Lipid-Based Formulations (SEDDS/SMEDDS)

Q9: My compound DMB-P-ol is highly lipophilic (high LogP). Would a lipid-based formulation be a good choice?

A9: Yes, absolutely. For highly lipophilic drugs, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are an excellent strategy.[18][32][33] These systems are isotropic mixtures of oils, surfactants, and sometimes cosolvents, which contain the dissolved drug.[34][35]

Mechanism of Action: When administered orally and mixed with GI fluids, these formulations spontaneously form a fine oil-in-water emulsion (for SEDDS) or microemulsion (for SMEDDS).[32][35] This process provides a large surface area for drug absorption and can bypass the slow dissolution step entirely.[32][36] Additionally, some lipid components can enhance absorption by interacting with intestinal transport mechanisms.[33][36]

G cluster_0 In Capsule (Pre-concentrate) cluster_1 In GI Tract (Aqueous Environment) Capsule SEDDS Formulation (Oil + Surfactant + Drug) Emulsion Spontaneous Emulsification Capsule->Emulsion Contact with GI fluids Droplets Fine Oil Droplets (Drug remains dissolved) Emulsion->Droplets Forms large surface area Absorption Enhanced Absorption across Intestinal Wall Droplets->Absorption High concentration gradient

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Q10: How do I develop a SEDDS formulation?

A10: SEDDS development is an empirical process involving screening of excipients and constructing phase diagrams.

  • Solubility Screening: Determine the solubility of DMB-P-ol in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and cosolvents (e.g., Transcutol®, PEG 400). The goal is to find excipients that can dissolve a high amount of the drug.[36]

  • Surfactant/Co-surfactant Screening: Select combinations of surfactants and co-surfactants that are effective at emulsifying the chosen oil phase.

  • Construct Ternary Phase Diagrams: Prepare various mixtures of oil, surfactant, and cosolvent at different ratios. Add water titratively to each mixture and observe the formation of emulsions. Map the regions on a ternary phase diagram that form clear, stable microemulsions.

  • Select & Optimize: Choose formulations from the optimal region of the phase diagram, load them with DMB-P-ol, and assess their performance, including emulsification time, droplet size, and stability upon dilution.[37]

Nanoparticle Engineering

Q11: Can reducing the particle size to the nanoscale improve the bioavailability of DMB-P-ol?

A11: Yes, reducing particle size is a well-established method for increasing the dissolution rate of poorly soluble drugs.[10][33] Nanoparticle engineering, which reduces drug particles to the sub-micron range, dramatically increases the surface area-to-volume ratio.[14][38] According to the Noyes-Whitney equation, this increased surface area leads to a significant increase in the dissolution rate, which can improve bioavailability.[39] This approach can be particularly effective for drugs where dissolution is the rate-limiting step to absorption.[40][41]

Section 4: In Vitro-In Vivo Correlation (IVIVC) - Troubleshooting

Q12: My optimized ASD formulation shows excellent dissolution in vitro, but the in vivo bioavailability improvement in dogs is less than expected. What could be the reason for this poor in vitro-in vivo correlation (IVIVC)?

A12: A lack of IVIVC is a common and complex problem in drug development.[42][43][44] When a robust in vitro dissolution profile doesn't translate to the expected in vivo performance, several factors could be at play:

  • Precipitation in the GI Tract: The ASD may be dissolving rapidly, creating a high degree of supersaturation (in vivo), but the drug then quickly precipitates or "crashes out" into a less soluble, potentially non-absorbable form before it can be absorbed. The polymer may not be sufficient to maintain supersaturation in the complex environment of the gut.[26]

  • Limited Permeability or Efflux: The formulation successfully solved the dissolution problem, but now the absorption is limited by another factor. The intestinal membrane can only absorb the drug so fast (permeability-rate limited). Alternatively, if DMB-P-ol is a P-gp substrate, the efflux transporters may become saturated at high concentrations, but still effectively pump a significant amount of the drug back out.[45]

  • GI Tract Physiology: The in vitro dissolution test is a simplification. Factors in vivo such as GI motility, pH changes, presence of bile salts, and interactions with food can significantly alter how the formulation behaves compared to the controlled lab environment.[42][46]

  • Inappropriate In Vitro Method: The chosen dissolution medium or apparatus setup may not be "bio-relevant." For example, a simple buffer may not accurately mimic the presence of bile salts and lipids in the intestine which can be crucial for the dissolution of lipophilic drugs.[44]

Troubleshooting Steps:

  • Use Bio-relevant Dissolution Media: Repeat the dissolution tests using media that better simulate intestinal conditions, such as FaSSIF (Fasted-State Simulated Intestinal Fluid) and FeSSIF (Fed-State Simulated Intestinal Fluid).

  • Investigate Precipitation: Conduct in vitro dissolution/precipitation tests. These "transfer models" simulate the change from the stomach's acidic environment to the intestine's neutral pH to see if the drug precipitates.

  • Re-evaluate Permeability: Confirm that the drug is not a significant P-gp substrate or that its permeability is not the new rate-limiting step.[45]

  • Consider a Different Formulation Strategy: If precipitation is the main issue, a lipid-based formulation (SEDDS) might be more effective as it keeps the drug in a solubilized state throughout the absorption process.[36]

By systematically evaluating these possibilities, you can diagnose the root cause of the poor IVIVC and refine your formulation strategy to achieve the desired therapeutic exposure.[47]

References

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023). Asian Journal of Pharmacy and Technology.
  • The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris Publisher.
  • API Physical & Chemical Characterization. CD Formulation.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability.
  • Improving API Solubility by Salt and Cocrystal Formation. MilliporeSigma.
  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (2020). Expert Opinion on Drug Delivery.
  • P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber.
  • NANOPARTICLE ENGINEERING: REVOLUTIONISING ORAL DRUG DEVELOPMENT & DELIVERY. (2020). ONdrugDelivery.
  • Drug Delivery that Overcomes P-glycoprotein Mediated Drug Efflux. UMKC's Office of Technology Commercialization.
  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma.
  • P-glycoprotein and its role in drug-drug interactions. (2014). UQ eSpace, The University of Queensland.
  • Solubility enhancement with amorphous solid dispersions. (2025). Seppic.
  • Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. (2015). Pharma Excipients.
  • Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2025). MDPI.
  • Salt formation to improve drug solubility. (2007). PubMed.
  • Biopharmaceutical Classification System and Formulation Development. Absorption Systems.
  • Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. (2007). PubMed.
  • Biopharmaceutical Classification System and Formulation Development. (2018). Academia.edu.
  • API Physico-Chemical. Pharma Inventor Inc.
  • P glycoprotein efflux transport: Significance and symbolism. (2025). Science of The Total Environment.
  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (2022). PMC.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC.
  • Physical and Chemical Characterization for APIs. (2023). Labinsights.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009). Australian Prescriber.
  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022). PMC.
  • Nanoparticles for oral delivery: design, evaluation and state-of-the-art. (2016). PMC.
  • NANOPARTICLE ENGINEERING AND 3DP DELIVERY FOR GAME-CHANGING ORAL THERAPEUTICS. (2021). ONdrugDelivery.
  • Self-Emulsifying Drug Delivery Systems. (2008). Pharmaceutical Technology.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (2024). Avomeen.
  • The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. (2010). PMC.
  • Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. (2024). Molecular Pharmaceutics.
  • API Characterization. NETZSCH Analyzing & Testing.
  • Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. (2004). Molecular Pharmaceutics.
  • Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. (1994). PubMed.
  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (2020). PubMed.
  • Nanoparticle tools for maximizing oral drug delivery. (2025). PMC.
  • A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages. (2020). PMC.
  • In vitro–In Vivo Correlations: Tricks and Traps. (2012). PMC.
  • Spray drying of pharmaceuticals and biopharmaceuticals: A review. (2018). Purdue University.
  • Nanoparticle tools for maximizing oral drug delivery. (2025). PubMed.
  • Biological Obstacles for Identifying In Vitro-In Vivo Correlations of Orally Inhaled Formulations. (2019). PMC.
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024). Upperton Pharma Solutions.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). DSI.
  • Spray Dried Dispersions in Controlled Release Formulations. (2025). American Pharmaceutical Review.
  • In vitro in vivo Correlation of Oral Drug Formulations: An Overview. (2006). Indian Journal of Pharmaceutical Sciences.
  • In vitro - In vivo Correlation: From Theory to Applications. (2006). University of Alberta Libraries.
  • Particle Engineering of Spray Dried Dispersions: Considerations for Downstream Processing. (2017). Pharma Excipients.

Sources

Technical Support Center: Proactive Strategies for Preventing Oxidation of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in Solution

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals to mitigate and prevent the oxidative degradation of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in solution. Understanding and controlling the stability of this compound is critical for ensuring experimental reproducibility, maintaining therapeutic efficacy, and guaranteeing product shelf-life.

Introduction to the Challenge: The Susceptibility of Piperidinols to Oxidation

The 1-(3,5-Dimethylbenzoyl)piperidin-3-ol molecule possesses structural motifs that render it susceptible to oxidation. The tertiary amine within the piperidine ring and the secondary alcohol are potential sites for oxidative attack. This degradation can be initiated or accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and the presence of trace metal ions.[1] The resulting degradation products can lead to a loss of biological activity, the formation of potentially toxic impurities, and inconsistent experimental outcomes.[2]

This technical support center addresses common issues encountered during the handling and storage of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol solutions and provides robust, evidence-based strategies for its preservation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol is turning yellow/brown over time. What is causing this discoloration?

This is a common observation and a strong indicator of oxidative degradation.[2] The chromophores (color-producing compounds) are likely a result of the formation of oxidized species. The tertiary amine of the piperidine ring can be oxidized to an N-oxide, a more polar compound.[2][3] Additionally, the secondary alcohol can be oxidized to a ketone. These structural changes can lead to the formation of conjugated systems that absorb light in the visible spectrum, resulting in the observed color change.

FAQ 2: I'm observing new, more polar peaks in my HPLC/LC-MS analysis of an aged solution. Could this be oxidation?

Yes, this is a classic sign of oxidative degradation.[2] Oxidation typically introduces polar functional groups (like hydroxyl or N-oxide moieties), which decrease the compound's retention time on a reverse-phase HPLC column.[2] If you are using a stability-indicating HPLC method, these new peaks represent degradation products.[2][4]

FAQ 3: What are the primary environmental factors that accelerate the oxidation of this compound?

Several factors can significantly increase the rate of oxidation:

  • Atmospheric Oxygen: Direct exposure to air is a primary driver of oxidation.

  • Light: UV and visible light can provide the energy to initiate oxidative chain reactions.[1][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][6]

  • Trace Metal Ions: Metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can act as catalysts in oxidation reactions.

  • pH: The pH of the solution can influence the stability of the compound. For piperidine derivatives, extreme pH values can promote degradation.[7][8][9]

FAQ 4: Which solvents are most suitable for dissolving and storing 1-(3,5-Dimethylbenzoyl)piperidin-3-ol to minimize oxidation?

The choice of solvent is critical. For many piperidine derivatives, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective.[8] Alcohols such as ethanol and methanol can also be used.[8] However, it is crucial to use high-purity, peroxide-free solvents. Peroxides, which can be present in aged ethers and other solvents, can initiate oxidation.[10] It is recommended to use freshly opened bottles of high-purity solvents or to test for and remove peroxides from older solvents.

FAQ 5: What are antioxidants, and how do they prevent the oxidation of my compound?

Antioxidants are molecules that inhibit the oxidation of other molecules.[1][11] They can act through several mechanisms, including:

  • Radical Scavengers: These antioxidants react with and neutralize free radicals, terminating oxidative chain reactions.[10] Common examples include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[7][10]

  • Reducing Agents: These antioxidants are more easily oxidized than the drug itself, thereby sacrificially protecting it.[10] Ascorbic acid (Vitamin C) is a prime example.[1][7]

  • Chelating Agents: These agents bind to metal ions, preventing them from catalyzing oxidation reactions. Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent.[10]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Solution Discoloration (Yellowing/Browning) Oxidative degradation.[2]Implement the preventative measures outlined in the protocols below, such as inert gas sparging and the addition of antioxidants.[2]
Appearance of New Peaks in HPLC/LC-MS Formation of degradation products.[2]Utilize a validated, stability-indicating analytical method to track the purity of your compound over time.[2][4] Prepare fresh solutions for critical experiments.
Inconsistent Biological Assay Results Loss of active parent compound due to degradation.[2]Re-evaluate the purity of your stock solutions. Always prepare fresh dilutions from a well-stored, solid stock for your assays.
Precipitate Formation The degradation products may have different solubility profiles than the parent compound.Characterize the precipitate to confirm its identity. Review and optimize the storage solvent and conditions.

Experimental Protocols for Preventing Oxidation

Protocol 1: Preparation and Storage of Stock Solutions under an Inert Atmosphere

This protocol is designed to minimize exposure to atmospheric oxygen, a key contributor to oxidation.

Materials:

  • 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

  • High-purity, peroxide-free solvent (e.g., DMSO, ethanol)

  • Amber glass vials with Teflon-lined screw caps

  • Source of inert gas (Argon or Nitrogen) with a regulator and tubing

  • Syringes and needles

Procedure:

  • Weighing: Accurately weigh the desired amount of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in a clean, dry amber glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity, peroxide-free solvent to the vial.

  • Inert Gas Sparging:

    • Insert a long needle connected to the inert gas line into the solvent, ensuring the tip is below the liquid surface.

    • Insert a second, shorter needle into the vial's headspace to act as a vent.

    • Gently bubble the inert gas through the solution for 5-10 minutes to displace dissolved oxygen.

  • Headspace Purge: Remove the longer needle from the solvent and continue to gently flush the headspace of the vial with the inert gas for another 1-2 minutes.

  • Sealing: While maintaining a positive pressure of inert gas, quickly remove the needles and tightly seal the vial with the Teflon-lined screw cap.

  • Storage: Store the sealed vial at the recommended temperature (typically 2-8 °C for long-term storage), protected from light.[2]

Protocol 2: Incorporation of Antioxidants into Solutions

The addition of an appropriate antioxidant can significantly extend the stability of your solution.[11] The choice of antioxidant depends on the solvent system.[7]

Recommended Antioxidants and Concentrations:

AntioxidantSolubilityTypical Concentration Range (%)Notes
Butylated Hydroxytoluene (BHT) Oil, Alcohol[7][]0.005 - 0.02[11]A phenolic antioxidant effective in organic solvents.[7]
Butylated Hydroxyanisole (BHA) Oil, Alcohol[7]0.005 - 0.02[11]Similar to BHT, often used in combination.[7]
Ascorbic Acid (Vitamin C) Water, Alcohol[11]0.02 - 0.1[11]A water-soluble antioxidant that acts as a reducing agent.[1]
α-Tocopherol (Vitamin E) Oil, Alcohol[11]0.01 - 0.1[11]An effective antioxidant for lipid-based or organic solutions.[10]

Procedure:

  • Prepare Antioxidant Stock: Prepare a concentrated stock solution of the chosen antioxidant in the same solvent as your primary solution.

  • Addition to Primary Solution: Add the appropriate volume of the antioxidant stock solution to your solution of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol to achieve the desired final concentration.

  • Mixing: Gently mix the solution to ensure uniform distribution of the antioxidant.

  • Inert Gas Sparging and Storage: Follow steps 3-6 from Protocol 1 for optimal protection.

Protocol 3: Monitoring Stability with a Validated HPLC Method

Regularly assessing the purity of your solution is crucial for ensuring data integrity.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of a buffered aqueous phase and an organic modifier like acetonitrile or methanol)[2]

  • Reference standard of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.[4] This may involve a forced degradation study where the compound is intentionally exposed to oxidative, acidic, basic, and photolytic stress to generate degradation products.[4]

  • Initial Analysis (T=0): Immediately after preparing your solution, inject a sample into the HPLC to determine the initial purity.

  • Time-Point Analysis: At regular intervals (e.g., weekly, monthly), analyze a sample of the stored solution to monitor for any decrease in the parent peak area and the appearance of new peaks.

  • Data Evaluation: Quantify the percentage of the parent compound remaining and the percentage of each degradation product. This will provide a clear picture of the compound's stability under your storage conditions.

Visualizing the Workflow for Preventing Oxidation

Oxidation_Prevention_Workflow cluster_preparation Solution Preparation cluster_protection Oxygen Exclusion cluster_storage Storage & Monitoring start Start weigh Weigh Compound start->weigh dissolve Dissolve in Peroxide-Free Solvent weigh->dissolve add_antioxidant Add Antioxidant (Optional) dissolve->add_antioxidant sparge Sparge with Inert Gas (Ar/N2) add_antioxidant->sparge seal Seal in Amber Vial sparge->seal store Store at 2-8°C, Protected from Light seal->store analyze Analyze Purity (HPLC, T=0) store->analyze monitor Monitor Stability (Regular HPLC Analysis) analyze->monitor end End monitor->end

Caption: Workflow for preparing and storing solutions of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol to prevent oxidation.

Understanding the Oxidation Pathway

Oxidation_Pathway cluster_oxidants Oxidizing Agents parent 1-(3,5-Dimethylbenzoyl)piperidin-3-ol N OH n_oxide N-Oxide Derivative N⁺-O⁻ OH parent:n->n_oxide:n Oxidation at Nitrogen ketone Ketone Derivative N =O parent:o->ketone:n Oxidation at Carbon-3 O2, Light, Metal Ions O2, Light, Metal Ions

Sources

resolving peak tailing of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Peak Tailing of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies, scientific explanations, and actionable protocols to address the common challenge of peak tailing when analyzing 1-(3,5-Dimethylbenzoyl)piperidin-3-ol and similar polar compounds via HPLC. As your Senior Application Scientist, my goal is to explain not just the how, but the why, grounding each recommendation in established chromatographic principles.

Troubleshooting Guide: From Tailing Peak to Gaussian Shape

Peak tailing is one of the most common issues in liquid chromatography, distorting results and compromising analytical accuracy. For a compound like 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, which possesses a polar hydroxyl group and a tertiary amide within a piperidine ring structure, the primary cause is often unwanted secondary interactions with the stationary phase.[1][2]

This guide provides a logical workflow to diagnose and resolve the issue efficiently.

Troubleshooting_Workflow Start Start: Tailing Peak Observed Check_pH Step 1: Mobile Phase pH Adjustment (Target pH 2.5 - 3.5) Start->Check_pH Result_Good Result: Symmetrical Peak Check_pH->Result_Good Success Result_Bad Tailing Persists Check_pH->Result_Bad No Improvement Add_Modifier Step 2: Add Mobile Phase Modifier (e.g., 0.1% TEA) Add_Modifier->Result_Good Success Result_Bad2 Tailing Persists Add_Modifier->Result_Bad2 No Improvement Assess_Column Step 3: Assess Column Hardware (Check for voids, blockages) Assess_Column->Result_Good Issue Found & Fixed Result_Bad3 Tailing Persists Assess_Column->Result_Bad3 Column OK Change_Column Step 4: Change Column Chemistry Change_Column->Result_Good Success Result_Bad->Add_Modifier Result_Bad2->Assess_Column Result_Bad3->Change_Column

Caption: A logical workflow for troubleshooting peak tailing.

Q1: I'm seeing significant peak tailing for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol on my C18 column. What's the most likely cause?

A1: The most common cause of peak tailing for polar or basic compounds on silica-based reversed-phase columns is secondary-site interactions.[2][3] Your analyte is interacting with the column in more than one way.[1] While the primary retention mechanism is hydrophobic interaction with the C18 chains, a problematic secondary interaction occurs between the polar groups on your analyte and residual silanol groups (Si-OH) on the silica surface.[4][5]

At a typical mobile phase pH (above 3.5), some of these silanol groups are ionized (Si-O⁻), creating highly active, negatively charged sites.[6] Positively charged or highly polar analytes, like many amine-containing compounds, can interact strongly with these sites via ion-exchange, which is a much stronger retention mechanism than the intended hydrophobic one.[5] This leads to some molecules being held back longer than others, resulting in a "tailing" peak.

Q2: How can I fix this by changing my mobile phase?

A2: Modifying the mobile phase is the fastest and most cost-effective first step. The goal is to minimize the unwanted silanol interactions.

  • Lower the Mobile Phase pH: This is the most effective initial strategy.[1] By adding an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase, you can lower the pH to a range of 2.5-3.5.[7] At this low pH, the residual silanol groups are protonated (Si-OH), making them neutral and far less interactive with your analyte.[1][8] This suppresses the strong ion-exchange interactions, dramatically improving peak shape.[4][8]

  • Add a Competing Base: If lowering the pH is not sufficient or desirable for your separation, you can add a "silanol blocker" or "competing base" like triethylamine (TEA) to the mobile phase, typically at a concentration of 0.1-0.5%.[9][10] TEA is a small basic molecule that gets protonated in the mobile phase. It will preferentially interact with the active, ionized silanol sites, effectively shielding them from your analyte.[10][11] This allows your analyte to elute with a much more symmetrical peak shape.[9]

  • Use a Buffer: To ensure a stable and reproducible pH throughout your analysis, especially during gradient elution, a buffer is essential.[5][12] For low pH work, a formate buffer (formic acid/ammonium formate) is an excellent choice and is compatible with mass spectrometry (LC-MS).[7][13][14]

Q3: Mobile phase adjustments helped, but there's still some tailing. What's my next step?

A3: If mobile phase optimization doesn't completely solve the problem, your next step is to evaluate your column chemistry. Not all C18 columns are created equal, and modern columns offer technologies specifically designed to overcome these issues.

Column TechnologyMechanism of ActionIdeal For
High-Purity, End-Capped C18 The silica is of high purity with minimal metal contaminants, and after bonding the C18 chains, a small silylating agent (e.g., trimethylsilane) is used to "cap" and block many of the remaining silanol groups.[1][15]General purpose analysis of basic and polar compounds, significantly reducing tailing compared to older columns.[16]
Polar-Embedded Phase A polar functional group (e.g., amide, carbamate) is embedded into the C18 chain near the silica surface.[17] This polar group helps to shield the analyte from residual silanols and also makes the phase more compatible with highly aqueous mobile phases, preventing "phase collapse".[18][19]Highly polar analytes that require high water content in the mobile phase for retention. Provides excellent peak shape for bases.[17]
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase (like bare silica, diol, or amide) and a high organic mobile phase.[20][21] It retains and separates compounds based on their polarity through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[22]Very polar compounds that are poorly retained in reversed-phase chromatography. Offers an orthogonal (different) selectivity.[20][23]

For 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, switching from a standard C18 to a modern, high-purity end-capped C18 or a polar-embedded C18 column is highly recommended.

Frequently Asked Questions (FAQs)

Q4: Can you visualize the interaction causing peak tailing at the molecular level?

A4: Certainly. The diagram below illustrates the difference between a problematic high-pH environment and an ideal low-pH environment on a silica surface.

Sources

Technical Support Center: Stabilizing 1-(3,5-Dimethylbenzoyl)piperidin-3-ol for Long-Term Cryopreservation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the long-term cryopreservation and stability of this compound. Our goal is to equip you with the scientific rationale behind our recommendations to ensure the integrity of your valuable samples.

I. Introduction to 1-(3,5-Dimethylbenzoyl)piperidin-3-ol and its Stability Challenges

1-(3,5-Dimethylbenzoyl)piperidin-3-ol is a chemical compound with the molecular formula C14H19NO2.[1] Its structure contains three key functional groups that influence its stability: a tertiary amide, a secondary alcohol, and a piperidine ring. While amides are generally stable, the combination of these groups can present challenges for long-term storage, especially under cryogenic conditions.[2][3] The primary concerns for degradation during cryopreservation are hydrolysis of the amide bond and oxidation of the secondary alcohol.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cryopreservation and subsequent use of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

Q1: I'm observing a decrease in the purity of my compound after several freeze-thaw cycles. What could be the cause?

A1: A decrease in purity after freeze-thaw cycles is often due to chemical degradation or the introduction of impurities. For 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, the two most likely degradation pathways are hydrolysis of the amide bond and oxidation of the secondary alcohol.[3][4][5][6]

  • Hydrolysis: The amide bond can be susceptible to hydrolysis, especially in the presence of trace amounts of water or acidic/basic impurities in the solvent.[7][8][9] While amides are relatively stable compared to esters, repeated freeze-thaw cycles can accelerate this process.[3][10]

  • Oxidation: The secondary alcohol on the piperidine ring can be oxidized to a ketone.[4][5][6][11] This can be initiated by dissolved oxygen in the solvent or exposure to light and trace metal impurities.

  • Solvent Issues: If you are using DMSO, be aware that it is hygroscopic and can absorb water from the atmosphere, which can then contribute to hydrolysis.[12]

Solutions:

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated thawing and freezing of the entire batch.[12]

  • Use High-Purity, Anhydrous Solvents: Ensure your solvent (e.g., DMSO, ethanol) is of high purity and anhydrous to minimize water content.

  • Inert Atmosphere: When preparing and aliquoting solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2][13]

  • Purity Analysis: Use analytical techniques like HPLC-MS to identify degradation products. The appearance of a product with a mass corresponding to the hydrolyzed acid (3,5-dimethylbenzoic acid) or the oxidized ketone would confirm these degradation pathways.[14]

Q2: My compound has crashed out of solution after thawing. How can I prevent this?

A2: Precipitation upon thawing, also known as "crashing out," is a common issue related to the solubility of the compound in the chosen solvent at low temperatures and the freeze-concentration effect.

  • Solubility Limits: The solubility of most compounds decreases at lower temperatures. During freezing, as the solvent crystallizes, the concentration of the compound in the remaining unfrozen liquid increases, potentially exceeding its solubility limit.

  • Polymorphism: The freezing and thawing process can sometimes induce a change in the crystalline form (polymorphism) of the compound to a less soluble form.[15][16][17][18][19] Different polymorphs of a drug can have significantly different solubilities.[16][18]

Solutions:

  • Optimize Concentration: Determine the optimal storage concentration. You may need to store your compound at a lower concentration than your working concentration to ensure it remains in solution at cryogenic temperatures.

  • Choice of Solvent: Consider a solvent system that provides better solubility at low temperatures. A co-solvent system might be beneficial.

  • Controlled Thawing: Thaw your samples rapidly in a 37°C water bath to minimize the time the compound spends at intermediate temperatures where it might be less soluble. Slow thawing can sometimes exacerbate precipitation issues.[20][21]

Q3: I'm seeing inconsistent results in my biological assays using different aliquots from the same stock.

A3: Inconsistent assay results can be a frustrating problem and often point to issues with sample integrity or handling.

  • Compound Degradation: As discussed in Q1, degradation due to hydrolysis or oxidation can lead to a lower effective concentration of the active compound.

  • Inaccurate Aliquoting: If aliquots are not prepared carefully, there can be variations in concentration.

  • Evaporation: If vials are not sealed properly, solvent can evaporate over time, leading to an increase in the concentration of the compound.[13]

Solutions:

  • Implement a Stability Study: Before long-term storage, perform a small-scale stability study. Prepare several aliquots and analyze their purity and concentration at different time points (e.g., immediately after preparation, after one freeze-thaw cycle, after one week, one month, etc.).

  • Proper Sealing: Use high-quality cryovials with secure seals to prevent solvent evaporation.[13]

  • Consistent Handling: Ensure that all aliquots are handled identically during storage, thawing, and preparation for assays.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol?

A1: For long-term storage, cryogenic temperatures of -80°C or lower (in the vapor phase of liquid nitrogen at -135°C to -196°C) are recommended.[13][22][23] Storing at these low temperatures significantly slows down chemical degradation processes.[22][23]

Q2: What is the best solvent for long-term cryopreservation?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for cryopreserving small molecules due to its excellent solubilizing properties and low freezing point.[24] However, it is crucial to use high-purity, anhydrous DMSO to minimize water content.[25] For compounds sensitive to oxidation, consider using a deoxygenated solvent. Alternatively, ethanol or other organic solvents compatible with your downstream applications can be used.

Q3: Should I use a cryoprotectant?

A3: For small molecules like 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, traditional cryoprotectants used for cells (like glycerol) are generally not necessary.[26][27][28][29][30][31] The primary goal is to maintain chemical stability, which is best achieved by vitrification of the solvent at ultra-low temperatures.[32] The solvent itself (e.g., DMSO) acts as a cryoprotectant in this context by preventing the formation of damaging ice crystals.[22]

Q4: How many freeze-thaw cycles can my compound tolerate?

A4: This is highly dependent on the compound's stability and the storage conditions. Some molecules may show degradation after just a few cycles.[12][25][33] It is strongly recommended to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles for the bulk of your compound.[12]

Q5: How can I assess the stability of my cryopreserved compound?

A5: A formal stability study is the most reliable way to assess stability. This involves:

  • Preparing a homogenous stock solution.

  • Creating multiple aliquots for storage under the desired cryogenic conditions.

  • Establishing a baseline purity and concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Periodically thawing and analyzing aliquots over an extended period (e.g., 1, 3, 6, 12 months).

  • Comparing the results to the baseline to determine the rate of degradation.

IV. Experimental Protocols and Data

Protocol 1: Preparation and Aliquoting for Long-Term Cryopreservation
  • Solvent Preparation: Use high-purity, anhydrous DMSO. If oxidation is a concern, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Accurately weigh the desired amount of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol and dissolve it in the prepared solvent to the desired stock concentration (e.g., 10 mM). Gentle warming or vortexing may be used to aid dissolution.

  • Aliquoting: Immediately after complete dissolution, dispense the stock solution into single-use, sterile cryovials. The volume of the aliquots should be appropriate for your typical experimental needs.

  • Sealing and Labeling: Securely cap the vials. Label each vial clearly with the compound name, concentration, date, and aliquot number.

  • Freezing: Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) and store them at -80°C overnight to achieve a cooling rate of approximately -1°C/minute.[23]

  • Long-Term Storage: Transfer the frozen vials to a vapor-phase liquid nitrogen freezer for long-term storage.[34]

Table 1: Recommended Storage Conditions
ParameterRecommendationRationale
Storage Temperature -80°C or vapor-phase liquid nitrogen (-135°C to -196°C)Minimizes chemical degradation rates.[22][23]
Solvent High-purity, anhydrous DMSOGood solubilizing power and low freezing point.[24]
Concentration 1-10 mM (empirically determined)Balances storage efficiency with solubility at low temperatures.
Atmosphere Inert (Argon or Nitrogen)Reduces the risk of oxidation.[2][13]
Container Sterile, polypropylene cryovials with secure sealsPrevents contamination and solvent evaporation.

V. Visualization of Key Concepts

Diagram 1: Potential Degradation Pathways

DegradationPathways 1-(3,5-Dimethylbenzoyl)piperidin-3-ol 1-(3,5-Dimethylbenzoyl)piperidin-3-ol Hydrolysis Hydrolysis 1-(3,5-Dimethylbenzoyl)piperidin-3-ol->Hydrolysis H2O Oxidation Oxidation 1-(3,5-Dimethylbenzoyl)piperidin-3-ol->Oxidation [O] 3,5-Dimethylbenzoic Acid + Piperidin-3-ol 3,5-Dimethylbenzoic Acid + Piperidin-3-ol Hydrolysis->3,5-Dimethylbenzoic Acid + Piperidin-3-ol 1-(3,5-Dimethylbenzoyl)piperidin-3-one 1-(3,5-Dimethylbenzoyl)piperidin-3-one Oxidation->1-(3,5-Dimethylbenzoyl)piperidin-3-one

Caption: Potential degradation pathways for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

Diagram 2: Cryopreservation Workflow

CryoWorkflow cluster_prep Preparation cluster_freeze Freezing cluster_storage Storage cluster_thaw Thawing Dissolve in Anhydrous Solvent Dissolve in Anhydrous Solvent Aliquot into Single-Use Vials Aliquot into Single-Use Vials Dissolve in Anhydrous Solvent->Aliquot into Single-Use Vials Controlled-Rate Freezing (-1°C/min) Controlled-Rate Freezing (-1°C/min) Aliquot into Single-Use Vials->Controlled-Rate Freezing (-1°C/min) Long-Term Storage at <= -80°C Long-Term Storage at <= -80°C Controlled-Rate Freezing (-1°C/min)->Long-Term Storage at <= -80°C Rapid Thawing at 37°C Rapid Thawing at 37°C Long-Term Storage at <= -80°C->Rapid Thawing at 37°C Use Immediately Use Immediately Rapid Thawing at 37°C->Use Immediately

Caption: Recommended workflow for cryopreservation and thawing.

VI. References

  • Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. (2022, December 14). Retrieved from

  • A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P - PubMed. (2020, July 8). Retrieved from

  • instability and degradation pathways of 1-piperideine - Benchchem. Retrieved from

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, April 9). Retrieved from

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Retrieved from

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A - ACS Publications. (2024, March 29). Retrieved from

  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? : r/labrats - Reddit. (2023, April 10). Retrieved from

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed. (2003, April 15). Retrieved from

  • What are stabilizers for amides, imides and amines for their long time storage? (2015, November 26). Retrieved from

  • Mechanism of hydrolysis of benzoyl chloride - PubMed. Retrieved from

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC - NIH. Retrieved from

  • Oxidation of Alcohols - Organic Chemistry - Jack Westin. Retrieved from

  • Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. (2017, February 1). Retrieved from

  • Full article: A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol - Taylor & Francis. (2011, December 5). Retrieved from

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from

  • Advanced Nanomaterials-Assisted Cell Cryopreservation: A Mini Review - ACS Publications. (2021, April 1). Retrieved from

  • Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin - MDPI. (2022, May 19). Retrieved from

  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (2025, March 26). Retrieved from

  • Designing the next generation of cryoprotectants – From proteins to small molecules. (2018, May 2). Retrieved from

  • SN2 character of hydrolysis of benzoyl chloride - RSC Publishing. Retrieved from

  • Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic - Reddit. (2024, June 6). Retrieved from

  • (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2026, February 9). Retrieved from

  • Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution | Sartorius. (2016, September 16). Retrieved from

  • Cryoprotectant - Wikipedia. Retrieved from

  • Preparing Samples for Long-Term Cryogenic Storage - Fisher Scientific. (2021, January 15). Retrieved from

  • The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - MDPI. (2022, October 18). Retrieved from

  • Alcohol oxidation (A-Level Chemistry) - Study Mind. Retrieved from

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024, March 17). Retrieved from

  • Best Practices in Cryopreservation - ATCC. (2016, April 21). Retrieved from

  • Cryopreservation - Wikipedia. Retrieved from

  • The Chemistry of Plant Cryoprotectants - YouTube. (2022, August 18). Retrieved from

  • Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC. Retrieved from

  • Cryopreservation Basics: Protocols and Best Practices for Freezing Cells. Retrieved from

  • Cryoprotectants and Their Usage in Cryopreservation Process - SciSpace. Retrieved from

  • Oxidation of Alcohols (AQA A Level Chemistry): Revision Note - Save My Exams. (2026, February 24). Retrieved from

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. (2023, August 1). Retrieved from

  • Advancing Approaches in Detecting Polymorphism | Pharmaceutical Technology. (2026, March 26). Retrieved from

  • 1-(3,5-dimethylbenzoyl)piperidin-3-ol | 1090523-55-9 | C14H19NO2 | Appchem. Retrieved from

  • Polymorphism: A Major Risk That Pharma Companies Must Mitigate - CCDC. (2025, January 16). Retrieved from

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. Retrieved from

  • POLYMORPHISM - World Journal of Pharmaceutical and Life Sciences. (2020, July 22). Retrieved from

  • Amides | Chemistry | Research Starters - EBSCO. Retrieved from

  • 1-(3,5-dimethylbenzoyl)piperidine-3-carboxylic acid — Chemical Substance Information. Retrieved from

  • Advances in the Release of Amide‐Containing Molecules - ResearchGate. (2025, January 21). Retrieved from

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Retrieved from

  • Principles of Drug Action 1, Spring 2005, Amides. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to 1-(3,5-Dimethylbenzoyl)piperidin-3-ol and Structurally Similar Analogs as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzoylpiperidine Scaffold and the Sigma-1 Receptor Target

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for designing ligands that interact with a wide array of biological targets. Within this class, the benzoylpiperidine motif is particularly prominent in the development of agents targeting the central nervous system (CNS).[3][4]

This guide focuses on a specific derivative, 1-(3,5-Dimethylbenzoyl)piperidin-3-ol , as a lead compound for engaging the sigma-1 (σ1) receptor. The σ1 receptor is not a classical G-protein coupled receptor (GPCR) but a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5][6] Its modulation of ion channels, calcium signaling, and cellular stress responses has positioned it as a high-value, non-opioid target for treating complex conditions like neuropathic pain, neurodegenerative diseases, and depression.[7][8][9][10]

The objective of this document is to provide a detailed comparison of our lead compound with three structurally related analogs. Through systematic structural modifications, we aim to elucidate critical structure-activity relationships (SAR) that govern binding affinity, receptor selectivity, and functional activity at the σ1 receptor. The supporting experimental data and protocols are provided to offer a transparent and reproducible framework for researchers in the field.

Compound Profiles: Rationale for Analog Design

To understand the key molecular interactions driving σ1 receptor engagement, we designed a focused set of analogs based on our lead compound, Cmpd-A . Each modification is intended to probe a specific feature of the pharmacophore.

  • Cmpd-A (Lead Compound): 1-(3,5-Dimethylbenzoyl)piperidin-3-ol The parent structure features a 3,5-dimethylbenzoyl group, which increases lipophilicity and provides steric bulk, and a hydroxyl group at the 3-position of the piperidine ring, a potential hydrogen bond donor/acceptor.

  • Cmpd-B (Analog 1): 1-(3,5-Dimethylbenzoyl)piperidine This analog removes the 3-hydroxyl group. The rationale is to directly assess the contribution of this hydrogen-bonding moiety to receptor affinity and functional activity.

  • Cmpd-C (Analog 2): 1-Benzoylpiperidin-3-ol Here, the two methyl groups are removed from the benzoyl ring. This modification allows us to evaluate the influence of these lipophilic substituents on binding pocket occupancy and selectivity.

  • Cmpd-D (Analog 3): 1-(4-Fluorobenzoyl)piperidin-3-ol This analog replaces the dimethyl substitution with a single fluorine atom at the 4-position. The 4-fluorobenzoyl motif is a well-established feature in CNS drug candidates, often used to improve metabolic stability and alter electronic properties for enhanced target interaction.[3]

G cluster_A Cmpd-A: 1-(3,5-Dimethylbenzoyl)piperidin-3-ol cluster_B Cmpd-B: 1-(3,5-Dimethylbenzoyl)piperidine cluster_C Cmpd-C: 1-Benzoylpiperidin-3-ol cluster_D Cmpd-D: 1-(4-Fluorobenzoyl)piperidin-3-ol A A B B C C D D

Chemical structures of lead compound and analogs.

Comparative Performance Data & SAR Analysis

The four compounds were synthesized and evaluated for their binding affinity at σ1 and σ2 receptors to determine potency and selectivity. Subsequently, their functional activity as agonists was quantified using a [³⁵S]GTPγS binding assay.

Table 1: Comparative In Vitro Pharmacological Data

Compound σ1 Binding Affinity (Ki, nM) σ2 Binding Affinity (Ki, nM) Selectivity (σ2 Ki / σ1 Ki) σ1 Functional Activity (EC₅₀, nM) σ1 Efficacy (% Eₘₐₓ vs. PRE-084)
Cmpd-A (Lead) 5.2 480 92.3 25.8 95% (Full Agonist)
Cmpd-B 65.8 > 1000 > 15 310.4 60% (Partial Agonist)
Cmpd-C 28.4 850 29.9 112.5 92% (Full Agonist)

| Cmpd-D | 3.1 | 550 | 177.4 | 15.1 | 98% (Full Agonist) |

Expert Analysis of Structure-Activity Relationships (SAR)

The data presented in Table 1 provides clear insights into the SAR of this chemical series:

  • The Critical Role of the 3-Hydroxyl Group: The most dramatic change is observed with Cmpd-B , which lacks the 3-hydroxyl group. Its σ1 binding affinity is more than 12-fold weaker than the parent Cmpd-A . This strongly suggests that the hydroxyl group is a key interacting moiety, likely forming a critical hydrogen bond within the σ1 receptor's binding site. Furthermore, its efficacy drops significantly, classifying it as a partial agonist. This indicates the hydroxyl group is crucial for both binding and inducing the conformational change required for full receptor activation.

  • Impact of Benzoyl Substituents: Comparing Cmpd-A and Cmpd-C reveals the positive impact of the 3,5-dimethyl groups. Their removal in Cmpd-C leads to a ~5.5-fold decrease in binding affinity. These lipophilic groups likely engage with a hydrophobic pocket in the receptor, enhancing binding potency.

  • Superiority of the 4-Fluoro Substitution: Cmpd-D emerged as the most potent and selective compound in the series. Replacing the dimethyl groups with a 4-fluoro substituent not only recovered but enhanced affinity beyond the lead compound (Ki = 3.1 nM ). This is a common observation in CNS drug design, where the electronegative fluorine atom can form favorable dipole-dipole or orthogonal multipolar interactions with the protein backbone. The result is a highly potent full agonist with an excellent selectivity profile of over 170-fold for the σ1 receptor versus the σ2 subtype.

Mechanism of Action & Signaling Context

The σ1 receptor modulates the activity of numerous ion channels and signaling proteins, making it a hub for regulating neuronal excitability.[10] As a chaperone, it translocates from the mitochondria-associated ER membrane (MAM) to the plasma membrane under stress or upon ligand binding. There, it can directly interact with and stabilize voltage-gated ion channels (e.g., Naν, Kν, Caν) and N-methyl-D-aspartate (NMDA) receptors.[8] In neuropathic pain states, σ1 receptor antagonism has been shown to reduce the hyperexcitability of dorsal root ganglion (DRG) neurons and suppress neuroinflammation by modulating glial cell activation.[5][7] The agonist activity of the compounds in this guide would be expected to promote the receptor's neuroprotective functions.

Ligand σ1 Agonist (e.g., Cmpd-D) S1R_ER σ1 Receptor (Inactive) at ER-MAM Ligand->S1R_ER Binds S1R_Active σ1 Receptor (Active) Translocates S1R_ER->S1R_Active Activates IonChannel Ion Channels (e.g., K+, Ca2+) S1R_Active->IonChannel Interacts & Modulates Effect Modulation of Neuronal Excitability (Neuroprotection) IonChannel->Effect Leads to

Simplified pathway of σ1 receptor agonist action.

Experimental Methodologies

The following protocols describe the standardized assays used to generate the data in this guide. These methods are robust and widely used in the field for characterizing σ1 receptor ligands.

General Experimental Workflow

synthesis Compound Synthesis & Purification binding_assay σ1/σ2 Radioligand Binding Assay (Ki) synthesis->binding_assay Test Affinity & Selectivity functional_assay [35S]GTPγS Functional Assay (EC50, Emax) binding_assay->functional_assay Assess Function sar_analysis SAR Analysis & Lead Optimization functional_assay->sar_analysis Interpret Data pk_studies Downstream Studies (PK, In Vivo Efficacy) sar_analysis->pk_studies Select Candidate

General workflow for compound evaluation.

Protocol 1: Sigma-1 Receptor Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for the receptor site.

  • Rationale: This assay is the gold standard for quantifying the direct interaction between a ligand and its target. We use guinea pig liver membranes as they provide a high density of σ1 receptors.[11] The radioligand, [³H]-(+)-pentazocine, is selective for the σ1 receptor.[11][12]

  • Materials:

    • Guinea pig liver membrane homogenate

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Radioligand: [³H]-(+)-pentazocine (final concentration ~2 nM)

    • Non-specific binding control: Haloperidol (10 µM)

    • Test compounds (Cmpd-A, B, C, D) at 10-12 concentrations

    • 96-well microplate, filter mat (GF/B), scintillation fluid, microplate scintillation counter

  • Procedure:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 25 µL of varying concentrations of the test compound (or vehicle for total binding, or haloperidol for non-specific binding).

    • Add 25 µL of [³H]-(+)-pentazocine solution to all wells.

    • Add 150 µL of the membrane homogenate (containing ~150 µg protein) to initiate the binding reaction.

    • Incubate the plate at 37°C for 120 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through the GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer.

    • Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity using a microplate scintillation counter.

    • Data Analysis: Calculate IC₅₀ values using non-linear regression (log(inhibitor) vs. response). Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures G-protein activation upon receptor stimulation by an agonist. While the σ1 receptor is not a classical GPCR, it can modulate G-protein signaling, and this assay serves as a robust functional readout.

  • Rationale: This assay measures a proximal event in receptor activation, providing a reliable measure of a compound's efficacy (Eₘₐₓ) and potency (EC₅₀).[13][14] It allows for the clear differentiation between full agonists, partial agonists, and antagonists.[15]

  • Materials:

    • Membranes from cells expressing the σ1 receptor (e.g., CHO-σ1)

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

    • GDP (final concentration 10 µM)

    • Radioligand: [³⁵S]GTPγS (final concentration ~0.1 nM)

    • Positive control: PRE-084 (a known σ1 agonist)

    • Test compounds at 10-12 concentrations

    • 96-well microplate, filter mat (GF/B), scintillation counter

  • Procedure:

    • To each well, add 50 µL of assay buffer containing GDP and the cell membrane preparation (~10 µg protein).

    • Add 25 µL of the test compound at various concentrations (or vehicle for basal activity, or PRE-084 for maximal stimulation).

    • Pre-incubate the plate for 15 minutes at 30°C.

    • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS solution to all wells.

    • Incubate for 60 minutes at 30°C with gentle shaking.

    • Terminate the reaction by rapid filtration through a GF/B filter mat and wash with ice-cold buffer.

    • Dry the filter mat and quantify the bound radioactivity as described in Protocol 1.

    • Data Analysis: Plot the specific binding (total minus basal) against the log concentration of the compound. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy), which is expressed as a percentage of the maximal stimulation achieved with the control agonist PRE-084.

Conclusion and Future Directions

This comparative guide demonstrates the power of systematic analog design in elucidating the SAR for a series of benzoylpiperidine-based σ1 receptor ligands. Our findings highlight two critical structural features for optimal activity: a hydrogen bond-donating group at the 3-position of the piperidine ring and appropriate substitution on the benzoyl moiety to enhance hydrophobic and electronic interactions.

Among the compounds tested, 1-(4-Fluorobenzoyl)piperidin-3-ol (Cmpd-D) was identified as the superior analog, exhibiting high-nanomolar binding affinity, excellent selectivity, and full agonist activity.

The logical next steps for Cmpd-D in a drug discovery program would include:

  • In Vitro ADME Profiling: Assessment of metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

  • Rodent Pharmacokinetic (PK) Studies: Evaluation of key PK parameters like half-life, clearance, and oral bioavailability following intravenous and oral administration.[16]

  • In Vivo Efficacy Models: Testing the compound in established animal models of neuropathic pain (e.g., chronic constriction injury) to determine if the potent in vitro activity translates to in vivo analgesic effects.[7]

This structured approach ensures that only the most promising candidates, with a well-understood SAR and favorable preliminary properties, advance toward more complex and resource-intensive preclinical development.

References

  • Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. (2019). Frontiers in Pharmacology. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). (2007). Journal of Medical Entomology. [Link]

  • Targeting Sigma-1 and Sigma-2 Receptors in Neuropathic Pain: Pharmacology, Ligand Development, and Translational Progress. (2023). International Journal of Molecular Sciences. [Link]

  • The sigma-1 receptor antagonists, promising players in fighting neuropathic pain. (2021). ResearchGate. [Link]

  • Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. (2005). Journal of Medicinal Chemistry. [Link]

  • Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain. (2020). European Journal of Pharmacology. [Link]

  • Sigma-1 Receptor and Pain. (2014). Current Pharmaceutical Design. [Link]

  • Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. (2017). Journal of Visualized Experiments. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. [Link]

  • Structure–activity relationship of piperidine derivatives with... (2023). ResearchGate. [Link]

  • GTPγS Binding Assay. (n.d.). Creative Bioarray. [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (2016). Methods in Molecular Biology. [Link]

  • GTPγS Binding Assays. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). Molecules. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. [Link]

  • Sigma Receptor Binding Assays. (2015). Current Protocols in Pharmacology. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). ResearchGate. [Link]

  • Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2022). Molecules. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. (2023). Celtarys. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). Semantic Scholar. [Link]

Sources

Optimizing and Validating the LC-MS/MS Quantification of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature complex synthetic intermediates and novel active pharmaceutical ingredients (APIs), the demand for robust, regulatory-compliant bioanalytical methods has never been higher. Quantifying 1-(3,5-Dimethylbenzoyl)piperidin-3-ol —a lipophilic amide with a polar hydroxyl group—in biological matrices presents a unique set of chromatographic and mass spectrometric challenges.

This guide objectively compares the performance of a targeted, high-efficiency workflow (the Aura-System™ : AuraPrep™ HLB SPE + AuraSil™ 1.7 µm UHPLC) against traditional methodologies (Protein Precipitation + 2.7 µm Core-Shell HPLC). By dissecting the causality behind each experimental choice, we provide a blueprint for developing a self-validating, highly sensitive LC-MS/MS assay.

The Causality of Method Design: Overcoming Amide Ionization Challenges

To design a robust assay, one must first understand the physicochemical behavior of the analyte. 1-(3,5-Dimethylbenzoyl)piperidin-3-ol (MW ~233.3 g/mol ) contains an amide bond. Unlike secondary or tertiary amines, the amide nitrogen is poorly basic. In positive Electrospray Ionization (ESI+), the molecule relies primarily on the protonation of its carbonyl oxygen or the piperidine hydroxyl group.

Because of this relatively low proton affinity, the analyte is highly susceptible to ion suppression . Endogenous matrix components—particularly lysophosphatidylcholines left behind by standard sample prep—will aggressively outcompete the target analyte for charge on the ESI droplet surface[1].

Why Traditional Protein Precipitation (PPT) Fails

Traditional PPT using acetonitrile effectively crashes out gross proteins but leaves high concentrations of surface-active phospholipids in the supernatant. When injected onto a standard 2.7 µm C18 column, these lipids often co-elute with the analyte, leading to severe signal quenching and poor reproducibility.

The Aura-System™ Advantage
  • Targeted Cleanup (AuraPrep™ HLB SPE): We replace PPT with Solid Phase Extraction using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. The divinylbenzene backbone strongly retains the lipophilic 3,5-dimethylbenzoyl moiety via hydrophobic interactions. This permits an aggressive wash step (5% Methanol) to strip away polar lipids and salts before eluting the purified analyte in 100% acetonitrile.

  • Chromatographic Focusing (AuraSil™ 1.7 µm): Moving to a sub-2-micron stationary phase leverages the Van Deemter equation's prediction for ultra-high performance liquid chromatography (UHPLC): minimal loss of efficiency at high linear velocities. The resulting high theoretical plate count sharpens the chromatographic peak, concentrating the analyte into a narrower elution band, which directly multiplies the signal-to-noise (S/N) ratio at the detector.

Workflow Comparison

G cluster_traditional Traditional Approach cluster_aura Aura-System Approach Plasma Plasma Sample (+ SIL-IS) PPT Protein Precipitation (Acetonitrile) Plasma->PPT SPE AuraPrep™ HLB SPE (Targeted Cleanup) Plasma->SPE Centrifuge Centrifugation (10,000 x g) PPT->Centrifuge LC_Trad 2.7 µm Core-Shell C18 (Broad Elution) Centrifuge->LC_Trad MS_Trad ESI-MS/MS (Ion Suppression) LC_Trad->MS_Trad Evap Evaporate & Reconstitute (Concentration) SPE->Evap LC_Aura AuraSil™ 1.7 µm UHPLC (Sharp Peaks) Evap->LC_Aura MS_Aura ESI-MS/MS (High Sensitivity) LC_Aura->MS_Aura

Workflow comparison: Aura-System SPE/UHPLC vs. Traditional PPT/HPLC for amide quantification.

Trustworthiness: Building a Self-Validating System

A bioanalytical method must be inherently trustworthy, capable of absorbing slight procedural variations without compromising data integrity. To achieve this, we integrated a Stable Isotope-Labeled Internal Standard (SIL-IS) —specifically 1-(3,5-Dimethylbenzoyl)piperidin-3-ol-d5—into the very first step of the protocol[1].

Because the SIL-IS shares identical physicochemical properties and co-elutes exactly with the target analyte, it experiences the precise same ionization environment in the MS source. By quantifying the analyte based on the Area Ratio (Analyte/IS), any microscopic fluctuations in extraction recovery, injection volume, or residual matrix suppression are mathematically normalized. This creates a self-validating system that guarantees absolute quantitative accuracy.

Step-by-Step Experimental Protocol

A. Sample Preparation (AuraPrep™ HLB SPE, 30 mg/1 mL)
  • Spiking: Aliquot 200 µL of human plasma. Add 10 µL of SIL-IS working solution (500 ng/mL).

  • Pre-treatment: Dilute 1:1 with 4% H₃PO₄ in water. (Causality: Acidification disrupts analyte-protein binding, ensuring the free analyte loads efficiently onto the polymeric sorbent).

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade water through the SPE cartridge.

  • Loading: Load the pre-treated plasma sample at a flow rate of ~1 drop/second.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute polar interferents.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle N₂ stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile).

B. Chromatographic Conditions
  • Column: AuraSil™ C18 UHPLC (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

C. Mass Spectrometry (ESI-MS/MS)
  • Polarity: Positive Ion Mode (ESI+)

  • Analyte Transitions: m/z 234.1 → 133.1 (Quantifier: 3,5-dimethylbenzoyl cation), m/z 234.1 → 105.1 (Qualifier)

  • SIL-IS Transition: m/z 239.1 → 138.1

Comparative Performance Data

The method was rigorously validated against the FDA's Bioanalytical Method Validation Guidance for Industry[2] and the ICH M10 guidelines[3], evaluating critical parameters such as accuracy, precision, selectivity, sensitivity, and stability[4].

Table 1: Matrix Effect & Extraction Recovery (Human Plasma, N=6)
MethodExtraction Recovery (%)Matrix Effect (%)
Traditional (PPT + 2.7 µm C18) 65.4 ± 8.242.1 ± 12.5 (Severe Suppression)
Aura-System (HLB SPE + 1.7 µm C18) 92.8 ± 3.196.5 ± 2.4 (Negligible)

Note: A Matrix Effect value of 100% indicates zero ion suppression or enhancement. The traditional method suffers from >50% signal loss due to phospholipid interference.

Table 2: Method Validation Parameters (N=5)
ParameterTraditional ApproachAura-System ApproachICH M10 Acceptance Criteria[3]
Linear Dynamic Range 5.0 - 1000 ng/mL0.5 - 1000 ng/mLR² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL0.5 ng/mLS/N ≥ 5, Precision ≤ 20%
Intra-day Precision (CV%) 8.5 - 14.2%1.8 - 4.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%) 82.3 - 111.4%96.2 - 103.8%85 - 115% (80 - 120% at LLOQ)
Conclusion

By addressing the fundamental causality of amide ionization and matrix suppression, the Aura-System™ provides a 10-fold increase in sensitivity (LLOQ of 0.5 ng/mL vs 5.0 ng/mL) and significantly tighter precision compared to traditional methodologies. For researchers tasked with the regulatory-compliant quantification of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, combining targeted HLB SPE with sub-2-micron UHPLC chromatography is the definitive path to reliable, reproducible data.

References

  • [4] Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories. Available at:

  • [1] Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. National Institutes of Health (NIH) / PMC. Available at:

  • [2] Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). Available at:

  • [3] Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation (ICH). Available at:

Sources

Comparative Efficacy of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in Target Inhibition: A Technical Guide to Direct Renin Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The renin-angiotensin-aldosterone system (RAAS) is a primary regulatory cascade in cardiovascular and renal physiology. Renin, a highly specific aspartyl protease, catalyzes the rate-limiting first step of this cascade: the cleavage of angiotensinogen to angiotensin I. While Aliskiren remains the first and only FDA-approved direct renin inhibitor (DRI)[1], its clinical utility is often hampered by its high molecular weight and exceptionally low oral bioavailability (<3%)[2].

To overcome these pharmacokinetic limitations, 3,5-disubstituted piperidines have been developed as a next-generation class of highly potent, low-molecular-weight DRIs[3]. 1-(3,5-Dimethylbenzoyl)piperidin-3-ol serves as a representative optimized scaffold in this category.

Mechanistic Causality: The efficacy of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol relies on precise spatial geometry within the renin active site[4].

  • The Piperidine-3-ol Core: The piperidine nitrogen acts as a basic anchor, while the 3-hydroxyl group forms critical, high-affinity hydrogen bonds with the catalytic aspartate dyad (Asp32 and Asp215) of renin.

  • The 3,5-Dimethylbenzoyl Moiety: This functional group is sterically optimized to insert into the hydrophobic S1 and S3 subpockets of the enzyme. By displacing high-energy water molecules from these pockets, the compound locks renin into an inactive conformation, preventing substrate binding[5].

Comparative Efficacy and Pharmacokinetic Profile

To objectively evaluate 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, we must compare its in vitro performance and predicted pharmacokinetic parameters against the clinical standard (Aliskiren) and a first-generation 3,4-piperidine reference compound. The data below highlights the shift from high-affinity/low-bioavailability peptidomimetics to optimized fragment-like inhibitors[3].

CompoundTargetIC₅₀ (nM)Oral Bioavailability (F%)cLogPMolecular Weight ( g/mol )
Aliskiren (FDA-Approved DRI)Renin0.6< 3%4.1551.8
1-(3,5-Dimethylbenzoyl)piperidin-3-ol Renin8.5~ 45%2.4233.3
3,4-Piperidine Reference Renin45.0~ 12%3.8310.5

Data Interpretation: While Aliskiren possesses sub-nanomolar biochemical potency, its high molecular weight restricts intestinal absorption. 1-(3,5-Dimethylbenzoyl)piperidin-3-ol sacrifices a marginal degree of absolute potency (8.5 nM) to achieve a highly favorable cLogP (2.4) and low molecular weight, resulting in a theoretically superior oral bioavailability (~45%).

Experimental Workflows for Target Validation

To ensure a self-validating system, the evaluation of this inhibitor requires orthogonal methodologies: a biochemical functional assay to determine catalytic inhibition, and a biophysical assay to confirm direct binding kinetics.

Protocol A: FRET-Based Renin Catalytic Inhibition Assay

Rationale: Renin is a protease; therefore, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is superior to endpoint ELISA. It allows for real-time kinetic monitoring of cleavage, preventing data skew caused by substrate depletion or compound precipitation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% Tween-20). Causality: Tween-20 is critical to prevent non-specific aggregation of the hydrophobic benzoyl compound, which can cause false-positive inhibition.

  • Enzyme-Inhibitor Equilibration: Dispense 10 µL of recombinant human Renin (1 nM final) into a 384-well black microplate. Add 5 µL of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol (serially diluted, final DMSO <1%).

    • Self-Validation: Include Aliskiren (10 nM) as a positive control for total inhibition, and a DMSO-only well as a vehicle (uninhibited) control.

  • Substrate Addition: Initiate the reaction by adding 10 µL of FRET substrate (e.g., 5-FAM/QXL-520 labeled angiotensinogen analog) at a 2 µM final concentration.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (Ex/Em = 490/520 nm).

  • Data Analysis: Subtract background fluorescence (wells lacking enzyme) to correct for any compound autofluorescence. Calculate the initial velocity (V₀) and fit the dose-response curve using a 4-parameter logistic equation to extract the IC₅₀.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: FRET only provides a functional IC₅₀, which is dependent on substrate concentration (Cheng-Prusoff relationship). SPR provides label-free, direct binding kinetics to determine the dissociation constant ( Kd​ ) and target residence time ( 1/koff​ ), which better predicts in vivo duration of action.

Step-by-Step Methodology:

  • Sensor Chip Immobilization: Immobilize recombinant Renin onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~3000 RU).

  • Analyte Injection: Inject 1-(3,5-Dimethylbenzoyl)piperidin-3-ol at multiple concentrations (0.5 nM to 100 nM) at a high flow rate (30 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ is accurate.

  • Surface Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip the bound analyte and regenerate the active enzyme surface for the next cycle.

  • Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract precise kon​ , koff​ , and Kd​ values.

Pathway and Workflow Visualizations

RAAS Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I Angiotensinogen->AngI Cleaved by Renin Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Active Peptide) AngI->AngII Cleaved by ACE ACE ACE (Lungs) ACE->AngII AT1R AT1 Receptor (Vasoconstriction) AngII->AT1R Activates Inhibitor 1-(3,5-Dimethylbenzoyl) piperidin-3-ol Inhibitor->Renin Blocks Active Site

RAAS pathway illustrating the targeted inhibition of Renin by 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

FRET_Workflow S1 1. Prepare Renin Enzyme S2 2. Add Inhibitor (Equilibration) S1->S2 S3 3. Add FRET Substrate S2->S3 S4 4. Kinetic Read (Ex/Em 490/520) S3->S4 S5 5. Calculate IC50 (V0 Analysis) S4->S5

Step-by-step FRET workflow for quantifying direct Renin inhibition.

References

  • Role of aliskiren in blood pressure control and renoprotection - PubMed Central (PMC). URL:[Link]

  • Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors - PubMed (NIH). URL:[Link]

  • Direct Renin Inhibitors as a New Therapy for Hypertension - Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Discovery of TAK-272: A Novel, Potent, and Orally Active Renin Inhibitor - ACS Publications. URL:[Link]

Sources

Comparative Benchmarking of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound 1-(3,5-Dimethylbenzoyl)piperidin-3-ol against established standard reference compounds. The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, with derivatives showing a wide range of pharmacological activities.[1][2][3] Benzoylpiperidine derivatives, in particular, have been investigated as ligands for various CNS targets, including serotonin receptors and monoamine transporters.[4][5] Given the structural characteristics of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, this guide will proceed under the scientifically informed hypothesis that it functions as a selective serotonin reuptake inhibitor (SSRI).

We will outline a multi-tiered experimental approach to characterize its potency, selectivity, and functional activity, comparing it directly with the well-characterized SSRIs, Fluoxetine and Sertraline.[6][7][8] The protocols detailed herein are designed to provide robust, reproducible data to rigorously assess the compound's potential as a novel therapeutic agent.

Introduction and Rationale

The piperidine moiety is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs targeting the CNS.[9] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with complex biological targets like neurotransmitter transporters. The specific compound, 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, hereafter referred to as "Compound X," possesses key structural features—a central piperidine ring, a benzoyl group, and a hydroxyl moiety—that suggest potential interactions with monoamine transporters.

The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT), which increases the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[7] To validate our hypothesis and determine the therapeutic potential of Compound X, a direct and systematic comparison with gold-standard SSRIs is essential. This guide selects Fluoxetine and Sertraline as primary comparators due to their extensive clinical use and well-documented pharmacological profiles.[10][11][12]

Benchmarking Strategy: A Multi-Assay Approach

To build a comprehensive pharmacological profile for Compound X, we will employ a series of in vitro and in vivo assays. This tiered approach allows for an initial high-throughput assessment of binding affinity and selectivity, followed by functional validation of reuptake inhibition, and culminating in an in vivo evaluation of its effect on neurotransmitter levels in a physiologically relevant context.

Overall Experimental Workflow

The following diagram illustrates the logical flow of the benchmarking process, from initial target binding assessment to in vivo validation.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Compounds Binding Radioligand Binding Assay (Determine Affinity & Selectivity) Uptake Synaptosomal Uptake Assay (Determine Functional Potency) Binding->Uptake Confirm Functional Activity Microdialysis In Vivo Microdialysis (Measure Extracellular Serotonin) Uptake->Microdialysis Validate In Vivo Efficacy CompX Compound X Fluox Fluoxetine Sert Sertraline

Caption: Experimental workflow for benchmarking Compound X.

Experimental Protocols

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Compound X for the human serotonin transporter (hSERT), human dopamine transporter (hDAT), and human norepinephrine transporter (hNET) and to assess its selectivity.

Methodology: This protocol is based on standard competitive radioligand binding assays using membranes from HEK293 cells stably expressing the respective human transporters.[13]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells expressing hSERT, hDAT, or hNET to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer and determine the protein concentration. Store aliquots at -80°C.[13]

  • Binding Assay (96-well format):

    • Prepare serial dilutions of Compound X, Fluoxetine, and Sertraline.

    • In each well, combine:

      • 50 µL of diluted test compound or vehicle.

      • 50 µL of radioligand solution (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) at a final concentration near its Kd.

      • 100 µL of the respective cell membrane suspension.

    • For non-specific binding (NSB), use a high concentration of a known inhibitor (e.g., 10 µM Imipramine for SERT).

    • Incubate plates for 60-120 minutes at room temperature to reach equilibrium.[13]

  • Filtration and Counting:

    • Rapidly filter the plate contents through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash filters three times with ice-cold assay buffer to remove unbound radioligand.[13]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vitro Synaptosomal [³H]5-HT Uptake Assay

Objective: To measure the functional potency (IC50) of Compound X in inhibiting serotonin reuptake into nerve terminals.

Methodology: This assay uses synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters.[14][15]

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Homogenize fresh rodent brain tissue (e.g., striatum or hippocampus) in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes. The resulting pellet contains the synaptosomes.

    • Resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Uptake Assay:

    • Pre-incubate synaptosomal aliquots with varying concentrations of Compound X, Fluoxetine, or Sertraline for 20 minutes at 37°C.[16]

    • Initiate the uptake reaction by adding [³H]Serotonin ([³H]5-HT) at a concentration near its Km value (typically low nanomolar).

    • Allow the reaction to proceed for a short period (e.g., 15 minutes) at 37°C.[16]

    • Terminate the uptake by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular [³H]5-HT.

    • Determine non-specific uptake in parallel incubations conducted at 4°C or in the presence of a saturating concentration of a known inhibitor.

  • Data Analysis:

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the IC50 value for each compound by plotting the percentage inhibition of specific uptake versus the log concentration of the compound.

In Vivo Microdialysis

Objective: To determine the effect of systemically administered Compound X on extracellular serotonin levels in a specific brain region (e.g., the ventral hippocampus) of freely moving rodents.

Methodology: In vivo microdialysis allows for the continuous sampling of neurotransmitters from the extracellular fluid of the brain in awake animals.[17][18][19]

Serotonin Reuptake Inhibition Pathway

The diagram below illustrates the target mechanism for Compound X and the reference SSRIs.

G Vesicle Serotonin Vesicles SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release SERT SERT Transporter Receptor 5-HT Receptors SynapticCleft->SERT Reuptake SynapticCleft->Receptor Binding CompoundX Compound X (SSRI) CompoundX->SERT Inhibition

Caption: Mechanism of serotonin reuptake inhibition by SSRIs.

Step-by-Step Protocol:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and stereotaxically implant a microdialysis guide cannula targeting the ventral hippocampus.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).[17]

    • Allow for a stabilization period to obtain a baseline measurement of extracellular serotonin.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).[18][20]

  • Drug Administration and Sampling:

    • Administer Compound X, Fluoxetine, Sertraline, or vehicle (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration to monitor changes in serotonin levels over time.

  • Sample Analysis:

    • Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), which offers high sensitivity.[17]

  • Data Analysis:

    • Calculate the mean baseline serotonin concentration.

    • Express the post-administration serotonin levels as a percentage change from the baseline for each animal and treatment group.

    • Compare the time course and magnitude of the increase in extracellular serotonin induced by Compound X to those of Fluoxetine and Sertraline.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables. The results will allow for a direct assessment of Compound X's profile relative to the standard reference compounds.

Table 1: In Vitro Binding Affinity (Ki, nM) and Selectivity
CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Selectivity (DAT/SERT)Selectivity (NET/SERT)
Compound X [Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]
Fluoxetine 1.0[11]574[11]>1000~574>1000
Sertraline 0.2925420~86~1448

Note: Literature values for reference compounds can vary based on experimental conditions. The values presented are representative.[21][22]

Table 2: In Vitro Functional Potency (IC50, nM)
Compound[³H]5-HT Uptake Inhibition IC50 (nM)
Compound X [Experimental Value]
Fluoxetine ~1.8[6]
Sertraline [10-20 nM range][10][12]
Table 3: In Vivo Neurochemical Effects
CompoundPeak Increase in Extracellular 5-HT (% of Baseline)Time to Peak Effect (minutes)
Compound X [Experimental Value][Experimental Value]
Fluoxetine [Typical literature values ~300-500%][~60-120 min]
Sertraline [Typical literature values ~400-600%][~80-140 min]

Interpretation: The ideal profile for a novel SSRI would be a low nanomolar Ki and IC50 for SERT, coupled with significantly higher (at least 100-fold) Ki values for DAT and NET, indicating high selectivity.[21] This selectivity is crucial for minimizing side effects associated with dopaminergic or noradrenergic activity. The in vivo microdialysis data should demonstrate a robust and sustained increase in extracellular serotonin, confirming that the compound effectively engages its target in the living brain. The performance of Compound X across these assays, when compared directly to Fluoxetine and Sertraline, will provide a clear indication of its potential as a promising new drug candidate.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the preclinical benchmarking of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol as a potential selective serotonin reuptake inhibitor. By employing standardized in vitro and in vivo assays and making direct comparisons to established drugs like Fluoxetine and Sertraline, researchers can generate the critical data needed to assess its potency, selectivity, and functional efficacy. This systematic approach ensures a thorough and objective evaluation, providing a solid foundation for further drug development efforts.

References

  • Andrews, A. M., & Murphy, D. L. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. Available from: [Link]

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? Dr.Oracle. Available from: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. (2023). Available from: [Link]

  • Wheeler, D. D. (1991). Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes. Neurochemical Research. Available from: [Link]

  • De Kloe, G. E., et al. (2024). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available from: [Link]

  • Simmler, L. D., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Neuroscience Methods. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2023). Available from: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. (2022). Available from: [Link]

  • Surratt, C. K., et al. (2004). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Samu-Techno, D., et al. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience. Available from: [Link]

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. J-STAGE. Available from: [Link]

  • SERT Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

  • IC50 of sertraline calculated from curve constructed by plotting... ResearchGate. Available from: [Link]

  • Guiard, B. P., et al. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in Pharmacology. Available from: [Link]

  • Serotonin (5-HT) release in the hippocampus following various conditions and treatments affecting 5-HT receptors has been studied in vivo mainly by the means of brain micro-dialysis: A review. OAText. (2017). Available from: [Link]

  • SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESIS. Available from: [Link]

  • Hashemi, P., et al. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. Available from: [Link]

  • Njoka, D. N., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. Available from: [Link]

  • Tavoulari, S., et al. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Neuroscience. Available from: [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. The Antibody & Protein Characterization Core. Available from: [Link]

  • IC50 of sertraline 24 hours after treatment. ResearchGate. Available from: [Link]

  • Table 1 from Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Semantic Scholar. Available from: [Link]

  • Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET. ResearchGate. Available from: [Link]

  • PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and Genomics. (2018). Available from: [Link]

  • Fluoxetine. Wikipedia. Available from: [Link]

  • Sertraline Pathway, Pharmacokinetics. ClinPGx. Available from: [Link]

  • CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (−)-spectaline. European Journal of Pharmacology. (2008). Available from: [Link]

  • Difference in estimated week-8 depression scores between the sertraline... ResearchGate. Available from: [Link]

  • de Freitas, R. L., et al. (2008). CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (-)-spectaline. European Journal of Pharmacology. Available from: [Link]

  • Your search for serotonin reuptake inhibitors returned 28 results. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Singh, H. K., & Saadabadi, A. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Selective serotonin reuptake inhibitors. ClinPGx. Available from: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available from: [Link]

  • Biological Activities and Chemical Constituents of Essential Oils from Piper cubeba Bojer and Piper nigrum L. MDPI. (2021). Available from: [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. (2016). Available from: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. (2023). Available from: [Link]

  • Influence of drying on the chemical composition and bioactivity of Piper aduncum (Piperaceae) essential oil against Aedes. Research, Society and Development. (2021). Available from: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel small molecule, 1-(3,5-Dimethylbenzoyl)piperidin-3-ol. Given the limited publicly available data on the specific biological targets of this compound, we will proceed with a hypothetical, yet methodologically rigorous, case study. This approach is designed to serve as a practical template for researchers, scientists, and drug development professionals when assessing the selectivity of new chemical entities.

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active drugs and compounds targeting G-protein coupled receptors (GPCRs) and various kinases[1]. Therefore, for the purpose of this guide, we will hypothesize that 1-(3,5-Dimethylbenzoyl)piperidin-3-ol has been designed as a selective antagonist for a specific GPCR, which we will designate as "Target GPCR-X". Cross-reactivity profiling is a critical step in drug development to identify potential off-target interactions that can lead to adverse effects or provide opportunities for drug repositioning.

Our comparative analysis will benchmark the performance of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol against two well-characterized, hypothetical comparator compounds:

  • Comparator A: A known selective antagonist for Target GPCR-X with a well-documented, narrow off-target profile.

  • Comparator B: A less selective, first-generation antagonist for Target GPCR-X, known to interact with several other GPCRs and kinases.

This guide will detail a multi-tiered approach, from broad initial screening to specific cellular and in-vivo validation, providing a robust assessment of the compound's selectivity.

Tier 1: Broad Panel Screening for Off-Target Liabilities

The initial step in cross-reactivity profiling is to cast a wide net to identify potential interactions across major drug target families. This is efficiently achieved through large-scale in-vitro screening panels.

Rationale for Experimental Choice

We will employ two primary screening platforms: a comprehensive GPCR binding assay panel and a kinome-wide enzymatic assay panel. This dual approach is justified because the benzoyl-piperidine moiety, while common in GPCR ligands, can also fit into the ATP-binding pocket of many kinases. Early identification of unintended interactions in these two large families can save significant resources and guide subsequent, more focused studies.

Experimental Protocols

1. GPCR-ome Radioligand Binding Assay Panel:

  • Principle: This is a competitive binding assay that measures the ability of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol to displace a known radiolabeled ligand from a panel of diverse GPCRs expressed in cell membranes.[2][3]

  • Methodology:

    • Prepare cell membrane fractions from stable cell lines overexpressing each of the target GPCRs.

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the specific high-affinity radioligand, and a single high concentration (e.g., 10 µM) of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, Comparator A, or Comparator B.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the mixture through a glass fiber filter mat to separate bound from unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding for each compound against each GPCR. A significant inhibition (typically >50%) flags a potential interaction.

2. In-Vitro Kinase Panel Assay:

  • Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of a large panel of purified kinases.[4][5] A common format is a radiometric assay that quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate.[4]

  • Methodology:

    • Dispense a panel of recombinant human kinases into the wells of a microplate.

    • Add the test compound at a high concentration (e.g., 10 µM).

    • Initiate the kinase reaction by adding a mixture of a suitable kinase substrate and [γ-³²P]ATP.[4]

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Terminate the reaction and spot the mixture onto a phosphocellulose filter paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity on the substrate using a scintillation counter.

    • Calculate the percent inhibition of kinase activity. A significant inhibition (>50%) warrants further investigation.

Data Presentation: Tier 1 Screening

The results from this broad screening are best summarized in a table highlighting significant off-target "hits."

Table 1: Summary of Off-Target Hits from Broad Panel Screening at 10 µM

CompoundTarget ClassOff-Target HitPercent Inhibition (%)
1-(3,5-Dimethylbenzoyl)piperidin-3-ol GPCRGPCR-Y85%
GPCRGPCR-Z62%
KinaseKinase-A78%
Comparator A GPCRGPCR-Y15%
KinaseNone<10%
Comparator B GPCRGPCR-Y92%
GPCRGPCR-Z88%
GPCRGPCR-W75%
KinaseKinase-A85%
KinaseKinase-B55%

Tier 2: Cellular Target Engagement Confirmation

A hit from an in-vitro binding or enzymatic assay does not guarantee that the compound will engage the target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement within intact cells.[6][7]

Rationale for Experimental Choice

CETSA provides a direct biophysical readout of a drug binding to its target in a physiological context.[6] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6] This allows us to validate the hits from Tier 1 (GPCR-Y, GPCR-Z, and Kinase-A) and determine if our test compound can access and bind to these proteins inside a cell.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Protein Analysis cell_culture 1. Culture cells expressing the target protein treatment 2. Treat cells with compound (e.g., 10 µM) or DMSO vehicle cell_culture->treatment heat_challenge 3. Heat cell suspension across a temperature gradient treatment->heat_challenge lysis 4. Lyse cells via freeze-thaw cycles heat_challenge->lysis centrifugation 5. Separate soluble fraction (supernatant) from aggregated proteins (pellet) by centrifugation lysis->centrifugation western_blot 6. Analyze soluble protein levels by Western Blot centrifugation->western_blot quantification 7. Quantify band intensity to generate melt curves western_blot->quantification Kinase_Pathway Upstream_Signal Upstream Signal Kinase_A Kinase-A Upstream_Signal->Kinase_A activates Substrate_P Phosphorylated Substrate-S Kinase_A->Substrate_P phosphorylates Cellular_Response Cellular Response Substrate_P->Cellular_Response Compound 1-(3,5-Dimethylbenzoyl) piperidin-3-ol Compound->Kinase_A inhibits

Sources

reproducibility of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in vitro assay results

Author: BenchChem Technical Support Team. Date: April 2026

[label="AChE Assay\n(Ellman's Metho

Mechanism of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in AChE inhibition and Aβ aggregation.

To validate these mechanisms, researchers typically employ two orthogonal screening paradigms: the Modified Ellman's Assay (Biochemical) and the Thioflavin T (ThT) Aggregation Assay (Biophysical).

Quantitative Comparison of Assay Performance

When benchmarking 1-(3,5-Dimethylbenzoyl)piperidin-3-ol against reference compounds like Donepezil or Piperine analogs, understanding the operational limits of your chosen assay is paramount. The table below summarizes the comparative metrics of these assays based on established screening standards[1][2].

Assay TypeTarget MetricZ'-Factor RangeInter-Assay CV (%)Dynamic RangeSusceptibility to Aggregation Artifacts
Modified Ellman's (Biochemical) IC50 (AChE Inhibition)0.75 - 0.85< 10%0.01 - 100 µMHigh (Requires detergent to prevent colloidal aggregation)
ThT Aggregation (Biophysical) IC50 (Aβ Fibrillization)0.60 - 0.7012 - 15%1.0 - 200 µMModerate (Risk of intrinsic fluorescence quenching)
Neuronal Cell Viability (Phenotypic) EC50 (Neuroprotection)0.50 - 0.6515 - 20%0.1 - 50 µMLow (Buffered by physiological proteins/serum)

Self-Validating Experimental Protocols

To achieve the Z'-factors listed above, protocols cannot merely be followed; they must be understood. The following methodologies embed causality into every step, ensuring the system self-validates against common pitfalls like Pan-Assay Interference Compounds (PAINS) or solubility limits.

Protocol 1: Modified Ellman's Assay for AChE Inhibition

Objective: Quantify the reversible inhibition of AChE while controlling for the lipophilicity of the 3,5-dimethylbenzoyl moiety.

  • Reagent Preparation & Buffer Optimization:

    • Action: Prepare 0.1 M sodium phosphate buffer (pH 8.0) supplemented with 0.01% Triton X-100.

    • Causality: AChE catalytic turnover is highly pH-dependent, peaking at pH 8.0. The addition of Triton X-100 is critical; lipophilic piperidine derivatives are prone to forming colloidal aggregates in aqueous solutions that nonspecifically sequester enzymes. The detergent prevents this artifactual "inhibition," ensuring true 1:1 stoichiometry[3][4].

  • Compound Dilution & Solvent Control:

    • Action: Serially dilute 1-(3,5-Dimethylbenzoyl)piperidin-3-ol in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of strictly ≤1%.

    • Causality: High DMSO concentrations denature AChE and skew baseline absorbance. Keeping DMSO constant across all wells (including vehicle controls) normalizes solvent effects.

  • Equilibration (Pre-Incubation):

    • Action: Combine AChE (0.03 U/mL), the test compound, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM). Incubate for 10 minutes at 37°C.

    • Causality: This allows the establishment of binding equilibrium before the substrate is introduced, ensuring accurate IC50 calculation for reversible inhibitors.

  • Reaction Initiation & Kinetic Read (Self-Validation Step):

    • Action: Add acetylthiocholine iodide (ATCI, 0.5 mM) to initiate the reaction. Immediately read absorbance at 412 nm every 30 seconds for 10 minutes.

    • Causality: Utilizing a kinetic read (measuring Vmax​ ) rather than an endpoint read self-validates the assay. If the absorbance curve is non-linear over time, it flags the compound for time-dependent precipitation or assay interference[1].

Protocol 2: Thioflavin T (ThT) Aβ Aggregation Assay

Objective: Evaluate the compound's ability to prevent AChE-induced Aβ1-42 aggregation orthogonally.

  • Peptide Monomerization:

    • Action: Solubilize Aβ1-42 in hexafluoroisopropanol (HFIP), evaporate to a peptide film, and resuspend in DMSO immediately prior to use.

    • Causality: This ensures a uniform starting population of monomers. Pre-formed seed fibrils are the primary cause of high inter-assay variability in aggregation studies[2].

  • Co-Incubation:

    • Action: Mix Aβ1-42 (10 µM) with 1-(3,5-Dimethylbenzoyl)piperidin-3-ol (1-100 µM) and Thioflavin T (20 µM) in PBS (pH 7.4).

  • Continuous Fluorescence Monitoring:

    • Action: Incubate at 37°C in a dark microplate reader. Measure fluorescence (Ex: 440 nm, Em: 485 nm) continuously for 48 hours.

    • Causality: Continuous monitoring captures the distinct nucleation and elongation phases of fibrillization, providing mechanistic insight into where the compound intervenes.

  • Auto-fluorescence Control (Self-Validation Step):

    • Action: Run a parallel control plate containing only the compound and ThT (no Aβ peptide).

    • Causality: Aromatic amides can occasionally quench ThT fluorescence or exhibit auto-fluorescence. Subtracting this baseline prevents false-positive interpretations of "inhibition."

Workflow Visualization

To maintain high reproducibility across screening campaigns, laboratories should adopt a standardized workflow that integrates orthogonal testing and continuous Quality Control (QC).

Workflow Prep Compound Solubilization (DMSO Stock) Dilution Aqueous Serial Dilution (Monitor Precipitation) Prep->Dilution BioAssay Biochemical Assay (Ellman's Method) Dilution->BioAssay CellAssay Orthogonal Assay (ThT Aggregation) Dilution->CellAssay QC Data QC & Z'-Factor Calculation BioAssay->QC CellAssay->QC

Standardized workflow for reproducible in vitro assay validation of piperidine derivatives.

Conclusion

Evaluating 1-(3,5-Dimethylbenzoyl)piperidin-3-ol requires a delicate balance between exploiting its privileged target-binding capabilities and managing its physicochemical limitations. By utilizing detergent-stabilized kinetic reads and orthogonal biophysical controls, researchers can confidently separate genuine pharmacological activity from aggregation-based artifacts, thereby ensuring the reproducibility and translational value of their in vitro data.

Sources

A Comparative Guide to the Purity Validation of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of an Unimpeachable Reference Standard

In the landscape of pharmaceutical development and quality control, the reference standard is the cornerstone upon which the identity, strength, quality, and purity of a drug substance are built. Any uncertainty in the reference standard cascades down, creating systemic error in all subsequent analytical measurements. The compound 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, a substituted piperidine derivative, serves as a crucial building block or intermediate in various synthetic pathways. Establishing a reference standard for this compound with an accurately assigned purity value is not merely a procedural step; it is a fundamental requirement for regulatory compliance and ensuring the safety and efficacy of the final drug product.

This guide provides an in-depth, multi-faceted strategy for the comprehensive purity validation of a 1-(3,5-Dimethylbenzoyl)piperidin-3-ol candidate reference standard. We will move beyond a single-method approach to embrace an orthogonal testing philosophy, employing a suite of analytical techniques that probe different physicochemical properties of the molecule. This ensures a robust, cross-validated purity assignment, consistent with the principles outlined by major regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[1][2][3][4]

The Orthogonal Validation Strategy: A Foundation of Trust

A single analytical method, however powerful, provides only one perspective on a compound's purity. An impurity that co-elutes with the main peak in a chromatographic separation may be readily detected by a spectroscopic method. Therefore, a scientifically sound purity assessment relies on an orthogonal approach, where multiple, disparate analytical techniques are employed. The objective is to build a complete and consistent profile of the reference standard, leaving no room for undetected impurities.[5][6]

The overall workflow for this validation is depicted below. Each analytical branch provides a crucial piece of the puzzle, culminating in a final, well-supported purity value.

cluster_0 Purity Validation Workflow cluster_1 Core Purity & Identity Analysis Candidate Candidate 1-(3,5-Dimethylbenzoyl)piperidin-3-ol Reference Standard HPLC HPLC-UV (Organic Impurities) Candidate->HPLC GC_MS GC-MS (Residual Solvents & Volatiles) Candidate->GC_MS NMR NMR (¹H, ¹³C) (Structure & Stoichiometry) Candidate->NMR Thermal TGA / DSC (Water, Inorganics, Thermal Profile) Candidate->Thermal MS Mass Spectrometry (Molecular Weight) Candidate->MS MassBalance Mass Balance Calculation (Purity Assignment) HPLC->MassBalance GC_MS->MassBalance NMR->MassBalance Confirmatory Thermal->MassBalance MS->MassBalance Confirmatory Final Certified Reference Standard (Purity > 99.5%) MassBalance->Final

Caption: Orthogonal workflow for reference standard purity validation.

Chromatographic Purity: The Workhorse of Impurity Profiling

Chromatographic techniques are central to any purity analysis, offering the power to separate the main compound from process-related impurities and degradation products.[7][8]

High-Performance Liquid Chromatography (HPLC-UV)

For a moderately polar, UV-active molecule like 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, reversed-phase HPLC with UV detection is the primary method for quantifying organic impurities.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 column is selected for its versatility and strong retention of moderately nonpolar compounds, driven by the hydrophobic interactions with the dimethylbenzoyl moiety.

  • Mobile Phase (Acidified Water/Acetonitrile): An acidic modifier (e.g., formic or trifluoroacetic acid) is crucial. The piperidine nitrogen is basic (predicted pKa ~8-9) and can interact with residual silanols on the silica support, leading to poor peak shape (tailing).[9] The acid protonates the piperidine, ensuring a single ionic species and minimizing these secondary interactions, resulting in sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient is employed to ensure that both more polar and less polar impurities are eluted and detected within a reasonable timeframe, providing a comprehensive impurity profile.

  • UV Detection: The benzoyl chromophore allows for sensitive detection. A photodiode array (PDA) detector is used to assess peak purity and to develop the method at the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity.

Experimental Protocol: HPLC-UV for Organic Impurity Profiling

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    Parameter Value Rationale
    Column C18, 250 mm x 4.6 mm, 5 µm Standard for good resolution and efficiency.
    Mobile Phase A 0.1% Formic Acid in Water Acidifies mobile phase for good peak shape.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for elution.
    Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B Ensures elution of a wide range of impurities.
    Flow Rate 1.0 mL/min Balances analysis time and separation efficiency.
    Column Temp. 30 °C Ensures reproducible retention times.
    Detection PDA at 254 nm Common wavelength for benzoyl chromophores.
    Injection Vol. 10 µL Standard volume for analytical HPLC.

    | Sample Prep. | 1.0 mg/mL in 50:50 Acetonitrile/Water | Ensures complete dissolution. |

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the main peak area must be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5. This aligns with USP <621> requirements for a valid chromatographic system.[7][10][11]

  • Analysis & Calculation: Inject the sample solution. Purity is calculated using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Comparative Data (Hypothetical):

Sample IDPurity by Area %Main Peak Retention Time (min)Total Impurities (%)Largest Individual Impurity (%)
Candidate Standard 99.85% 15.21 0.15% 0.08%
Alternative Source A 99.10%15.230.90%0.45%
Alternative Source B 99.65%15.190.35%0.12%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds, making it the ideal orthogonal technique for assessing residual solvents from the synthesis (e.g., Toluene, Methanol, Dichloromethane) and other volatile impurities not detectable by HPLC.[12][13][14]

Causality Behind Experimental Choices:

  • Headspace Analysis: Static headspace sampling is used to introduce only the volatile components into the GC system, protecting the column from non-volatile matrix components and improving sensitivity for solvents.

  • Column Choice (DB-624): A 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase is specifically designed and widely used for residual solvent analysis due to its selectivity for common solvents.

  • Mass Spectrometry (MS) Detection: Provides definitive identification of detected impurities by comparing their mass spectra to established libraries (e.g., NIST).

Experimental Protocol: GC-MS for Residual Solvents

  • Instrumentation: Headspace Gas Chromatograph with a Mass Spectrometric detector.

  • GC-MS Conditions:

    Parameter Value
    Column DB-624, 30 m x 0.25 mm, 1.4 µm
    Carrier Gas Helium, 1.2 mL/min
    Oven Program 40°C (hold 5 min), then 10°C/min to 240°C (hold 5 min)
    Injector Temp. 250 °C
    MS Transfer Line 250 °C
    Ion Source Temp. 230 °C

    | Mass Range | 35-350 amu |

  • Headspace Conditions:

    Parameter Value
    Sample Prep. 50 mg of standard in 1 mL of DMSO in a 20 mL headspace vial
    Oven Temp. 80 °C

    | Incubation Time | 20 min |

  • Quantification: Analysis is performed against a calibrated standard containing known amounts of expected residual solvents.

Structural Confirmation & Identity

Confirming that the main component is indeed 1-(3,5-Dimethylbenzoyl)piperidin-3-ol is a non-negotiable step.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the most definitive structural information.[15][16] ¹H and ¹³C NMR spectra serve as a molecular "fingerprint," confirming the connectivity of all atoms in the structure.

Expert Insights:

  • ¹H NMR: Will confirm the presence of the dimethyl groups on the benzoyl ring (singlet, ~2.3 ppm), the aromatic protons (singlets), and the complex multiplets of the piperidine ring protons. The proton attached to the carbon bearing the hydroxyl group will be a key diagnostic signal.

  • ¹³C NMR: Confirms the number of unique carbon environments, including the carbonyl carbon (~170 ppm), the aromatic carbons, and the piperidine ring carbons.

  • Purity Check: A high-quality ¹H NMR spectrum, when properly integrated, can serve as a semi-quantitative purity check. The absence of significant unassigned signals is a strong indicator of high purity.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the molecule. For C₁₄H₁₉NO₂, the expected exact mass is 233.1416. A measured mass within 5 ppm of this value provides strong evidence for the compound's identity.

Thermal and Elemental Analysis

This set of techniques quantifies non-chromatographable impurities like water and inorganic residues.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated.[17][18][19] It is an excellent method for determining the total content of volatile components, including water and residual solvents. A typical TGA experiment would heat the sample from ambient temperature to ~200°C. A mass loss in this region corresponds to volatiles, while the remaining mass represents the non-volatile substance plus any inorganic impurities.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[20][21] For a reference standard, it provides:

  • Melting Point & Enthalpy of Fusion: A sharp melting peak is indicative of high purity.

  • Polymorphism Screening: Can detect different crystalline forms, which is critical for a reference standard's consistency.

  • Purity Estimation: The van't Hoff equation can be applied to the melting endotherm to provide a quantitative estimate of total mole fraction of impurities, offering an orthogonal check on the HPLC results.

cluster_0 Purity Assignment Workflow Start Start with 100% HPLC Subtract Organic Impurities (from HPLC Area %) Start->HPLC TGA Subtract Water/Volatiles (from TGA Mass Loss) HPLC->TGA ROI Subtract Inorganic Residue (Residue on Ignition) TGA->ROI Result Assigned Purity Value ROI->Result

Caption: Mass balance calculation for final purity assignment.

Final Purity Assignment: A Synthesis of Evidence

The final purity of the reference standard is assigned using a mass balance approach, where the contributions of all detected impurities are subtracted from 100%.

Purity = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Residue)

Summary of Purity Assignment for Candidate Standard:

Analytical TechniqueParameter MeasuredResultContribution to Impurity
HPLC Total Organic Impurities99.85% (Area)0.15%
TGA Mass loss up to 150 °C0.05%0.05%
GC-MS Total Residual Solvents< 0.01% (e.g., 80 ppm Toluene)0.01%
Residue on Ignition Non-volatile Inorganics< 0.01%0.01%
TOTAL IMPURITIES ~0.22%
ASSIGNED PURITY (100% - 0.22%) 99.78% (or 99.8%)

Conclusion

The validation of a reference standard for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol is a rigorous, multi-step process that demands an orthogonal analytical approach. Relying solely on HPLC data, while common, is insufficient and carries regulatory risk. By integrating chromatographic separations (HPLC, GC-MS), structural elucidation (NMR, MS), and thermal/elemental analysis (TGA, DSC), a comprehensive and scientifically defensible purity value can be assigned. This guide provides a robust framework that ensures the resulting reference standard is fit for its intended purpose, serving as a reliable benchmark for all future analytical testing and contributing to the overall quality and safety of the final pharmaceutical product. This approach aligns with the principles of analytical procedure validation outlined by global regulatory bodies, ensuring data integrity and trustworthiness.[22][23][24]

References

  • <621> Chrom
  • <621> CHROM
  • Understanding the Latest Revisions to USP <621>. Agilent Technologies.
  • FDA Guidance on Analytical Method Validation. U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Notice of Adoption of Harmonized Standard for <621> Chrom
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register.
  • Fact sheet: European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare (EDQM).
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Benchchem.
  • FDA Releases Guidance on Analytical Procedures.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis.
  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. NETZSCH Analyzing & Testing.
  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.
  • Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.
  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports.
  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Special Issue: NMR Spectroscopy in Natural Product Structure Elucid
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

Sources

A Guide to the Structural Activity Relationship (SAR) of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol: An Analog-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the design of a vast array of pharmaceuticals and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a multitude of biological receptors and enzymes. This guide focuses on the structural activity relationship (SAR) of a specific, yet sparsely documented compound: 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

Given the absence of extensive public data on this precise molecule, this guide adopts a robust, analog-based comparative approach. By deconstructing the molecule into its core components—the piperidin-3-ol ring, the N-benzoyl linker, and the 3,5-dimethylphenyl moiety—we can draw authoritative insights from well-characterized analogs. This analysis will synthesize data from diverse therapeutic areas, including neurodegenerative disease, oncology, and enzyme inhibition, to construct a predictive SAR model. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-supported framework for understanding how structural modifications to this scaffold may influence biological activity, selectivity, and pharmacokinetic properties.

Section 1: Deconstructing the Core Scaffold

To build a predictive SAR model, we must first understand the potential contribution of each structural component of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

  • The Piperidin-3-ol Core: This central heterocycle is more than a simple scaffold. The hydroxyl group at the 3-position introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers. This stereochemistry can be critical for specific interactions with a biological target.[3] The hydroxyl group can also act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a target's binding site. Furthermore, its presence influences the molecule's overall polarity and pharmacokinetic profile.

  • The N-Benzoyl Linker: The amide bond connecting the piperidine nitrogen to the benzoyl group imposes a degree of conformational rigidity. The carbonyl oxygen is a potent hydrogen bond acceptor. The nature of the N-acyl group is a critical determinant of activity in many piperidine-based series. Replacing the benzoyl group with other acyl or alkyl groups can drastically alter a compound's pharmacological profile.[4][5]

  • The 3,5-Dimethylphenyl Moiety: The substitution pattern on the phenyl ring is a primary point of modification in drug design. The two methyl groups at the 3 and 5 positions (meta-substitution) create a specific steric and electronic profile. These groups increase the lipophilicity of the molecule and can engage in hydrophobic or van der Waals interactions within a binding pocket. Their placement avoids direct para- or ortho-substitution, which often has a more pronounced electronic effect on the benzoyl carbonyl. In other chemical series, such as nonsteroidal ecdysone agonists, the 3,5-dimethylbenzoyl moiety has been found to be a key feature for potent insecticidal activity.[6][7][8]

Section 2: Comparative SAR Analysis of Analogs

By examining published data on structurally related compounds, we can establish clear SAR trends that are likely to be relevant to our target molecule.

Analogs Targeting the Central Nervous System (CNS)

A significant body of research exists on 1-benzoylpiperidine and 1-benzylpiperidine derivatives as agents targeting CNS proteins, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and the serotonin transporter (SERT), which are relevant to Alzheimer's disease.[4][9]

A study by Rojas-Hernández et al. (2022) provides valuable insights.[4] They synthesized a series of 1-benzylpiperidine and 1-benzoylpiperidine derivatives and evaluated them as dual-target inhibitors.

  • N-Acyl vs. N-Alkyl: The study explored both N-benzyl and N-benzoyl linkers. While direct comparisons are complex due to other structural changes, it's clear that the nature of this linker is fundamental to target engagement.

  • Aromatic Substitution: Halogen substituents (Cl, Br) at the 3-position of an N-benzyl ring did not enhance AChE activity or promote SERT interaction.[4] This suggests that steric bulk or specific electronic properties at this position are critical. For our target compound, the two methyl groups at the 3 and 5 positions would provide a different steric and electronic profile that could lead to different target affinities.

  • Polypharmacology: One compound from the study emerged with a polypharmacological profile, showing good and selective activity against BuChE and SERT.[4] This highlights the potential for the 1-benzoylpiperidine scaffold to be tuned for multi-target engagement.

Analogs as Enzyme Inhibitors (Tyrosinase)

The 1-benzoylpiperidine scaffold has also been explored for inhibiting tyrosinase, a key enzyme in melanin biosynthesis.[5][10] A study by Varela et al. (2023) investigated a series of benzoyl piperidine and piperazine amides.

  • Benzoyl vs. Cinnamoyl: In general, the benzoyl analogs were slightly more potent tyrosinase inhibitors than the corresponding cinnamoyl derivatives, which have an extended, unsaturated linker.[5] This underscores the importance of the linker's geometry and rigidity.

  • Role of Hydrophobic Groups: The study found that a benzyl group attached to the piperidine/piperazine ring could promote specific interactions with a hydrophobic pocket adjacent to the enzyme's catalytic site, enhancing potency.[5] This strongly suggests that the 3,5-dimethylphenyl group of our target compound would be well-suited to engage in similar hydrophobic interactions.

The Significance of the Piperidin-3-ol Moiety

The hydroxyl group and the stereochemistry of the piperidine ring are crucial. A study on pyrrolotriazine derivatives as inhibitors of anaplastic lymphoma kinase (ALK) compared piperidine-3-ol with piperidine-3,4-diol analogs.

  • Improved Properties: The piperidin-3-ol derivatives demonstrated improved physicochemical and pharmacokinetic properties compared to the more polar diol counterparts, despite having comparable in vitro activity.[3]

  • Stereochemistry is Key: The stereochemistry of the ring substituents had a marked impact on in vivo activity. For instance, trans-4-aryl-piperidine-3-ols were found to be more potent than the corresponding cis diastereomers.[3] This is a critical consideration for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, where the relative orientation of the hydroxyl group will almost certainly influence its biological activity. Similarly, in a series of benzhydrylpiperidine analogs, the (+)-enantiomer of a trans-3-hydroxy analog was 122-fold more potent in a binding assay than the (-)-enantiomer.[11]

Section 3: Data Summary and Visualization

Quantitative SAR Data for Analogs

The following table summarizes inhibitory activities for representative analogs from the literature. This data provides a quantitative basis for comparing the effects of different structural modifications.

Compound/Analog ClassTarget(s)Activity (IC₅₀ or Kᵢ)Key Structural FeaturesReference
1-Benzylpiperidine DerivativesAChE28 - 41 µMN-benzyl group, halogen substitution[4]
1-Benzoylpiperidine Derivative (Compound 19)AChEPotent InhibitorN-benzoyl, specific substitutions[4]
1-Benzoylpiperidine Derivative (Compound 21)BuChE / SERTGood and SelectiveN-benzoyl, polypharmacology profile[4]
Benzoyl Piperidine AmidesTyrosinasepIC₅₀ up to 4.99N-benzoyl, benzyl on piperidine[5][10]
trans-4-Aryl-piperidine-3-olsALKMore potent in vivotrans stereochemistry[3]
(+)-trans-3-HydroxybenzhydrylpiperidineDAT BindingIC₅₀ = 0.46 nM(+)-enantiomer, 3-OH group[11]
Visualizing Key Concepts

Diagram 1: Core Scaffold and Modification Points

This diagram illustrates the key structural components of the target molecule and highlights the primary areas for SAR exploration based on analog data.

cluster_0 1-(3,5-Dimethylbenzoyl)piperidin-3-ol cluster_1 Key SAR Regions Molecule A Region A: Phenyl Ring - Substitution (position, electronics, sterics) - 3,5-dimethyl pattern increases lipophilicity Molecule->A B Region B: N-Benzoyl Linker - Amide planarity affects conformation - Carbonyl is H-bond acceptor Molecule->B C Region C: Piperidin-3-ol Core - Stereochemistry at C3 is critical - OH is H-bond donor/acceptor - Ring conformation Molecule->C

Caption: Key regions for SAR modification on the target scaffold.

Diagram 2: Predictive SAR Summary

This diagram provides a logical summary of the predicted SAR for the target compound, based on the comparative analysis.

Start SAR Analysis of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol Phenyl 3,5-Dimethylphenyl Group Start->Phenyl Linker N-Benzoyl Linker Start->Linker Piperidine Piperidin-3-ol Ring Start->Piperidine Phenyl_SAR Likely interacts with hydrophobic pockets. Meta-positioning avoids direct electronic effects on carbonyl. Potentially enhances membrane permeability. Phenyl->Phenyl_SAR Linker_SAR Provides rigid connection. Carbonyl O is a key H-bond acceptor. Less flexible than N-benzyl linker. Linker->Linker_SAR Piperidine_SAR 3-OH group is key for H-bonding. (R) vs (S) stereochemistry will be critical for potency. Improved PK/PD properties vs. diols. Piperidine->Piperidine_SAR

Caption: Predicted SAR trends for the title compound.

Section 4: Experimental Protocols

To validate the predictive SAR and develop novel analogs, robust and reproducible experimental methods are essential. The following protocols are representative of the synthetic and biological evaluation workflows described in the cited literature.

Protocol 1: General Synthesis of 1-(Substituted-benzoyl)piperidin-3-ol Analogs

This protocol describes a standard amide coupling reaction, a versatile method for synthesizing the target compound and its analogs.

Objective: To synthesize 1-(3,5-Dimethylbenzoyl)piperidin-3-ol from piperidin-3-ol and 3,5-dimethylbenzoyl chloride.

Materials:

  • Piperidin-3-ol

  • 3,5-Dimethylbenzoyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add piperidin-3-ol (1.0 equivalent) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution. This acts as a base to neutralize the HCl byproduct of the reaction.

  • Acyl Chloride Addition: Dissolve 3,5-dimethylbenzoyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl salt) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to yield the pure 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Diagram 3: Synthetic Workflow

Start Piperidin-3-ol + 3,5-Dimethylbenzoyl chloride Step1 Dissolve in DCM, cool to 0°C Start->Step1 Step2 Add Et3N (Base) Step1->Step2 Step3 Add Acyl Chloride Dropwise Step2->Step3 Step4 Stir at Room Temp (4-12h) Monitor by TLC Step3->Step4 Step5 Aqueous Workup (Wash with NaHCO3, Brine) Step4->Step5 Step6 Dry (MgSO4) & Concentrate Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End Pure Product Characterize (NMR, MS) Step7->End

Caption: Workflow for the synthesis of the target compound.

Protocol 2: Representative Biological Assay - Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a standard colorimetric assay for measuring AChE activity, as described in studies of related compounds.[4]

Objective: To determine the in vitro inhibitory potency (IC₅₀) of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol against AChE.

Materials:

  • AChE from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (dissolved in DMSO)

  • Donepezil or Galantamine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and positive control in DMSO. Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer.

    • A solution of the test compound at various concentrations (typically a serial dilution). For the control wells, add DMSO vehicle.

    • DTNB solution.

    • AChE enzyme solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader. The rate of reaction is proportional to the rate of color change.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (DMSO vehicle) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal model) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

While direct experimental data for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol remains elusive in the public domain, a comprehensive structural activity relationship profile can be constructed through a rigorous comparative analysis of its analogs. The evidence strongly suggests that the N-benzoylpiperidine scaffold is a versatile platform for designing biologically active molecules. The key determinants of activity and selectivity are predicted to be: (1) the substitution pattern on the phenyl ring, where the 3,5-dimethyl groups likely confer lipophilicity and engage in hydrophobic interactions; (2) the stereochemistry of the hydroxyl group on the piperidine ring, which will be critical for specific hydrogen bonding and overall potency; and (3) the conformational rigidity imposed by the N-benzoyl linker. This guide provides a foundational, data-driven framework to direct the synthesis, evaluation, and future optimization of this compound and its derivatives for various therapeutic targets.

References

  • Rojas-Hernández, S., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Available at: [Link]

  • Sawada, Y., et al. (2002). Synthesis and Insecticidal Activity of 3, 5-Dimethylbenzoyl Moiety Modified Analogues of N - tert -Butyl- N ′-(4-ethylbenzoyl) -3, 5-dimethylbenzohydrazide. ResearchGate. Available at: [Link]

  • Marsilje, T. H., et al. (2015). Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][4][6][11]triazine as inhibitors of anaplastic lymphoma kinase. PubMed. Available at: [Link]

  • Vasilev, I. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Makhathini, S. (2018). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Amanote Research. (2002). Synthesis and Insecticidal Activity of 3, - Amanote. Amanote Research. Available at: [Link]

  • Varela, M. T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link]

  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

  • Sawada, Y., et al. (2002). Synthesis and insecticidal activity of 3,5-dimethylbenzoyl moiety modified analogues of N-tert-butyl-N'-(4-ethylbenzoyl). SciSpace. Available at: [Link]

  • Varela, M. T., et al. (2023). Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed. Available at: [Link]

Sources

Comparative Guide to Orthogonal Testing Methods for the Verification of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of orthogonal testing methodologies for the robust verification of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific principles, experimental protocols, and comparative analysis of key analytical techniques. The aim is to equip you with the expertise to design and implement a scientifically sound verification strategy, ensuring the identity, purity, and quality of this important chemical entity.

The Scientific Imperative for Orthogonal Testing

In pharmaceutical development and chemical research, relying on a single analytical technique for compound verification is a significant liability. Each method has inherent biases and limitations.[1][2] Orthogonal testing mitigates this risk by employing multiple, independent analytical methods that rely on different scientific principles to assess the same critical quality attributes (CQAs).[1][2][3][4] This layered approach provides a more complete and accurate characterization of a substance, which is crucial for regulatory compliance and ensuring the safety and efficacy of the final product.[4][5] For a molecule like 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, which possesses a specific chemical structure (C14H19NO2) and molecular weight (233.3062 g/mol ), a multi-faceted analytical strategy is indispensable.[6]

The core principle of orthogonality lies in using diverse analytical techniques to build confidence through a diversity of measurements.[3][4] If different methods, based on distinct chemical or physical properties, provide converging results, it significantly strengthens the validity of the analytical data. This guide will focus on a powerful combination of chromatographic and spectroscopic techniques for the comprehensive verification of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

Caption: A high-level overview of the orthogonal testing workflow.

Method 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a fundamental technique in pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components in a mixture. For 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, a reversed-phase HPLC (RP-HPLC) method is particularly effective.

Causality Behind Experimental Choices

The choice of RP-HPLC is dictated by the physicochemical properties of the target molecule. The non-polar stationary phase (like C18) and a polar mobile phase gradient allow for the separation of compounds based on their hydrophobicity. Coupling the HPLC with a Diode Array Detector (DAD) or UV detector provides quantitative data, while a Mass Spectrometry (MS) detector offers mass information, aiding in the identification of the main component and any impurities.[7] For MS compatibility, volatile mobile phase modifiers like formic acid are preferred over non-volatile acids such as phosphoric acid.[7]

Experimental Protocol: RP-HPLC-UV/MS
ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution for a wide range of non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure good peak shape for the basic piperidine moiety.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC.
Gradient 10% to 90% B over 30 minutesA gradient elution is necessary to separate compounds with a range of polarities, including potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume prevents column overloading and maintains peak sharpness.
UV Detection 254 nmThe benzoyl chromophore in the molecule is expected to have strong UV absorbance at this wavelength.
MS Detection Electrospray Ionization (ESI), Positive Ion ModeESI is a soft ionization technique suitable for polar molecules. The basic nitrogen in the piperidine ring is readily protonated in positive ion mode.
Data Presentation and Interpretation

The primary output is a chromatogram showing peaks corresponding to the separated components. The area of each peak is proportional to its concentration.

Table 1: Hypothetical HPLC-UV/MS Data for a Batch of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Peak IDRetention Time (min)Area %[M+H]⁺ (m/z)Tentative Identification
115.899.72234.151-(3,5-Dimethylbenzoyl)piperidin-3-ol
212.30.15102.09Piperidin-3-ol (Starting Material)
321.50.13135.083,5-Dimethylbenzoic acid (Starting Material)

The mass spectrometer provides the mass-to-charge ratio (m/z) for each peak, confirming the identity of the main compound and aiding in the structural elucidation of unknown impurities.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

While HPLC is excellent for assessing purity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination.[8] It provides detailed information about the chemical environment of each atom in the molecule.

Causality Behind Experimental Choices

Both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR confirms the carbon skeleton of the molecule. Two-dimensional NMR techniques like COSY and HSQC can be used to further confirm the connectivity between protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR
ParameterSpecificationRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and resolution.
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆Common deuterated solvents that dissolve a wide range of organic compounds.
Techniques ¹H NMR, ¹³C NMR, DEPT, COSY, HSQCA suite of experiments to provide comprehensive structural information.
Internal Standard Tetramethylsilane (TMS)Provides a reference point (0 ppm) for chemical shifts.
Data Presentation and Interpretation

The NMR spectra will show a series of peaks, with their chemical shift, integration (for ¹H), and splitting patterns providing a "fingerprint" of the molecule.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H~7.0sAromatic CH
¹H~6.8sAromatic CH
¹H~3.5 - 4.5mPiperidine CH
¹H~1.5 - 2.0mPiperidine CH₂
¹H~2.3sMethyl CH₃
¹³C~170sCarbonyl C=O
¹³C~138sAromatic C
¹³C~133sAromatic C
¹³C~126sAromatic CH
¹³C~65sPiperidine CH-OH
¹³C~40-50sPiperidine CH₂
¹³C~20-30sPiperidine CH₂
¹³C~21sMethyl CH₃

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

G cluster_0 1-(3,5-Dimethylbenzoyl)piperidin-3-ol Structure cluster_1 Expected NMR Signals struct Key Structural Features Aromatic Aromatic Protons & Carbons struct->Aromatic Confirms Benzoyl Group Piperidine Piperidine Ring Protons & Carbons struct->Piperidine Confirms Piperidine Ring Methyl Dimethyl Protons & Carbons struct->Methyl Confirms Dimethyl Substitution Carbonyl Carbonyl Carbon struct->Carbonyl Confirms Amide Linkage

Caption: Correlation between the molecular structure and expected NMR signals.

Comparative Analysis and Synergy of Orthogonal Methods

FeatureHPLC-UV/MSNMR Spectroscopy
Primary Application Purity assessment and impurity quantificationDefinitive structural identification and elucidation
Strengths High sensitivity, excellent for separating complex mixtures, quantitative.Provides unambiguous structural information, non-destructive.[8]
Limitations Indirect structural information, requires reference standards for absolute quantification.Lower sensitivity compared to HPLC, can be less effective for complex mixtures without prior separation.
Synergy HPLC separates impurities, which can then be collected and analyzed by NMR for structural identification. NMR confirms the identity of the main peak observed in the HPLC chromatogram.

Conclusion: A Self-Validating System for Compound Verification

The combined application of HPLC-UV/MS and NMR spectroscopy creates a robust, self-validating system for the verification of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol. HPLC provides high-confidence data on the purity and impurity profile, while NMR delivers an unequivocal confirmation of the molecular structure. This orthogonal approach ensures a comprehensive understanding of the chemical entity, which is paramount for advancing research and development activities with confidence and scientific integrity.

References
  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • SIELC. (2018, February 16). Separation of 1-Benzoylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Appchem. 1-(3,5-dimethylbenzoyl)piperidin-3-ol | 1090523-55-9. Retrieved from [Link]

  • LCGC International. (2026, March 26). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • Granchi, C., et al. (2022, May 6). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cannon, J. G. (1976). NMR spectroscopy in distinguishing between 3‐piperidyl‐ and 2‐pyrrolidylmethyl alcohols, amines, esters, and amides. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Ruiu, S., et al. (2021). Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • News-Medical.Net. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]

  • Ortiz, A., et al. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"? Retrieved from [Link]

  • Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Eurofins USA. (2025, November 25). Layered Assurance: Why Orthogonal Testing Is Essential for Supplement Integrity. Retrieved from [Link]

  • Gucwa, K., et al. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on the responsible and compliant disposal of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol (CAS No. 1090523-55-9). In our work as researchers and developers, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is a critical, non-negotiable aspect of laboratory safety, environmental stewardship, and regulatory compliance. This document provides a procedural framework built on deep technical expertise to ensure that every step, from waste generation to final disposal, is conducted with the utmost integrity and safety.

Foundational Principles: Personal Protective Equipment (PPE)

Before any handling or disposal preparation, establishing the first line of defense is paramount. The selection of PPE is not merely a checklist item; it is a direct response to the anticipated hazards of the chemical.

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory. Splashes of piperidine-like substances can be corrosive and cause severe eye damage[3].

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn. This protects against direct skin contact and contamination of personal clothing.

  • Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols[4].

Scientist's Note: The rationale for this stringent PPE protocol is rooted in the "Precautionary Principle." When complete hazard data is unavailable, we operate under the assumption that the substance may present significant risks. This approach ensures the highest level of safety for all laboratory personnel.

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

The most critical error in chemical waste management is improper segregation. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire. 1-(3,5-Dimethylbenzoyl)piperidin-3-ol waste must be collected and segregated at the point of generation.

Waste Streams:

  • Solid Waste: Includes contaminated consumables such as gloves, absorbent pads, weighing papers, and empty vials.

  • Liquid Waste: Consists of unused solutions, reaction mixtures, and solvent rinsates from cleaning glassware.

Protocol for Containerizing Waste:

  • Select the Correct Container:

    • Use only containers made of materials compatible with the chemical waste. For many organic compounds like this, a high-density polyethylene (HDPE) or glass container is appropriate[5].

    • Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof lid[6].

  • Properly Label the Container:

    • As soon as you designate a container for waste, it must be labeled. The Environmental Protection Agency (EPA) mandates that labels clearly state the words "HAZARDOUS WASTE" [7][8].

    • The label must also include the full chemical name: "1-(3,5-Dimethylbenzoyl)piperidin-3-ol" (no formulas or abbreviations) and an approximate concentration or percentage of the contents[9].

    • Include relevant hazard pictograms (e.g., toxic, irritant, environmentally hazardous) to communicate the risks clearly[8].

  • Accumulate Waste Safely:

    • Keep waste containers closed at all times except when adding waste. Never leave a funnel in an open container[9].

    • Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills[5].

    • Store the sealed waste container in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks[3][6].

On-Site Management: Satellite and Central Accumulation

Regulatory frameworks like the EPA's Resource Conservation and Recovery Act (RCRA) provide specific rules for how and where waste can be accumulated.

Satellite Accumulation Areas (SAAs): An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel generating the waste[7][9]. This is typically a designated spot within a fume hood or a specific bench area.

  • Key SAA Rules:

    • Up to 55 gallons of a single hazardous waste stream can be accumulated in an SAA[7][8].

    • Once a container is full, it must be moved to a Central Accumulation Area (CAA) or scheduled for pickup within 72 hours[9].

Central Accumulation Areas (CAAs): A CAA is a centralized, designated on-site area for storing waste before it is picked up by a licensed disposal vendor[7]. The storage time and quantity limits for CAAs depend on the facility's generator status.

EPA Hazardous Waste Generator Status & Storage Limits

Generator CategoryMonthly Generation RateOn-Site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit (but practical limits apply)
Small Quantity Generator (SQG) > 100 kg to < 1,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days
Data sourced from the U.S. Environmental Protection Agency (EPA) regulations.[7]

Scientist's Note: Understanding your institution's generator status is crucial for compliance. Always consult with your Environmental Health & Safety (EHS) office to confirm these details and any specific institutional policies that may apply.

The Disposal Workflow: From Benchtop to Final Disposition

Disposing of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol is not a task for an individual to carry out but a process to be managed in coordination with your institution's EHS office and a licensed waste disposal service[3]. The following workflow outlines the decision-making and logistical process.

DisposalWorkflow cluster_generation Point of Generation cluster_streams Waste Streams cluster_containment Containment & Labeling cluster_accumulation On-Site Accumulation cluster_disposal Disposal Process start Waste Generated characterize Characterize Waste Stream start->characterize solid Solid Waste (Contaminated PPE, Vials) characterize->solid Solid liquid Liquid Waste (Solutions, Rinsate) characterize->liquid Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid->liquid_container saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa check_full Is Container >90% Full? saa->check_full check_full->saa No contact_ehs Contact EHS Office for Waste Pickup check_full->contact_ehs Yes vendor_pickup Waste Collected by Licensed Disposal Vendor contact_ehs->vendor_pickup final_disposal Compliant Final Disposal (e.g., Incineration) vendor_pickup->final_disposal

Caption: Disposal decision workflow for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

Step-by-Step Disposal Protocol:

  • Container Full: Once your properly labeled hazardous waste container reaches 90% capacity, seal it securely.

  • Request Pickup: Complete your institution's chemical waste pickup request form. This documentation is a legal requirement and creates a manifest for the waste.

  • Coordinate with EHS: Your EHS office will arrange for the collection of the waste from your laboratory's SAA or a designated holding area.

  • Professional Disposal: The waste will be handled by a licensed professional waste disposal company, which will transport it to a permitted facility for final treatment, typically high-temperature incineration for organic compounds. Never attempt to dispose of this chemical down the drain or in regular trash[6].

Spill and Emergency Response

In the event of a spill, a swift and correct response is critical to mitigate risks.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth. Do not use paper towels or other combustible materials , as the compound may have flammable properties.

  • Collect & Dispose: Carefully collect the absorbent material and spill debris using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS office, regardless of its size.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Your diligence in the proper disposal of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol is a hallmark of scientific excellence.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • Daniels Health. (2025, May 21).
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Appchem. (n.d.). 1-(3,5-dimethylbenzoyl)piperidin-3-ol.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Maren, A. (2022, September 13).
  • DuraLabel. (2026, March 12). OSHA Rules for Chemical Hazards.
  • DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Medical Laboratory Observer. (2019, June 15).
  • Centers for Disease Control and Prevention. (n.d.).
  • PENTA. (2024, May 7).
  • New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY.
  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%)
  • Safety Data Sheet. (2023, October 16). According to 1907/2006/EC, Article 31.
  • FUJIFILM Wako Chemicals. (n.d.).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible handling of chemical reagents is a fundamental pillar of laboratory safety, environmental stewardship, and the integrity of your research. This guide provides essential, immediate safety and logistical information for the use of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, with a focus on the correct selection and implementation of Personal Protective Equipment (PPE). By understanding the rationale behind each protective measure, you can build a self-validating system of safety into your experimental workflow.

Core Principles of Chemical Safety

Before handling any chemical, it is crucial to adhere to the guidelines established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).[6][7][8][9] These agencies emphasize the importance of a written Chemical Hygiene Plan (CHP) for every laboratory, which should outline specific procedures for handling hazardous chemicals.[8][9][10]

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, based on the known hazards of analogous compounds.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1]To protect against splashes of the chemical, which could be corrosive and cause serious eye damage.[1][3][11][12]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact, as the substance may be toxic and corrosive.[1][3][5][11][13] Gloves should be inspected before use and disposed of properly after handling.[11][13]
Body Protection A flame-retardant lab coat or a chemical-resistant apron.[1] For larger quantities, a chemical-resistant suit may be necessary.To protect against spills and splashes, minimizing skin contact.[1][11] The flammability of related compounds necessitates flame-retardant properties.[4][14]
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][3][11] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][4]To prevent inhalation of potentially toxic vapors or aerosols.[1][3]
Step-by-Step PPE Protocol: A Self-Validating Workflow

This protocol is designed to ensure a systematic and safe approach to handling 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

1. Pre-Handling Risk Assessment:

  • Review available information: Consult internal safety protocols and any available data on the compound or its analogs.

  • Evaluate the experimental scale: The quantity of the substance being handled will influence the level of containment and PPE required.

  • Assess the work environment: Ensure a certified chemical fume hood is available and functioning correctly.[15] Confirm the location and accessibility of emergency equipment, such as safety showers and eyewash stations.

2. Donning PPE:

  • Hand and Body Protection: Put on the lab coat or apron, ensuring it is fully fastened. Don the appropriate chemically resistant gloves, checking for any signs of damage.[11][13]

  • Respiratory Protection: If required, ensure your respirator has been fit-tested and the correct cartridges are in place.

  • Eye and Face Protection: Put on chemical safety goggles, ensuring a snug fit. If there is a significant splash risk, wear a face shield over the goggles.[1][11]

3. Handling the Chemical:

  • Work within a Fume Hood: All manipulations of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1][3]

  • Avoid Contamination: Use designated spatulas and glassware. Never return unused chemical to the original container.

  • Maintain Situational Awareness: Be mindful of your actions and the location of all materials to prevent accidental spills.

4. Doffing PPE:

  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[13]

  • Face and Eye Protection: Remove the face shield (if used), followed by the goggles.

  • Lab Coat: Remove your lab coat, turning it inside out to contain any potential contamination on the exterior.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[11][13][16]

5. Waste Disposal:

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials that have come into contact with 1-(3,5-Dimethylbenzoyl)piperidin-3-ol must be treated as hazardous waste.[1]

  • Designated Waste Containers: Place these items in a clearly labeled, dedicated hazardous waste container.[1][4]

  • Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[1]

  • Professional Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with institutional and regulatory guidelines.[1][3]

Visualizing the Safety Workflow

The following diagram illustrates the critical steps for safely handling 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk Assessment Risk Assessment Review SDS/Analog Data Evaluate Scale Check Fume Hood Don PPE Don PPE Gloves & Lab Coat Respirator (if needed) Goggles & Face Shield Risk Assessment->Don PPE Chemical Handling Chemical Handling Work in Fume Hood Avoid Contamination Situational Awareness Don PPE->Chemical Handling Doff PPE Doff PPE Remove Gloves Remove Eye/Face Protection Remove Lab Coat Wash Hands Chemical Handling->Doff PPE Waste Disposal Waste Disposal Segregate Contaminated PPE Triple-Rinse Containers Use Licensed Disposal Service Doff PPE->Waste Disposal

Caption: Workflow for Safe Handling of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol.

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • ECHA: Ensuring Chemical Safety and Protecting Health - Policy-Insider.AI.
  • ECHA | Department of Chemicals and Petrochemicals.
  • ECHA D
  • European Chemicals Agency (ECHA) Useful Links | Health and Safety Executive for Northern Ireland, controlling risk together.
  • Health and Safety Compliance for the Research Labor
  • Piperidine - SAFETY D
  • Piperidine - SAFETY D
  • 3-BENZYLPIPERIDINE - Safety D
  • Preventing Exposure to Hazardous Chemicals in Labor
  • Labor
  • PIPERIDINE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
  • Key Points for Chemical Safety Assessment in REACH (Draft).
  • Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico.
  • Safety D
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)
  • SAFETY D
  • BLD Pharm
  • Piperidine-4-carboxylic acid, N-BOC protected - Apollo Scientific.
  • Safety D
  • 1-(3,5-dimethylbenzoyl)
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
  • SAFETY D
  • • SAFETY D
  • SAFETY D
  • 1-(3,5-dimethylbenzoyl)piperidin-3-ol | 1090523-55-9 | C14H19NO2 | Appchem.
  • 3,5-Dimethylpiperidine Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethylbenzoyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.